molecular formula C11H15ClN2O2 B1393971 4-(4-Nitrophenyl)piperidine hydrochloride CAS No. 883194-93-2

4-(4-Nitrophenyl)piperidine hydrochloride

Cat. No.: B1393971
CAS No.: 883194-93-2
M. Wt: 242.7 g/mol
InChI Key: BGXQRDRUCGIGKN-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)piperidine hydrochloride (CID 46835394) is a piperidine derivative chemical reagent with the molecular formula C11H15ClN2O2 . It is the salt form of 4-(4-Nitrophenyl)piperidine (CAS 26905-03-3), an aromatic piperidine compound with a molecular weight of 206.24 g/mol for the free base and a calculated density of 1.2±0.1 g/cm³ . This compound features a piperidine ring substituted at the 4-position with a 4-nitrophenyl group, making it a valuable intermediate in organic synthesis and drug discovery. As a key chemical building block, this compound is primarily used in pharmaceutical research and development, particularly in the synthesis of more complex molecules with potential biological activity. The nitrophenyl group serves as a versatile functional handle that can be reduced to the corresponding aniline, facilitating further derivatization and scaffold diversification . Researchers utilize this compound in the development of novel chemical entities, often exploring its incorporation into molecules that interact with central nervous system targets, given the prevalence of piperidine scaffolds in neurologically active pharmaceuticals. The compound is classified as an irritant (Xi) and requires appropriate handling precautions . It should be stored under inert conditions at ambient temperatures to maintain stability. This product is designated For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or human use, nor for any other consumer applications. Researchers should consult the safety data sheet and implement appropriate engineering controls and personal protective equipment when handling this compound.

Properties

IUPAC Name

4-(4-nitrophenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14N2O2.ClH/c14-13(15)11-3-1-9(2-4-11)10-5-7-12-8-6-10;/h1-4,10,12H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXQRDRUCGIGKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676383
Record name 4-(4-Nitrophenyl)piperidine--hydrogen chloride (1/1)
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Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

883194-93-2
Record name Piperidine, 4-(4-nitrophenyl)-, hydrochloride (1:1)
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Record name 4-(4-Nitrophenyl)piperidine--hydrogen chloride (1/1)
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Record name Piperidine, 4-(4-nitrophenyl)-, hydrochloride (1:1)
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Foundational & Exploratory

An In-depth Technical Guide to the Structure of 4-(4-Nitrophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the chemical structure, synthesis, and characterization of 4-(4-Nitrophenyl)piperidine hydrochloride (CAS No: 883194-93-2). It is intended for researchers, scientists, and professionals in the field of drug development who utilize substituted piperidine scaffolds in medicinal chemistry. This document emphasizes the causal relationships in experimental design and the self-validating nature of analytical protocols, ensuring a high degree of scientific integrity.

Introduction: The Significance of the 4-Arylpiperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be strategically functionalized to modulate pharmacokinetic and pharmacodynamic properties.[3][4] The conformational flexibility of the piperidine ring allows it to present substituents in precise spatial orientations, enabling effective and specific interactions with biological targets such as G-protein coupled receptors (GPCRs) and enzymes.[3][4]

Within this class, the 4-arylpiperidine motif is particularly significant.[5] The introduction of an aryl group at the C-4 position creates a key structural element found in numerous centrally acting agents and other therapeutics. This compound serves as a crucial intermediate in the synthesis of more complex molecules, where the nitro group can be readily transformed into an amino group, providing a vector for further chemical elaboration.[6] This guide will dissect the structure of this important building block.

Molecular Structure and Physicochemical Properties

This compound is a salt, which enhances its stability and solubility in aqueous and alcoholic media, a desirable property for many synthetic and biological applications.[6] The core structure consists of a piperidine ring directly attached at its 4-position to a phenyl ring, which is, in turn, substituted at its para-position with a nitro group. The hydrochloride salt is formed by the protonation of the basic piperidine nitrogen.

The protonation of the piperidine nitrogen is a critical feature. It eliminates the nucleophilicity of the nitrogen, preventing it from participating in undesired side reactions during subsequent synthetic steps where it is not the intended reactive site. This protonation also influences the overall conformation of the piperidine ring, which typically adopts a chair conformation to minimize steric strain.

Diagram 1: Chemical Structure of this compound

A 2D representation of this compound.

A summary of the key physicochemical properties is provided in Table 1. This data is essential for designing reaction conditions, purification strategies, and for quality control.

PropertyValueSource
CAS Number 883194-93-2
Molecular Formula C₁₁H₁₅ClN₂O₂
Molecular Weight 242.7 g/mol
Appearance Solid[6]
Solubility Soluble in water and alcohol solvents[6]
IUPAC Name 4-(4-nitrophenyl)piperidine;hydrochloridePubChem[2]
InChI Key BGXQRDRUCGIGKN-UHFFFAOYSA-NPubChem[2]
Storage Sealed in dry, Room Temperature[6]

Table 1: Physicochemical Properties of this compound.

Synthesis and Mechanistic Considerations

The synthesis of 4-arylpiperidines can be achieved through various established methodologies, often starting from protected 4-piperidone derivatives. A common and robust strategy involves the palladium-catalyzed cross-coupling of an organometallic piperidine species with an aryl halide.

A more direct conceptual pathway involves a Suzuki or Negishi coupling reaction. The following represents a generalized, authoritative protocol for such a transformation, which is a standard method in medicinal chemistry for creating C(sp³)-C(sp²) bonds.

Generalized Experimental Protocol: Suzuki Coupling Approach

This protocol is a representative method for the synthesis of the 4-arylpiperidine core. The choice of a Suzuki coupling is based on its high functional group tolerance, mild reaction conditions, and the commercial availability of the required boronic acid reagents.

  • Preparation of the Piperidine Precursor: Start with N-Boc-4-piperidone. Convert the ketone to a vinyl triflate by reaction with a strong, non-nucleophilic base (e.g., LiHMDS) and N-phenyl-bis(trifluoromethanesulfonimide). The triflate is a versatile leaving group for palladium-catalyzed coupling.

  • Suzuki Coupling Reaction:

    • To a degassed solution of the N-Boc-4-vinyl triflate piperidine (1.0 eq) and 4-nitrophenylboronic acid (1.2 eq) in a suitable solvent mixture (e.g., 1,4-dioxane/water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).

    • The rationale for degassing is to remove oxygen, which can oxidize the Pd(0) catalyst and hinder the catalytic cycle. The base is essential for the transmetalation step of the Suzuki mechanism.

    • Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Reduction of the Double Bond: The product of the Suzuki coupling is a tetrahydropyridine derivative. This double bond must be reduced to form the piperidine ring.

    • Following workup and purification of the coupled product, dissolve it in a solvent like ethanol or methanol.

    • Add a hydrogenation catalyst, typically 10% Palladium on Carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature. The heterogeneous catalyst facilitates the addition of hydrogen across the double bond.

  • Deprotection and Salt Formation:

    • The N-Boc protecting group is acid-labile. After reduction, filter off the Pd/C catalyst. Concentrate the solution and treat the residue with a strong acid, such as hydrochloric acid dissolved in a non-aqueous solvent like diethyl ether or 1,4-dioxane.

    • This step simultaneously removes the Boc group and forms the desired hydrochloride salt. The product will typically precipitate from the non-polar solvent and can be collected by filtration.

  • Purification: The final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield a solid of high purity.

Diagram 2: Conceptual Synthesis Workflow

G cluster_0 Precursor Synthesis cluster_1 Core Assembly cluster_2 Final Steps start N-Boc-4-piperidone triflate N-Boc-4-vinyltriflate piperidine start->triflate Triflation coupling Suzuki Coupling (Pd Catalyst, Base) triflate->coupling boronic 4-Nitrophenyl- boronic acid boronic->coupling coupled_product N-Boc-4-(4-nitrophenyl)- 1,2,3,6-tetrahydropyridine coupling->coupled_product reduction Hydrogenation (H2, Pd/C) coupled_product->reduction Reduction deprotection Deprotection & Salt Formation (HCl) reduction->deprotection Acidolysis final_product 4-(4-Nitrophenyl)piperidine Hydrochloride deprotection->final_product

A conceptual workflow for the synthesis of the target compound.

Structural Elucidation and Analytical Characterization

Confirming the structure and purity of the synthesized compound is paramount. A multi-technique approach provides a self-validating system where each analysis corroborates the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see:

    • Two distinct signals for the aromatic protons, appearing as doublets in the downfield region (typically δ 7.5-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group. The para-substitution pattern results in an AA'BB' system.

    • Signals for the piperidine ring protons. The proton at C-4 (methine) would be a multiplet, shifted downfield due to the attached aryl group. The protons on carbons C-2, C-3, C-5, and C-6 would appear as complex multiplets in the aliphatic region (typically δ 1.5-3.5 ppm).

    • A broad signal for the N-H proton, the chemical shift of which can be concentration and solvent dependent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms.

    • Four signals would be expected for the aromatic carbons. The carbon bearing the nitro group would be significantly downfield, while the carbon attached to the piperidine ring (the ipso-carbon) would also be distinct.

    • Three signals would be expected for the piperidine ring carbons (C4, C3/C5, and C2/C6), assuming a chair conformation and rapid ring flipping at room temperature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. The key vibrational bands expected for this molecule include:

  • N-O Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the nitro group, typically appearing around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

  • N-H Stretching: A broad band in the region of 2400-3200 cm⁻¹ is characteristic of an ammonium salt (R₃N⁺-H).

  • C-H Stretching: Signals for aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹).

  • Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound. Using a technique like Electrospray Ionization (ESI), one would expect to observe the molecular ion for the free base, [M+H]⁺, at an m/z corresponding to the protonated form of 4-(4-nitrophenyl)piperidine (C₁₁H₁₅N₂O₂⁺), which has a calculated mass of approximately 207.11. The presence of this ion confirms the molecular formula of the organic portion of the salt.

Diagram 3: Analytical Characterization Workflow

G cluster_workflow Structural Verification Protocol start Synthesized Sample (Crude Product) ms Mass Spectrometry (MS) - ESI-MS start->ms Analytical Testing ir Infrared Spectroscopy (IR) - FT-IR start->ir Analytical Testing nmr NMR Spectroscopy - ¹H NMR - ¹³C NMR start->nmr Analytical Testing check_mw Confirm Molecular Weight (m/z of free base) ms->check_mw check_fg Identify Functional Groups (NO₂, N⁺-H) ir->check_fg check_framework Elucidate C-H Framework & Connectivity nmr->check_framework conclusion Structure Confirmed & Purity Assessed check_mw->conclusion Data Correlation check_fg->conclusion Data Correlation check_framework->conclusion Data Correlation

A self-validating workflow for the structural characterization of the title compound.

Conclusion

This compound is a valuable chemical intermediate whose structure is defined by the strategic placement of a nitro-functionalized aryl group on a piperidine scaffold and the presence of an ammonium salt. Its synthesis relies on established, high-yield organometallic cross-coupling and reduction reactions. The definitive confirmation of its structure is achieved through a synergistic application of NMR, IR, and MS techniques, which together provide an unambiguous and trustworthy characterization. A thorough understanding of this molecule's structure and properties is essential for its effective application in the complex, multi-step syntheses required in modern drug discovery.

References

  • Anderson, J. C., Bouvier-Israel, E., Rundell, C. D., & Zhang, X. (n.d.). Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. UCL Discovery. [Link]
  • BIOSYNCE. (n.d.). This compound CAS 883194-93-2.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Google Patents. (n.d.). CN102464605B - Preparation method of 4-nitro-piperidine derivative.
  • Kharitonov, D., & Stepanov, A. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • MDPI. (n.d.). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15925817, 4-(4-Nitrophenyl)piperidine.
  • RCSB PDB. (n.d.). Ligand Summary: 4-(4-nitrophenyl)piperidine.
  • ResearchGate. (n.d.). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling.
  • Seltzman, H. H., et al. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. Bioorganic & Medicinal Chemistry Letters, 22(7), 2547-2550.
  • U.S. National Library of Medicine. (n.d.). 4-(4-Nitrophenyl)piperidine. Drug Information Portal.
  • Vereshchagin, A. N., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15925817, 4-(4-Nitrophenyl)piperidine.

Sources

The 4-Arylpiperidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to Unlocking its Therapeutic Potential

Abstract

The 4-arylpiperidine core is a quintessential privileged structure in medicinal chemistry, forming the backbone of a multitude of clinically significant therapeutic agents.[1][2] Its conformational flexibility and amenability to diverse chemical modifications have allowed for the development of highly potent and selective ligands for a wide array of biological targets. This technical guide provides an in-depth exploration of the biological activities associated with 4-arylpiperidine compounds, with a focus on their interactions with key central nervous system (CNS) targets. We will delve into the intricate structure-activity relationships (SAR) that govern their pharmacological profiles, present detailed experimental protocols for their biological evaluation, and discuss their therapeutic implications in areas such as pain management, neurodegenerative disorders, and psychiatric conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of the 4-arylpiperidine scaffold in their own discovery programs.

Introduction: The Versatility of the 4-Arylpiperidine Moiety

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a recurring motif in numerous natural products and synthetic pharmaceuticals.[2][3] The introduction of an aryl group at the 4-position confers a unique set of properties, including increased lipophilicity and the potential for specific aromatic interactions with biological targets. This seemingly simple structural element has given rise to a vast chemical space, enabling the fine-tuning of pharmacological activity to achieve desired therapeutic outcomes.

The biological promiscuity of the 4-arylpiperidine scaffold is remarkable, with derivatives demonstrating high affinity for a range of G-protein coupled receptors (GPCRs) and neurotransmitter transporters. This guide will focus on four key areas of biological activity that have been extensively explored:

  • Opioid Receptor Modulation: A cornerstone of pain management.

  • Dopamine and Serotonin Transporter Inhibition: Central to the treatment of depression and other mood disorders.[4]

  • Sigma (σ) Receptor Binding: A target of growing interest for its potential in treating a variety of CNS disorders.

  • Other CNS Targets: Including muscarinic receptors and enzymes implicated in neurodegeneration.

The following sections will dissect the nuances of 4-arylpiperidine interactions with these targets, providing a comprehensive overview of the current state of knowledge and practical guidance for researchers in the field.

Opioid Receptor Modulation: A Legacy in Analgesia

The 4-arylpiperidine structure is famously embodied in the potent synthetic opioid, fentanyl, and its numerous analogs.[5][6] These compounds primarily exert their analgesic effects through potent agonism at the µ-opioid receptor (MOR). The SAR in this class is well-established, with key modifications influencing potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) at Opioid Receptors

Systematic modifications of the 4-arylpiperidine core have yielded a deep understanding of the structural requirements for opioid receptor affinity and functional activity.

  • N-Substituent: The nature of the substituent on the piperidine nitrogen is critical. For instance, a phenethyl group, as seen in fentanyl, is optimal for MOR agonism.

  • 4-Aryl Group: The electronic properties and substitution pattern of the aryl ring significantly impact binding. A phenyl or bioisosteric heteroaryl group is common.[5]

  • 4-Acyl/Anilido Group: An N-propionylanilido group at the 4-position is a hallmark of the fentanyl series and is crucial for high-potency MOR agonism.

  • Piperidine Ring Conformation: The stereochemistry and substitution on the piperidine ring can influence receptor selectivity (µ, δ, κ). For example, trans-3,4-dimethyl substitution has been explored to create opioid receptor antagonists.[1][7]

Table 1: SAR of trans-3,4-dimethyl-4-arylpiperidine Derivatives as Opioid Receptor Antagonists [1]

CompoundR Group (Aryl Substituent)µ Ki (nM)κ Ki (nM)δ Ki (nM)
1 (LY255582) 3-OH0.61.839
2 2-OH1.915118
3 4-OH1122260
4 3-OCH₃1613160
5 3-OCONH₂1.12.545
6 3-OCONHCH₃0.92.148
7 3-OCON(CH₃)₂0.81.942

Data adapted from a comparative analysis of structure-activity relationships in 4-arylpiperidine derivatives.[1]

Experimental Protocol: Opioid Receptor Binding Assay

A fundamental technique to determine the affinity of a compound for a specific receptor is the radioligand binding assay.

Objective: To determine the inhibition constant (Ki) of a test compound for the µ-opioid receptor.

Materials:

  • Membrane homogenates from cells expressing the human µ-opioid receptor.

  • [³H]-DAMGO (a selective µ-opioid receptor agonist radioligand).

  • Naloxone (a non-selective opioid antagonist for determining non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test compounds dissolved in DMSO.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, add assay buffer, cell membrane homogenate, and either the test compound, buffer (for total binding), or a high concentration of naloxone (for non-specific binding).

  • Incubation: Add [³H]-DAMGO to all wells to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

  • Termination of Reaction: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.[1]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

G cluster_assay Opioid Receptor Binding Assay Workflow start Prepare Reagents setup Assay Setup in 96-well plate start->setup incubation Incubate with [³H]-DAMGO setup->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing quantification Liquid Scintillation Counting washing->quantification analysis Data Analysis (IC₅₀ & Kᵢ) quantification->analysis end Determine Affinity analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Monoamine Transporter Inhibition: Targeting Depression and Beyond

4-Arylpiperidine derivatives have emerged as potent inhibitors of the serotonin transporter (SERT) and the dopamine transporter (DAT), making them valuable scaffolds for the development of antidepressants and treatments for other neuropsychiatric disorders.[4][8][9][10]

Structure-Activity Relationship at SERT and DAT

The SAR for monoamine transporter inhibition differs significantly from that of opioid receptor modulation.

  • N-Substituent: The substituent on the piperidine nitrogen plays a crucial role in determining potency and selectivity for SERT versus DAT.[10]

  • 4-Aryl Group: The nature and substitution pattern of the aryl ring are critical for interaction with the transporter binding pocket.

  • 4-Position Linker: The group connecting the 4-arylpiperidine core to other moieties can significantly influence activity. For example, a (diphenylmethoxy)ethyl group at the 4-position has been shown to confer high affinity for DAT.[9][10]

Table 2: Affinity of 4-Arylpiperidine Derivatives for SERT and DAT

CompoundR¹ SubstituentR² SubstituentSERT Ki (nM)DAT Ki (nM)
Paroxetine Analog 4-F-Phenyl3,4-methylenedioxyphenoxymethylHigh AffinityLower Affinity
GBR 12909 Analog H2-(diphenylmethoxy)ethylModerate AffinityHigh Affinity
(-)-15j 4-F-Phenyl(4-Cl-phenoxy)methyl1.913.5 (NET)

Data compiled from multiple sources.[4][8]

Experimental Protocol: Synaptosomal Monoamine Uptake Assay

This functional assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes.

Objective: To determine the IC₅₀ of a test compound for the inhibition of dopamine uptake.

Materials:

  • Freshly prepared rat striatal synaptosomes.

  • [³H]-Dopamine.

  • Assay buffer (e.g., Krebs-Ringer bicarbonate buffer).

  • Test compounds dissolved in DMSO.

  • Nomifensine (a selective dopamine uptake inhibitor as a positive control).

  • 96-well filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Synaptosome Preparation: Isolate synaptosomes from rat striatum tissue by differential centrifugation.

  • Pre-incubation: Pre-incubate the synaptosomes with the test compound or vehicle in the assay buffer.

  • Initiation of Uptake: Add [³H]-Dopamine to initiate the uptake process.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Terminate the uptake by rapid filtration through a 96-well filter plate, followed by washing with ice-cold buffer.

  • Quantification: Add scintillation fluid to the wells and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of dopamine uptake for each concentration of the test compound and determine the IC₅₀ value using non-linear regression.

G cluster_workflow Synaptosomal Uptake Assay Workflow prep Prepare Striatal Synaptosomes preinc Pre-incubate with Test Compound prep->preinc initiate Initiate Uptake with [³H]-Dopamine preinc->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate by Rapid Filtration incubate->terminate quantify Quantify Radioactivity terminate->quantify analyze Calculate IC₅₀ quantify->analyze result Determine Uptake Inhibition analyze->result

Caption: Workflow for a synaptosomal monoamine uptake assay.

Sigma (σ) Receptor Ligands: A New Frontier

Sigma receptors, once thought to be a type of opioid receptor, are now recognized as a distinct class of proteins with two main subtypes, σ₁ and σ₂.[11] 4-Arylpiperidine derivatives have been identified as potent and selective ligands for σ receptors, with potential applications in the treatment of psychosis, neurodegenerative diseases, and pain.[11][12][13]

Structure-Activity Relationship at Sigma Receptors

The SAR for sigma receptor binding is still being elucidated, but some key features have been identified.

  • N-Substituent: The size and nature of the N-substituent are critical for both affinity and selectivity between σ₁ and σ₂ subtypes.[14]

  • 4-Aryl Group: The electronic and steric properties of the aryl group influence binding.

  • 4-Position Substituent: Modifications at the 4-position, such as the introduction of aroyl or α-hydroxyphenyl groups, have yielded potent σ₁ ligands.[11]

Table 3: Binding Affinities of 4-Arylpiperidine Derivatives for Sigma Receptors

CompoundN-Substituent4-Position Substituentσ₁ Ki (nM)σ₂ Ki (nM)
7e 3-Bromobenzyl4-FluorobenzoylHigh AffinityLower Affinity
8a Benzyl4-Fluoro-α-hydroxyphenylHigh AffinityLower Affinity
9d 3-Bromobenzyl4-Fluoro-N-(3-bromobenzyl)benzylamineHigh AffinityLower Affinity
4-benzyl-1-(3-iodobenzylsulfonyl)piperidine 3-Iodobenzylsulfonyl4-Benzyl0.9691.8

Data compiled from multiple sources.[11][12]

Emerging Targets and Future Directions

The versatility of the 4-arylpiperidine scaffold extends beyond the well-established targets discussed above. Recent research has highlighted its potential in modulating other CNS pathways.

  • Alzheimer's Disease: 4-(Arylethynyl)piperidine derivatives have been identified as potent inhibitors of O-GlcNAcase (OGA), an enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[15][16]

  • Neurodegenerative Diseases: N-arylpiperazine derivatives, which share structural similarities with 4-arylpiperidines, have been investigated as ligands for D2/D3 dopamine receptors, with potential applications in Parkinson's disease and other neurodegenerative conditions.[17]

  • 5-HT₂C Receptor Modulators: 4-Arylpiperidines and related tetrahydropyridines have been studied as agonists and positive allosteric modulators of the 5-HT₂C receptor, a target for the treatment of obesity and substance use disorders.[18][19]

G A 4-Arylpiperidine Core A versatile chemical scaffold B Biological Targets A->B C Opioid Receptors D Monoamine Transporters (DAT, SERT) E Sigma (σ) Receptors F Emerging Targets (e.g., OGA, 5-HT₂C) G Therapeutic Applications H Pain Management C->H I Depression & Anxiety D->I J Neurodegenerative Diseases E->J K Psychosis E->K F->J

Caption: The diverse biological targets and therapeutic applications of 4-arylpiperidine compounds.

Conclusion

The 4-arylpiperidine scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutics. Its ability to interact with a diverse range of biological targets, coupled with a well-understood and tractable SAR, ensures its continued relevance in modern drug discovery. The insights and methodologies presented in this guide are intended to empower researchers to further explore the vast therapeutic potential of this privileged chemical motif. As our understanding of the complex biology of CNS disorders deepens, the rational design of novel 4-arylpiperidine-based ligands will undoubtedly lead to the development of next-generation therapies with improved efficacy and safety profiles.

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An In-depth Technical Guide to the Predicted Mechanism of Action for Nitrophenylpiperidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The nitrophenylpiperidine scaffold represents a compelling chemical framework with significant potential in modern drug discovery. This guide delineates the predicted mechanisms of action for this scaffold, grounded in established pharmacological principles and structure-activity relationship (SAR) data. We posit three primary, plausible mechanisms: Opioid Receptor Modulation , Monoamine Transporter Inhibition , and L-type Calcium Channel Blockade . For each predicted mechanism, this document provides a detailed scientific rationale, a summary of supporting evidence, and robust, step-by-step experimental protocols for validation. This comprehensive analysis is designed to empower research teams to efficiently probe the biological activities of novel nitrophenylpiperidine-based compounds and accelerate their development pipelines.

Introduction: The Nitrophenylpiperidine Scaffold - A Privileged Structure with Untapped Potential

The piperidine ring is a quintessential "privileged structure" in medicinal chemistry, forming the core of a multitude of approved therapeutics due to its favorable pharmacokinetic properties and versatile stereochemistry.[1] When combined with a phenyl group, it creates the phenylpiperidine motif, a well-established pharmacophore for numerous centrally active agents, most notably opioids and monoamine transporter inhibitors.[2][3] The addition of a nitro (NO₂) group to the phenyl ring introduces a potent electron-withdrawing feature, which can significantly modulate the electronic properties, binding affinities, and functional activities of the parent molecule.[4] This unique combination of a proven heterocyclic core and a functionally influential substituent makes the nitrophenylpiperidine scaffold a promising starting point for the discovery of novel therapeutics. This guide will explore the most probable biological targets and outline a rigorous experimental strategy to elucidate the precise mechanism of action of compounds built upon this framework.

Predicted Mechanism I: Opioid Receptor Modulation

Scientific Rationale

The 4-phenylpiperidine structure is the foundational core of the pethidine (meperidine) and fentanyl series of synthetic opioids, which primarily act as agonists at the μ-opioid receptor (MOR).[2][5] The core pharmacophore for opioid receptor binding generally consists of a tertiary amine and an aromatic ring, with a specific spatial relationship between them.[6] The nitrophenylpiperidine scaffold perfectly aligns with this pharmacophore.

The nitro group, being strongly electron-withdrawing, can influence the interaction of the phenyl ring with the receptor's binding pocket. A recent study on benzylideneoxymorphone analogs demonstrated that a 4-nitro substituted compound (nitro-BOM) was a potent, high-efficacy MOR agonist and a delta-opioid receptor (DOR) partial agonist.[4] This provides direct evidence that a nitro-functionalized aromatic ring within a known opioid scaffold can confer potent activity. Therefore, it is highly plausible that novel nitrophenylpiperidine compounds will exhibit affinity for and modulate the function of one or more opioid receptor subtypes (μ, δ, or κ).

Quantitative Data from Analogous Scaffolds

To contextualize the potential affinity of nitrophenylpiperidine derivatives, the following table presents binding data for related phenylpiperidine and nitro-containing opioid ligands.

Compound Class/ExampleReceptor Target(s)Representative Affinity (Ki, nM)Functional ActivityReference(s)
Phenylpiperidines (e.g., Fentanyl)μ-Opioid ReceptorHigh Affinity (Sub-nanomolar)Agonist[2]
trans-3,4-dimethyl-4-arylpiperidinesμ, κ, δ Opioid Receptors0.6 - 260 (varied by subtype)Antagonist[7]
Nitro-BOM (nitro-benzylideneoxymorphone)μ, δ Opioid ReceptorsMOPr: ~2.2 nM (Potency, EC₅₀)MOPr Agonist, DOPr Partial Agonist[4]
Experimental Validation Workflow

A tiered approach is recommended to definitively characterize the interaction of a nitrophenylpiperidine test compound with opioid receptors.

G cluster_0 Tier 1: Binding Affinity cluster_1 Tier 2: Functional Activity cluster_2 Tier 3: Downstream Signaling a Radioligand Binding Assays (μ, δ, κ Receptors) b Determine Ki values a->b Competition with [3H]DAMGO (μ) [3H]DPDPE (δ) [3H]U-69,593 (κ) c [35S]GTPγS Functional Assays b->c Proceed if Ki < 1µM d Determine EC50 & Emax c->d Measure G-protein activation e cAMP Inhibition Assay d->e Characterize agonist/ antagonist profile f Assess adenylyl cyclase inhibition e->f

Caption: Experimental workflow for opioid receptor characterization.

  • Membrane Preparation : Utilize commercially available cell membranes expressing recombinant human μ, δ, or κ opioid receptors, or prepare them from rat brain tissue.[7]

  • Assay Buffer : Prepare a 50 mM Tris-HCl buffer (pH 7.4).

  • Reaction Mixture : In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR), and varying concentrations of the nitrophenylpiperidine test compound.[7]

  • Incubation : Incubate the plates at 25°C for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting : Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting : Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis : Determine non-specific binding using a high concentration of a known unlabeled ligand (e.g., naloxone). Calculate specific binding and generate competition curves. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.[7]

  • Assay Components : Use the same receptor-expressing membranes as in the binding assay. Prepare an assay buffer containing 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT, pH 7.4. Add GDP (10 μM) and [³⁵S]GTPγS (0.1 nM).

  • Reaction Setup : Pre-incubate membranes with varying concentrations of the test compound for 15 minutes at 30°C.

  • Initiate Reaction : Add [³⁵S]GTPγS to initiate the G-protein binding reaction and incubate for an additional 60 minutes at 30°C.

  • Termination and Measurement : Terminate the reaction by rapid filtration as described for the binding assay. Measure the amount of bound [³⁵S]GTPγS via scintillation counting.

  • Data Analysis : Plot the stimulated binding of [³⁵S]GTPγS against the log concentration of the test compound. Fit the data using non-linear regression to determine the EC₅₀ (potency) and Emax (efficacy) relative to a standard full agonist (e.g., DAMGO). To test for antagonist activity, perform the assay in the presence of a fixed concentration of a known agonist.

Predicted Mechanism II: Monoamine Transporter Inhibition

Scientific Rationale

Phenylpiperidine derivatives are also known to interact with monoamine transporters (MATs), which are responsible for the reuptake of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) from the synaptic cleft.[1] For instance, the opioid meperidine also exhibits SERT inhibitory activity.[8] Furthermore, several selective serotonin reuptake inhibitors (SSRIs), such as paroxetine, contain a 4-phenylpiperidine core.[3]

The presence of a nitro group on the phenyl ring can influence the affinity and selectivity for these transporters. For example, studies on 6-nitroquipazine derivatives have demonstrated high-affinity binding to the serotonin transporter, indicating that the nitro-aromatic moiety is well-tolerated and can contribute to potent inhibition.[9] Given these precedents, it is a strong possibility that nitrophenylpiperidine scaffolds will display inhibitory activity at one or more of the monoamine transporters.

Quantitative Data from Analogous Scaffolds

The following table shows the binding affinities of related phenylpiperidine and nitro-containing compounds at monoamine transporters.

Compound Class/ExampleTransporter Target(s)Representative Affinity (Ki, nM)Reference(s)
MeperidineSERT41[8]
Phenylpiperidine AnaloguesDAT, SERT, NETVaried (nM to µM range)[10]
6-Nitroquipazine derivativesSERTHigh Affinity (nanomolar range)[9]
DesipramineNET, SERT, DAT4 (NET), 61 (SERT), 78,720 (DAT)[11]
Experimental Validation Workflow

A systematic workflow is essential to determine the affinity and functional inhibition of MATs.

G cluster_0 Tier 1: Binding Affinity cluster_1 Tier 2: Functional Inhibition a Radioligand Binding Assays (DAT, SERT, NET) b Determine Ki values a->b Competition with [3H]WIN 35,428 (DAT) [3H]Citalopram (SERT) [3H]Nisoxetine (NET) c Synaptosomal Uptake Assays b->c Proceed if Ki < 1µM d Determine IC50 values c->d Measure inhibition of [3H]DA, [3H]5-HT, or [3H]NE uptake

Caption: Workflow for monoamine transporter inhibition assays.

  • Tissue/Cell Preparation : Use membranes from cells stably expressing human DAT, SERT, or NET, or use prepared synaptosomes from specific rat brain regions (e.g., striatum for DAT, cortex for SERT/NET).

  • Assay Conditions : The protocol is analogous to the opioid receptor binding assay. Use specific radioligands for each transporter: [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET.

  • Data Analysis : Generate competition curves and calculate Ki values as described in section 2.3.1 to determine the binding affinity of the test compound for each transporter.

  • Synaptosome Preparation : Isolate synaptosomes from fresh rat brain tissue (striatum for dopamine, cortex or hippocampus for serotonin/norepinephrine) by differential centrifugation. Resuspend the final P2 pellet in a Krebs-Ringer HEPES buffer.[12]

  • Assay Setup : In a 96-well plate, pre-incubate the synaptosomal preparation with various concentrations of the nitrophenylpiperidine test compound for 10-15 minutes at 37°C.

  • Initiate Uptake : Add a low concentration of the respective radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to initiate uptake. Incubate for a short period (e.g., 5-10 minutes).

  • Terminate Uptake : Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

  • Quantification : Measure the radioactivity retained on the filters (representing neurotransmitter taken up into the synaptosomes) using a scintillation counter.

  • Data Analysis : Determine non-specific uptake in the presence of a known potent inhibitor (e.g., cocaine for DAT, fluoxetine for SERT). Calculate the percent inhibition of specific uptake at each concentration of the test compound and fit the data to determine the IC₅₀ value.

Predicted Mechanism III: L-type Calcium Channel Blockade

Scientific Rationale

L-type voltage-gated calcium channels (LTCCs) are critical for cardiovascular function and are the targets of the dihydropyridine class of drugs, such as nifedipine and nitrendipine.[6][13] A defining structural feature of many potent dihydropyridine blockers is a nitrophenyl ring at the C4 position of the dihydropyridine core.[1] The dihydropyridine ring is a partially hydrogenated version of a pyridine ring, which itself is structurally related to piperidine.

Given the structural and electronic similarities between a 4-(nitrophenyl)piperidine and the core 4-(nitrophenyl)dihydropyridine pharmacophore, it is reasonable to predict that nitrophenylpiperidine scaffolds may also interact with and block L-type calcium channels. This interaction would be driven by the recognition of the nitrophenyl moiety by the receptor, a key interaction for classical dihydropyridine drugs.

Quantitative Data from Analogous Scaffolds

The following table provides activity data for well-characterized L-type calcium channel blockers that share structural motifs with the nitrophenylpiperidine scaffold.

Compound Class/ExampleChannel TargetRepresentative Activity (IC₅₀, nM)Functional EffectReference(s)
Dihydropyridines (Nimodipine)L-type Ca²⁺ Channel59 (resting), 3 (depolarized)Antagonist/Blocker[14]
NitrendipineL-type Ca²⁺ ChannelPotent (nanomolar range)Antagonist/Blocker
DiphenylpiperazinesN-type Ca²⁺ Channel10 - 150Antagonist/Blocker
Experimental Validation Workflow

Functional cell-based assays are the primary method for identifying and characterizing LTCC blockers.

G cluster_0 Primary Screen cluster_1 Confirmation & Selectivity a Fluorescent Ca2+ Influx Assay (High K+ Depolarization) b Determine IC50 value a->b Measure inhibition of Ca2+ influx c Patch-Clamp Electrophysiology b->c Proceed with active compounds d Confirm channel block and assess voltage-dependency c->d

Caption: Workflow for L-type calcium channel blocker validation.

  • Cell Culture : Use a cell line stably expressing the subunits of the human L-type calcium channel (e.g., HEK-293 cells expressing α1C, α2δ, and β2a subunits).[14]

  • Dye Loading : Plate the cells in 96- or 384-well plates. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or GCaMP6m) according to the manufacturer's protocol.

  • Compound Incubation : Wash the cells and add buffer containing various concentrations of the nitrophenylpiperidine test compound. Incubate for an appropriate time (e.g., 15-30 minutes). Include wells with a known antagonist (e.g., nimodipine) as a positive control and vehicle (e.g., DMSO) as a negative control.

  • Depolarization and Measurement : Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence. Inject a high-potassium buffer (e.g., containing 30-90 mM KCl) to depolarize the cell membrane and open the voltage-gated calcium channels.[14] Immediately begin kinetic measurement of the fluorescence increase, which corresponds to calcium influx.

  • Data Analysis : Calculate the peak fluorescence response or the area under the curve. Determine the percent inhibition of the depolarization-induced calcium influx for each concentration of the test compound. Fit the concentration-response data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Cell Preparation : Use the same stably transfected cell line as in the primary screen.

  • Recording Configuration : Establish a whole-cell patch-clamp configuration on a single cell.

  • Current Measurement : Hold the cell at a negative membrane potential (e.g., -80 mV) where the channels are closed. Apply depolarizing voltage steps (e.g., to 0 mV) to elicit inward calcium currents (Ica).

  • Compound Application : Perfuse the cell with a solution containing the nitrophenylpiperidine test compound at various concentrations. Measure the Ica at each concentration.

  • Data Analysis : Measure the peak inward current amplitude before and after compound application. Calculate the percentage of current inhibition at each concentration and determine the IC₅₀. This technique can also be used to study the voltage- and use-dependency of the block, providing deeper mechanistic insight.

Conclusion and Future Directions

The nitrophenylpiperidine scaffold holds considerable promise as a source of novel therapeutic agents. The evidence-based predictions outlined in this guide point toward three high-probability mechanisms of action: modulation of opioid receptors, inhibition of monoamine transporters, and blockade of L-type calcium channels. The provided experimental workflows offer a clear and efficient path to validating these hypotheses. A thorough investigation using these tiered approaches will not only elucidate the primary mechanism of action for any given nitrophenylpiperidine derivative but also reveal its selectivity profile, a critical factor in determining its therapeutic potential and potential side-effect liabilities. The logical progression from binding assays to functional and cellular assays will provide the robust data package required for confident lead optimization and further preclinical development.

References

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4-(4-Nitrophenyl)piperidine hydrochloride stability and storage conditions.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 4-(4-Nitrophenyl)piperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound featuring a piperidine ring substituted with a nitrophenyl group. As a versatile chemical intermediate, it serves as a crucial building block in the synthesis of a wide range of biologically active molecules and pharmaceutical candidates. The integrity of such a precursor is paramount; its degradation can compromise the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the chemical stability, optimal storage conditions, and analytical methodologies for assessing the integrity of this compound, ensuring its reliable use in research and development settings.

Physicochemical and Structural Characteristics

A foundational understanding of the compound's properties is essential for predicting its stability. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 883194-93-2[1][2]
Molecular Formula C₁₁H₁₅ClN₂O₂[1][2]
Molecular Weight 242.70 g/mol [2]
Purity Typically ≥95%[2]
Appearance Solid (Form may vary)General
SMILES C1=C(C=CC(=C1)[O-])C2CCNCC2.Cl[2]

The structure consists of a stable piperidine ring, which confers basicity, and a nitrophenyl group. The presence of the electron-withdrawing nitro group on the aromatic ring and the formation of a hydrochloride salt are the primary determinants of its chemical reactivity and stability.

Chemical Stability and Potential Degradation Pathways

The stability of this compound is governed by its functional groups and its salt form. While generally stable under recommended conditions, it is susceptible to degradation through several mechanisms.

Inherent Structural Considerations:

  • Piperidine Ring: The saturated heterocyclic amine is generally stable. However, the nitrogen atom, even when protonated as a hydrochloride salt, can be a site for oxidation over time or in the presence of strong oxidizers.

  • Nitrophenyl Group: The nitroaromatic system is a strong chromophore, suggesting potential sensitivity to light (photodegradation). The nitro group is also susceptible to chemical reduction, which would transform it into other functional groups like nitroso, hydroxylamino, or amino moieties, fundamentally altering the compound's identity.[3]

  • Hydrochloride Salt: The formation of a hydrochloride salt significantly enhances the compound's stability compared to its free base form. It improves crystallinity, reduces volatility, and decreases susceptibility to oxidation by atmospheric carbon dioxide. However, it can also make the compound hygroscopic.

Primary Degradation Pathways:

  • Photodegradation: Aromatic nitro compounds are known to absorb UV light, which can initiate degradation reactions. Prolonged exposure to ambient or UV light can lead to complex decomposition, potentially involving the nitro group or the piperidine ring.

  • Oxidation: The piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened byproducts. This process can be accelerated by heat, light, and the presence of oxidizing agents.[4]

  • Reaction with Bases: As a hydrochloride salt, the compound will react with strong bases to liberate the free base, 4-(4-nitrophenyl)piperidine. The free base may have different stability characteristics and is generally more reactive.[5]

Incompatible Materials: To ensure stability, avoid contact with:

  • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide) Will neutralize the hydrochloride salt.[5]

  • Strong Oxidizing Agents: (e.g., permanganates, peroxides) Can lead to oxidative degradation.[6]

  • Strong Reducing Agents: Can reduce the nitro group.

  • Reactive Metals: May catalyze degradation reactions.[7]

Visualization: Potential Degradation Logic

The following diagram illustrates the key decision points and potential degradation routes for the compound.

A 4-(4-Nitrophenyl)piperidine HCl (Initial State) B Exposure to Light (UV/Vis)? A->B Check C Exposure to Strong Base? B->C No F Photodegradation Products (Complex Mixture) B->F Yes D Exposure to Oxidizing Agent? C->D No G Free Base Formed (Altered Stability) C->G Yes E Stable Compound D->E No H Oxidative Degradation Products (e.g., N-Oxides, Ring Opening) D->H Yes cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis & Interpretation A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, RT) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (80°C, Solid/Solution) A->E F Photolytic (ICH Q1B) A->F G Unstressed Control A->G H RP-HPLC Analysis (C18, UV Detection) B->H C->H D->H E->H F->H G->H I Compare Chromatograms: - Parent Peak Area - Degradant Peaks H->I

Sources

The Alchemist's A-Frame: A Technical Guide to Key Intermediates in Bioactive Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2][3][4] Its prevalence in a vast array of FDA-approved drugs and biologically active natural products underscores its significance as a "privileged scaffold."[5] This is attributed to its ability to adopt a stable chair conformation, presenting substituents in well-defined three-dimensional orientations that are crucial for specific interactions with biological targets.[2][6] The synthesis of highly functionalized and stereochemically complex piperidines is, therefore, a critical endeavor in drug discovery, with applications ranging from oncology to neuroscience.[7][8] This guide provides an in-depth exploration of the key chemical intermediates that serve as the foundational pillars for the construction of these vital bioactive molecules. We will delve into the strategic rationale behind their selection and utilization, offering both theoretical understanding and practical, field-proven protocols.

I. The Cornerstone Intermediate: N-Protected 4-Piperidones

At the heart of many synthetic routes to complex piperidines lies the versatile N-protected 4-piperidone scaffold. The strategic introduction of a nitrogen protecting group is paramount, as it temporarily masks the reactivity of the piperidine nitrogen, thereby preventing unwanted side reactions and allowing for selective transformations at other positions of the ring.[9]

A. The Indispensable Role of the Boc Group: N-Boc-4-piperidone

Among the various nitrogen protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a workhorse in piperidine synthesis. N-Boc-4-piperidone (CAS 79099-07-3) is a commercially available and highly valuable intermediate that offers a superb balance of stability and ease of removal.[9]

Causality of Choice: Why N-Boc-4-piperidone is a Superior Starting Point

  • Orthogonal Protection: The Boc group is stable under a wide range of reaction conditions, including those involving nucleophilic additions, reductions, and organometallic reagents, yet it can be readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane).[9] This orthogonality allows for a multi-step synthesis to be carried out without the need for multiple protection and deprotection steps of the nitrogen atom.

  • Directing and Activating: The electron-withdrawing nature of the Boc group can influence the reactivity of the piperidine ring, and its steric bulk can direct the stereochemical outcome of reactions at adjacent positions.

  • Versatility in Functionalization: The ketone functionality at the 4-position is a versatile handle for a plethora of chemical transformations, including:

    • Nucleophilic additions: Grignard reagents, organolithium compounds, and other nucleophiles can add to the carbonyl group to introduce a wide variety of substituents.

    • Wittig and Horner-Wadsworth-Emmons reactions: These reactions allow for the introduction of exocyclic double bonds, which can be further functionalized.[10]

    • Reductive amination: This powerful reaction allows for the introduction of an amino group at the 4-position, a common feature in many bioactive piperidines.

Workflow for the Utilization of N-Boc-4-piperidone:

G A N-Boc-4-piperidone B Nucleophilic Addition (e.g., Grignard, Organolithium) A->B R-MgX or R-Li C Wittig/HWE Reaction A->C Phosphonium ylide D Reductive Amination A->D R2NH, NaBH(OAc)3 E 4-Substituted-4-hydroxypiperidine B->E F 4-Alkylidene-piperidine C->F G 4-Amino-piperidine D->G H Deprotection (Acid) E->H F->H G->H I Further Functionalization H->I

Caption: Synthetic pathways from N-Boc-4-piperidone.

B. Experimental Protocol: Grignard Addition to N-Boc-4-piperidone

This protocol describes a general procedure for the addition of a Grignard reagent to N-Boc-4-piperidone to generate a 4-substituted-4-hydroxypiperidine intermediate.

Materials:

  • N-Boc-4-piperidone

  • Anhydrous tetrahydrofuran (THF)

  • Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 equiv) in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add the Grignard reagent (1.1 equiv) dropwise to the stirred solution via a dropping funnel over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-substituted-4-hydroxypiperidine.

II. Building Blocks for Unsaturation: Tetrahydropyridines and Dihydropyridines

Partially unsaturated piperidine rings, such as tetrahydropyridines and dihydropyridines, are pivotal intermediates that offer unique opportunities for functionalization, particularly for the stereoselective introduction of substituents.

A. Tetrahydropyridines: Versatile Precursors from Cycloaddition Reactions

1,2,3,6-Tetrahydropyridines are common and highly valuable intermediates in the synthesis of bioactive piperidines.[11][12] They can be accessed through various methods, with the aza-Diels-Alder reaction being a particularly powerful strategy for their stereoselective synthesis.[13][14][15]

The Power of the Aza-Diels-Alder Reaction:

The aza-Diels-Alder reaction, a [4+2] cycloaddition involving a nitrogen-containing diene or dienophile, provides a convergent and often highly stereoselective route to tetrahydropyridines.[13][15] The inverse-electron-demand aza-Diels-Alder (IEDDA) reaction, in particular, is widely employed for the synthesis of highly substituted tetrahydropyridines.[13]

Workflow for Tetrahydropyridine Synthesis and Elaboration:

G A Aza-diene C Aza-Diels-Alder Reaction A->C B Dienophile B->C D Tetrahydropyridine C->D E Reduction D->E F Epoxidation D->F G Hydroboration-Oxidation D->G H Substituted Piperidine E->H I Piperidine-epoxide F->I J Substituted Piperidin-ol G->J

Caption: Synthesis and functionalization of tetrahydropyridines.

B. Dihydropyridines: Intermediates in Catalytic Asymmetric Synthesis

Dihydropyridines are another class of crucial intermediates, often generated in situ, that enable powerful catalytic asymmetric transformations to access enantioenriched piperidines.[7][16] A notable example is the rhodium-catalyzed asymmetric carbometalation of dihydropyridines, which provides access to 3-substituted tetrahydropyridines with high enantioselectivity.[7][16]

Catalytic Enantioselective Synthesis via Dihydropyridine Intermediates:

This strategy often involves a three-step sequence:

  • Partial Reduction of Pyridine: Pyridine is partially reduced to a dihydropyridine derivative.[7][16]

  • Rh-catalyzed Asymmetric Carbometalation: A rhodium catalyst facilitates the enantioselective addition of an organometallic reagent (e.g., from an arylboronic acid) to the dihydropyridine.[7][16]

  • Reduction: The resulting tetrahydropyridine is then reduced to the final piperidine product.[7][16]

This approach has been successfully applied to the synthesis of clinically relevant molecules such as Preclamol and Niraparib.[7][16]

III. Ring Construction Strategies: Acyclic Precursors

Beyond the modification of pre-existing heterocyclic rings, the de novo construction of the piperidine ring from acyclic precursors is a fundamental and powerful approach. Key intermediates in these strategies are often di-functionalized linear molecules that undergo intramolecular cyclization.

A. Ring-Closing Metathesis (RCM): A Modern Approach to Piperidine Synthesis

Ring-closing metathesis has revolutionized the synthesis of cyclic compounds, including piperidines.[17][18][19][20] This reaction, often catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of a diene to form a cyclic alkene and a volatile byproduct (ethylene).[19]

Key Intermediate: The Diene Precursor

The success of an RCM reaction hinges on the efficient synthesis of the acyclic diene precursor. These precursors are typically synthesized from readily available starting materials such as amino acids or other chiral pool components, allowing for the introduction of stereocenters that are retained in the final piperidine product.[17]

Workflow for Piperidine Synthesis via RCM:

G A Chiral Pool (e.g., D-Serine) B Synthesis of Diene Precursor A->B C Ring-Closing Metathesis (RCM) B->C Grubbs' Catalyst D Tetrahydropyridine C->D E Stereoselective Reduction D->E F Functionalized Piperidine E->F

Caption: General workflow for piperidine synthesis using RCM.

B. Multicomponent Reactions (MCRs): Efficiency in Piperidine Synthesis

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex piperidines.[5][21][22]

Key Intermediates in MCRs for Piperidine Synthesis:

The intermediates in MCRs are often transient and not isolated. However, understanding their formation is crucial for optimizing the reaction. Common starting materials that lead to key in-situ generated intermediates include:

  • Aldehydes and Amines: These react to form imines or enamines in situ.

  • β-Ketoesters or 1,3-Dicarbonyl Compounds: These act as nucleophiles.

A well-known example is the Hantzsch dihydropyridine synthesis, which can be adapted for the synthesis of piperidine precursors. More modern MCRs allow for the one-pot synthesis of highly functionalized piperidones.[21]

IV. Data Summary: A Comparative Overview of Synthetic Strategies

Synthetic StrategyKey Intermediate(s)Key AdvantagesKey LimitationsRepresentative Bioactive Molecules
Functionalization of N-Protected Piperidones N-Boc-4-piperidoneReadily available starting material, high versatility, robust and well-established chemistry.Can require multiple steps for complex substitutions.Various kinase inhibitors, GPCR modulators.
Aza-Diels-Alder Reaction TetrahydropyridinesHigh stereoselectivity, convergent synthesis.Limited availability of some diene/dienophile precursors.Alkaloids, neuroactive compounds.
Catalytic Asymmetric Synthesis DihydropyridinesHigh enantioselectivity, access to chiral 3-substituted piperidines.Requires specialized catalysts and conditions.Preclamol, Niraparib[7][16]
Ring-Closing Metathesis (RCM) Acyclic DienesHigh functional group tolerance, access to a wide range of ring sizes.Cost of ruthenium catalysts, potential for catalyst poisoning.Indolizidine and quinolizidine alkaloids.[18]
Multicomponent Reactions (MCRs) In-situ generated imines/enaminesHigh efficiency and atom economy, rapid generation of molecular complexity.Can be challenging to control stereoselectivity, optimization can be complex.Diverse libraries for high-throughput screening.

V. Conclusion: The Strategic Importance of Intermediate Selection

The synthesis of bioactive piperidines is a dynamic and evolving field. The choice of key intermediates is a critical strategic decision that dictates the efficiency, stereochemical control, and overall success of a synthetic campaign. N-protected piperidones offer a versatile and robust platform for a wide range of functionalizations. Tetrahydropyridines and dihydropyridines, often accessed through powerful cycloaddition and catalytic asymmetric methods, provide a gateway to stereochemically rich piperidine scaffolds. Finally, the de novo construction of the piperidine ring from acyclic precursors via methodologies like RCM and MCRs allows for the rapid assembly of complex molecular architectures. A thorough understanding of the properties and reactivity of these key intermediates empowers the medicinal chemist to design and execute elegant and efficient syntheses of the next generation of piperidine-based therapeutics.

References

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The Piperidine Moiety: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The piperidine ring, a six-membered nitrogenous heterocycle, is a cornerstone of medicinal chemistry, recognized as one of the most significant "privileged scaffolds" in drug design.[1][2][3][4] Its structural and physicochemical properties—conformational rigidity, tunable basicity and lipophilicity, and capacity for multi-vector functionalization—have established it as a critical component in a vast array of therapeutics. Piperidine derivatives are found in over seventy FDA-approved drugs, spanning a wide spectrum of therapeutic areas including oncology, central nervous system (CNS) disorders, and infectious diseases.[5][6][7][8][9] This technical guide provides a comprehensive analysis of the multifaceted role of the piperidine moiety, delving into its fundamental properties, its application in blockbuster drugs, strategic considerations for its use in drug design, and the experimental protocols essential for its validation.

Part 1: Core Physicochemical and Structural Attributes

The utility of the piperidine scaffold is rooted in its distinct three-dimensional structure and the resulting physicochemical characteristics that can be expertly manipulated to achieve desired pharmacological profiles.

Conformational Landscape: The Chair and Beyond

Piperidine, analogous to cyclohexane, predominantly adopts a stable chair conformation to minimize angular and torsional strain.[10] This conformation presents two distinct substituent positions: axial and equatorial. The orientation of substituents and the conformation of the ring itself are critical for defining the molecule's topology and its ability to engage with a biological target.

  • Chair Conformation: The piperidine ring exists in two rapidly interconverting chair forms. For a substituted piperidine, the equilibrium between these two chairs determines the preferred orientation of the substituent. The stability of these conformations profoundly influences drug-receptor interactions.[1][11] In many receptor-ligand complexes, the piperidine ring is locked into a specific chair conformation to properly orient pharmacophoric groups for optimal binding.[12]

  • Boat and Twist-Boat Conformations: While the chair form is energetically favored in solution, less stable boat or twist-boat conformations can be stabilized upon binding within the constrained environment of a protein's active site.[11][12] Analysis of protein-ligand crystal structures reveals that a significant percentage of N-acylpiperidine ligands adopt a twist-boat conformation upon binding, highlighting the importance of conformational flexibility in drug design.[12]

Caption: Chair conformation equilibrium of the piperidine ring.

Key Physicochemical Properties for Drug Design

The piperidine nitrogen atom is the primary modulator of the scaffold's physicochemical properties.

  • Basicity (pKa): The conjugate acid of piperidine has a pKa of approximately 11.2, making it a strong base at physiological pH (7.4).[4] This basicity is a critical feature, as the protonated nitrogen can form strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate in a receptor's binding pocket. This interaction often serves as a crucial anchor point for the drug molecule. Furthermore, this basicity allows for the formation of crystalline salts, which typically improves a compound's aqueous solubility, stability, and handling properties.[1][13]

  • Lipophilicity (LogP): The piperidine ring itself is a lipophilic, alicyclic structure.[4] This property is essential for membrane permeability and, notably, for crossing the blood-brain barrier (BBB), making the scaffold highly prevalent in CNS-acting drugs.[1][14] Medicinal chemists can fine-tune a molecule's overall LogP by strategically placing polar or nonpolar substituents on the piperidine ring.

  • Hydrogen Bonding: The secondary amine of an unsubstituted piperidine ring can act as both a hydrogen bond donor (N-H) and acceptor (the nitrogen lone pair). When the nitrogen is tertiary, it can only function as a hydrogen bond acceptor.[1] These interactions are fundamental to molecular recognition and binding affinity.

  • Metabolic Stability: The piperidine ring is generally considered metabolically robust.[4] However, it can be susceptible to enzymatic oxidation, typically at the carbon atoms alpha to the nitrogen.[1] Drug designers often mitigate this by introducing substituents that sterically hinder these positions or by replacing the piperidine with a more stable bioisostere.[1]

Table 1: Comparative Physicochemical Properties of Privileged Scaffolds

PropertyPiperidinePyrrolidineKey Design Implication
pKa of Conjugate Acid ~11.22[4]~11.27[4]Highly similar basicity; largely interchangeable when a strong base is the primary requirement.
LogP (Octanol/Water) 0.840.46Piperidine is more lipophilic, which can be leveraged to enhance membrane permeability or BBB penetration.[4]
Conformational Flexibility More Rigid (Chair)More Flexible (Envelope/Twist)Piperidine's rigidity can pre-organize substituents for binding, reducing the entropic penalty.[4]

Part 2: The Piperidine Moiety in Clinical Practice

The theoretical advantages of the piperidine scaffold are validated by its overwhelming success in marketed pharmaceuticals. Its derivatives are used to treat a wide range of human diseases.[5][6][15]

Case Study: Antipsychotics (Risperidone)

Many atypical antipsychotics feature a piperidine ring, which is essential for their mechanism of action. These drugs typically antagonize dopamine D2 and serotonin 5-HT2A receptors.[16][17]

  • Structural Role: In molecules like risperidone, the piperidine ring acts as a central, rigid scaffold. It correctly orients the two key pharmacophoric elements—the benzisoxazole and the pyrimidinone moieties—in the precise three-dimensional arrangement required for high-affinity binding to both D2 and 5-HT2A receptors.[18][19]

  • Binding Interaction: The basic nitrogen of the piperidine is often protonated at physiological pH and forms a critical salt bridge with a conserved aspartate residue in the binding pocket of these G-protein coupled receptors. This electrostatic interaction is a primary anchor for the drug molecule.

G cluster_0 Simplified Pharmacophore for Atypical Antipsychotics cluster_1 Receptor Binding Site Piperidine Piperidine Scaffold Basic_N Basic Nitrogen (Protonated) Piperidine->Basic_N Provides Aromatic1 Aromatic System 1 (e.g., Benzisoxazole) Piperidine->Aromatic1 Orients Aromatic2 Aromatic System 2 (e.g., Pyrimidinone) Piperidine->Aromatic2 Orients Asp Aspartate Residue (Asp) Basic_N->Asp Ionic Bond (Salt Bridge) Pi_Stacking_Site π-Stacking Site Aromatic1->Pi_Stacking_Site π-π Stacking Hydrophobic_Pocket Hydrophobic Pocket Aromatic2->Hydrophobic_Pocket Hydrophobic Interaction

Caption: Pharmacophore model for piperidine-based antipsychotics.

Case Study: Oncology (Rucaparib)

In oncology, the piperidine moiety is often incorporated to modulate physicochemical properties and provide a versatile synthetic handle.

  • Structural Role: Rucaparib, a PARP (poly(ADP-ribose) polymerase) inhibitor, utilizes a piperidine ring. In this context, the ring serves to improve the aqueous solubility of the molecule due to its basic nitrogen. This enhancement in solubility is crucial for achieving the necessary pharmacokinetic profile for an orally administered drug.

  • Signaling Pathways: Beyond direct enzyme inhibition, piperidine-containing compounds have been shown to modulate critical cancer-related signaling pathways, including STAT-3, NF-κB, and PI3K/Akt, making them attractive scaffolds for developing novel anticancer agents.[20][21]

Case Study: Pain Management (Fentanyl)

The piperidine core is the foundational structure of the 4-anilidopiperidine class of synthetic opioids, which includes highly potent analgesics like fentanyl.

  • Structural Role: The piperidine ring in fentanyl is a bioisostere of a key fragment of the morphine structure. It is absolutely essential for binding to the μ-opioid receptor.[22] The protonated nitrogen forms the canonical ionic interaction with an aspartate residue in the receptor, while the rigid ring structure positions the N-phenylpropanamide and phenethyl groups for critical hydrophobic and van der Waals interactions.[22]

Table 2: Prominent FDA-Approved Drugs Featuring the Piperidine Moiety

DrugTherapeutic ClassPrimary Role of Piperidine Moiety
Risperidone AntipsychoticRigid scaffold for pharmacophore orientation; basic center for receptor anchoring.[23]
Donepezil Alzheimer's DiseaseCNS penetration; scaffold linking benzyl and indanone moieties.[5][23]
Methylphenidate ADHD TreatmentCore scaffold; essential for interaction with dopamine and norepinephrine transporters.[23]
Fentanyl Opioid AnalgesicMorphine bioisostere; essential for μ-opioid receptor binding.[22]
Paroxetine Antidepressant (SSRI)Core scaffold; critical for binding to the serotonin transporter.[23]
Rucaparib Anticancer (PARP Inhibitor)Improves aqueous solubility and pharmacokinetic properties.[2]

Part 3: Strategic Implementation in Drug Design

The decision to incorporate a piperidine ring is a strategic choice aimed at optimizing multiple molecular properties simultaneously.

G Start Lead Compound (Lacks desired properties) Prop1 Poor Solubility? Start->Prop1 Prop2 Poor CNS Penetration? Start->Prop2 Prop3 Needs 3D Vector? Start->Prop3 Prop4 Needs Basic Anchor? Start->Prop4 Solution Introduce Piperidine Moiety Prop1->Solution Prop2->Solution Prop3->Solution Prop4->Solution Outcome1 ↑ Formulate as Salt ↑ Aqueous Solubility Solution->Outcome1 Outcome2 ↑ Lipophilicity ↑ BBB Permeability Solution->Outcome2 Outcome3 ↑ Rigidity & 3D Shape ↑ Binding Affinity Solution->Outcome3 Outcome4 ↑ Form Ionic Bond ↑ Target Engagement Solution->Outcome4

Caption: Decision workflow for incorporating a piperidine moiety.

Modulating Pharmacokinetics (ADME)

The piperidine ring is a powerful tool for tuning a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Solubility and Absorption: As discussed, the basic nitrogen enables salt formation, which can dramatically improve a compound's dissolution rate and subsequent oral absorption.[1]

  • Distribution: The scaffold's lipophilicity is key to achieving good tissue distribution. For CNS targets, the piperidine ring is frequently used to increase a molecule's ability to cross the blood-brain barrier.[1][14]

  • Metabolism: While generally stable, the sites of metabolism on the piperidine ring can be predicted. Strategic substitution (e.g., with fluorine or methyl groups) at these positions can block metabolic pathways, thereby increasing the drug's half-life and overall exposure.[1]

As a Bioisostere

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry to improve a lead compound's properties while retaining its biological activity.

  • Piperidine as a Replacement: The piperidine ring can serve as a saturated, more three-dimensional bioisostere for a flat aromatic ring or as a replacement for other heterocycles like piperazine to alter basicity and receptor interaction profiles.[13][18]

  • Bioisosteres of Piperidine: To overcome liabilities of the piperidine ring itself (such as metabolic instability or off-target effects), novel bioisosteres have been developed. Strained spirocyclic systems, such as 2-azaspiro[3.3]heptane, can mimic the 3D exit vectors of a piperidine ring while offering a different metabolic profile and improved physicochemical properties.[1][24][25]

Part 4: Key Experimental Protocols

The theoretical design of piperidine-containing molecules must be validated through rigorous experimentation. The following protocols are fundamental to characterizing these compounds.

Protocol: In Vitro Metabolic Stability Assessment using Liver Microsomes

This assay is a self-validating system to determine a compound's susceptibility to Phase I metabolism, providing a crucial early indicator of its pharmacokinetic fate.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Cl_int) of a piperidine-containing test compound.

Methodology:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 10 mM NADPH (cofactor) stock solution in buffer. Keep on ice.

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal suspension at 37°C for 5 minutes.

    • Add the test compound to the microsomes to achieve a final concentration of 1 µM. Mix gently.

    • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. This is the T=0 time point.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound).

  • Sample Processing:

    • Vortex the quenched samples vigorously.

    • Centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of remaining parent compound versus time.

    • The slope of the linear regression of this plot is the rate constant, k.

    • Calculate the half-life: t½ = 0.693 / k

    • Calculate intrinsic clearance: Cl_int (µL/min/mg) = (0.693 / t½) / (mg/mL microsomal protein)

Protocol: pKa Determination by Potentiometric Titration

This protocol provides a direct measure of the basicity of the piperidine nitrogen, a critical parameter for predicting solubility and receptor interactions.

Objective: To determine the acid dissociation constant (pKa) of a piperidine derivative.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the test compound in a suitable solvent (e.g., water, or a water/methanol co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1-10 mM).

  • Titration Setup:

    • Use an autotitrator equipped with a calibrated pH electrode.

    • Place the sample solution in a thermostatted vessel at 25°C and stir continuously.

  • Titration:

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • The titrator adds small, precise volumes of the titrant and records the corresponding pH value after each addition.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • The pKa is the pH value at which half of the piperidine nitrogen has been protonated. This corresponds to the midpoint of the steepest portion of the titration curve (the equivalence point).

    • Alternatively, use software to calculate the first derivative of the curve (dpH/dV); the peak of the derivative plot indicates the equivalence point. The pKa is the pH at half of this volume.

Conclusion

The piperidine moiety is far more than a simple heterocyclic building block; it is a highly refined tool for molecular engineering in medicinal chemistry. Its unique combination of a conformationally constrained scaffold, a titratable basic center, and tunable physicochemical properties makes it an exceptionally versatile and powerful component in the design of modern pharmaceuticals.[1][2][5] From anchoring drugs into receptor active sites to ensuring they can cross the blood-brain barrier, the roles of the piperidine ring are both diverse and critical. The continued exploration of novel piperidine derivatives and their bioisosteres ensures that this privileged scaffold will remain at the forefront of drug discovery for the foreseeable future, enabling the development of safer and more effective medicines.[9]

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
  • Frolov, N. A., & Vereshchagin, A. N. (2023).
  • El-Gamal, M. I., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1). [Link]
  • Krasucki, S., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
  • Mitra, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]
  • Kim, S. H., et al. (2003). Discovery and Structure-Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 46(15), 3127-3130. [Link]
  • Mitra, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Ben-Gurion University Research Portal. [Link]
  • Frolov, N. A., & Vereshchagin, A. N. (2023).
  • Alam, O., et al. (2018). Recent advancement of piperidine moiety in treatment of cancer- A review. European Journal of Medicinal Chemistry, 158, 855-874. [Link]
  • ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity.
  • ResearchGate. (2020). Structure of the U.S. FDA-approved drugs that contain chiral piperidine moieties from 2015 to June 2020.
  • Novasyl. (2025). The Significance of Piperidine Derivatives in Modern Drug Discovery. Novasyl. [Link]
  • Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]
  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. [Link]
  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1625. [Link]
  • Frolov, N. A., & Vereshchagin, A. N. (2023).
  • Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
  • Rathore, A., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini-Reviews in Medicinal Chemistry, 21(3), 362-379. [Link]
  • Rathore, A., et al. (2021). Recent development of piperazine and piperidine derivatives as antipsychotic agents.
  • ResearchGate. (2023). Bioisosteres of piperidine.
  • University of Arizona. (2017). Piperidine-based drug discovery. University of Arizona Research. [Link]
  • DeWald, H. A., et al. (1992). Novel piperidine sigma receptor ligands as potential antipsychotic drugs. Journal of Medicinal Chemistry, 35(19), 3504-3513. [Link]
  • Basit, A., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(19), 6296. [Link]
  • Ambigadevi, M. S., & Aridoss, G. (2010). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 122(2), 257-264. [Link]
  • Ataman Kimya. (n.d.). PIPERIDINE.
  • Wang, L., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Journal of Medicinal Chemistry, 65(6), 4668-4676. [Link]
  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10942-10971. [Link]
  • Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]
  • Spandl, R. J., et al. (2008). Privileged Scaffolds for Library Design and Drug Discovery. Current Medicinal Chemistry, 15(1), 37-51. [Link]
  • ResearchGate. (2025). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics.
  • Szałata, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(11), 1963-1981. [Link]

Sources

A Technical Guide to CAS 883194-93-2: A Cornerstone in the Synthesis of 4-Arylpiperidine Analgesics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, certain molecular scaffolds have earned the title of "privileged structures" due to their recurring presence in a multitude of biologically active compounds. The piperidine ring, a simple six-membered heterocycle, is a quintessential example of such a scaffold. This guide focuses on the chemical entity registered under CAS number 883194-93-2, a key building block in the synthesis of a class of potent analgesics.

IUPAC Name: 4-(4-nitrophenyl)piperidine;hydrochloride[]

Synonyms: 4-(4-NITRO-PHENYL)-PIPERIDINE HYDROCHLORIDE[][2]

This compound, 4-(4-nitrophenyl)piperidine hydrochloride, serves as a crucial starting material for the elaboration into more complex molecules with significant therapeutic potential, particularly in the realm of pain management. Its utility lies in the strategic placement of a nitro-functionalized phenyl group on the piperidine ring, which allows for further chemical modifications to explore and optimize biological activity. This guide will provide an in-depth overview of its chemical identity, synthesis, and its pivotal role as a precursor to potent opioid analgesics.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry. These properties influence its solubility, reactivity, and handling.

PropertyValueSource
CAS Number 883194-93-2[][2][3][4]
Molecular Formula C₁₁H₁₅ClN₂O₂[3]
Molecular Weight 242.70 g/mol [3]
Appearance Solid[4]
Solubility Soluble in water and alcohol solvents.[4]N/A
Purity ≥95% - ≥98%[][2][3][4]
Storage Sealed in dry, Room Temperature.[4]N/A

The Role of this compound in Opioid Synthesis

The primary significance of this compound in drug discovery and development is its role as a precursor for the synthesis of 4-arylpiperidine analgesics. This class of compounds includes some of the most potent opioids, such as fentanyl and its analogs. The 4-phenylpiperidine scaffold is a key pharmacophore found in morphine and is integral to the analgesic activity of these synthetic opioids.[5] These agents primarily exert their effects by acting as agonists at the μ-opioid receptor, which is a G-protein coupled receptor involved in the modulation of pain perception.[6][7]

The synthesis of these potent analgesics often involves the modification of the 4-(4-nitrophenyl)piperidine core. The nitro group can be readily reduced to an amine, which can then be further functionalized. The piperidine nitrogen is also a key site for modification, and the nature of the substituent at this position is critical for analgesic activity.[8]

Synthesis of this compound: A Plausible Pathway

While specific, detailed synthetic protocols for this compound are not extensively published in peer-reviewed journals, a plausible synthetic route can be devised based on established organic chemistry principles and related patent literature. A common approach to the synthesis of 4-arylpiperidines involves the construction of the piperidine ring followed by the introduction of the aryl group, or a convergent approach where a substituted pyridine is reduced. A potential multi-step synthesis starting from 4-piperidone is outlined below.

Synthesis_Pathway cluster_0 Step 1: Oximation cluster_1 Step 2: Reduction to Hydroxylamine cluster_2 Step 3: Condensation and Oxidation cluster_3 Step 4: Salt Formation A 4-Piperidone C 4-Piperidone Oxime A->C Base (e.g., K2CO3) Ethanol, Heat B Hydroxylamine Hydrochloride B->C D 4-Piperidone Oxime F 4-(Hydroxyamino)piperidine D->F Methanol Acidic pH E Sodium Cyanoborohydride E->F G 4-(Hydroxyamino)piperidine I Intermediate G->I Reflux, Chloroform CaCl2 H p-Nitrobenzaldehyde H->I J 4-(4-Nitrophenyl)piperidine I->J Methanol/DCM, -78°C L 4-(4-Nitrophenyl)piperidine K Ozone (O3) K->J N 4-(4-Nitrophenyl)piperidine Hydrochloride L->N M HCl M->N

Plausible synthetic pathway for this compound.
Detailed Synthetic Protocol (Hypothetical)

Step 1: Synthesis of 4-Piperidone Oxime

  • To a solution of 4-piperidone (1 equivalent) and potassium carbonate (2 equivalents) in ethanol, add hydroxylamine hydrochloride (2.5 equivalents) portion-wise.

  • Heat the reaction mixture at 50°C for 30 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-piperidone oxime.

Step 2: Synthesis of 4-(Hydroxyamino)piperidine

  • Dissolve the crude 4-piperidone oxime (1 equivalent) in anhydrous methanol.

  • Cool the solution to 0°C and slowly add sodium cyanoborohydride (1.1 equivalents).

  • Maintain the pH of the solution at approximately 3 by the dropwise addition of 1N HCl.

  • Stir the reaction at room temperature for 3 hours.

  • Quench the reaction by the addition of water and adjust the pH to basic with a suitable base (e.g., NaOH).

  • Extract the product with an organic solvent (e.g., dichloromethane) and dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer to yield 4-(hydroxyamino)piperidine.

Step 3: Synthesis of 4-(4-Nitrophenyl)piperidine

  • Dissolve 4-(hydroxyamino)piperidine (1 equivalent), p-nitrobenzaldehyde (1 equivalent), and a catalytic amount of calcium chloride in chloroform.

  • Reflux the mixture to form the intermediate nitrone.

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Bubble ozone through the solution until the reaction is complete (monitored by TLC).

  • Purge the solution with nitrogen to remove excess ozone.

  • Work up the reaction mixture to isolate the crude 4-(4-nitrophenyl)piperidine.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the crude 4-(4-nitrophenyl)piperidine in a suitable solvent (e.g., diethyl ether or isopropanol).

  • Add a solution of hydrochloric acid (e.g., HCl in ether or concentrated HCl) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

Structure-Activity Relationships of 4-Arylpiperidine Analgesics

The 4-(4-nitrophenyl)piperidine scaffold is a versatile platform for generating a diverse library of analgesic compounds. The structure-activity relationship (SAR) of these derivatives has been extensively studied to optimize potency and pharmacokinetic properties.

SAR_Diagram cluster_Core 4-Arylpiperidine Core cluster_Modifications Key Modification Points cluster_Effects Impact on Analgesic Activity Core R1 R1: Piperidine Nitrogen Substituent Core->R1 Position 1 R2 R2: Aryl Ring Substituents Core->R2 Aryl Ring R3 R3: C4-Substituent Core->R3 Position 4 Effect1 - Aralkyl groups (e.g., phenethyl) at R1 significantly increase potency. - The nature of this substituent is critical for activity. R1->Effect1 Effect2 - Substituents on the aryl ring (R2) can modulate potency and receptor selectivity. R2->Effect2 Effect3 - Small, polar, hydrogen-bond accepting groups at C4 (R3) can enhance analgesic activity. R3->Effect3

Structure-Activity Relationship (SAR) of 4-Arylpiperidine Analgesics.

High analgesic potency is often observed in compounds with an aralkyl substituent on the piperidine nitrogen.[8] Furthermore, the introduction of small, polar groups at the 4-position of the piperidine ring that can act as hydrogen bond acceptors can also enhance activity.[8]

The Potency of 4-Arylpiperidine Derivatives: A Comparative Overview

To illustrate the significance of the 4-arylpiperidine scaffold, which can be accessed from precursors like this compound, the following table presents the analgesic potency of several fentanyl analogs compared to morphine.

CompoundAnalgesic Potency (Relative to Morphine)Reference
Morphine1[9]
Fentanyl~100[6]
Sufentanil500 - 1000[6]
Remifentanil100 - 200[6]
Carfentanil~10,000N/A
Methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate7682[10]
N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide3987[10]
N-[4-acetyl-1-(2-phenylethyl)-4-piperidinyl]-N-phenylpropanamide4921[10]

Note: The potencies are approximate and can vary depending on the assay and animal model used.

Conclusion

CAS 883194-93-2, or this compound, is more than just a chemical compound; it is a gateway to a class of profoundly impactful therapeutic agents. While it may not possess significant biological activity in its own right, its value as a synthetic intermediate is undeniable. For researchers and drug development professionals, a thorough understanding of this molecule's properties, synthesis, and its role in the broader context of medicinal chemistry is essential for the continued development of novel and improved analgesics. The 4-arylpiperidine scaffold, readily accessible from this precursor, remains a fertile ground for the discovery of new chemical entities to address the ongoing challenges in pain management.

References

  • Van Daele, P. G., De Bruyn, M. F., Boey, J. M., Sanczuk, S., Agten, J. T., & Janssen, P. A. (1976). Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. Arzneimittel-Forschung, 26(8), 1521–1531.
  • Tomar, R., Bhattacharya, D., & Babu, S. A. (2022). Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. Chemistry – An Asian Journal, 17(1), e202101150.
  • Zimmerman, D. M., Nickander, R., Horng, J. S., & Wong, D. T. (1978). 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. Journal of Medicinal Chemistry, 21(9), 873–878.
  • Srulevitch, D. B., & Lien, E. J. (1989). Design, synthesis and SAR of analgesics. Progress in Clinical and Biological Research, 291, 377–381.
  • Google Patents. (n.d.). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Colapret, J. A., & Jäger, H. (1987). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 30(2), 246–250.
  • Google Patents. (n.d.). Process for preparing 4-aryl-piperidine derivatives.
  • Robb, A. J., & Rovis, T. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(1), 936–945.
  • De Castro, J., & Van de Water, A. (1976). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Arzneimittel-Forschung, 26(8), 1532–1538.
  • Khalid, H., Aziz-ur-Rehman, Abbasi, M. A., & Khan, K. M. (2012). Synthesis spectral characterization and structure-activity relationship studies on some sulfonamides bearing piperidine nucleus. International Journal of Pharmacy and Pharmaceutical Sciences, 3, 443-449.
  • Google Patents. (n.d.). Preparation method of 4-nitro-piperidine derivative.
  • BIOSYNCE. (n.d.). This compound CAS 883194-93-2.
  • Cherney, R. J., et al. (2007). Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(21), 5964–5968.
  • National Center for Biotechnology Information. (2024). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents.
  • National Center for Biotechnology Information. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids.
  • Vadivelu, N., Urman, R. D., & Kaye, A. D. (2014). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 17(2), 123–136.
  • Pathan, H., & Williams, J. (2012). Basic opioid pharmacology: an update. British Journal of Pain, 6(1), 11–16.
  • Trescot, A. M., Datta, S., Lee, M., & Hansen, H. (2008). Opioid Pharmacology. Pain Physician, 11(2S), S133–S153.
  • Google Patents. (n.d.). 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same.
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Methodological & Application

Application Notes & Protocols: Strategic Synthesis of 4-Arylpiperidines via Negishi Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4-Arylpiperidine Scaffold and the Synthetic Challenge

The 4-arylpiperidine motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of clinically successful drugs targeting the central nervous system (CNS), cancer, and infectious diseases.[1][2] Its rigid, three-dimensional structure allows for precise orientation of the aryl group and other substituents to engage with biological targets, while the basic nitrogen atom provides a handle for modulating physicochemical properties like solubility and bioavailability.[2] Compounds like haloperidol, femoxetine, and paroxetine exemplify the therapeutic importance of this structural class.[3]

The construction of the C(sp²)-C(sp³) bond between the aromatic ring and the piperidine core is a critical synthetic challenge. While numerous methods exist, palladium-catalyzed cross-coupling reactions have become the preferred approach for their efficiency and functional group tolerance.[1][4][5] Among these, the Negishi coupling—the reaction of an organozinc reagent with an organic halide—offers distinct advantages.[6][7] Organozinc reagents exhibit a remarkable tolerance to a wide range of functional groups and often display higher reactivity than their organoboron or organotin counterparts, enabling reactions to proceed under mild conditions.[8][9] This guide provides a detailed exploration of the Negishi coupling for the synthesis of 4-arylpiperidines, focusing on the underlying principles, practical protocols, and optimization strategies for researchers in drug discovery and development.

The Negishi Coupling: Mechanism and Rationale

The Negishi coupling is a powerful C-C bond-forming reaction that proceeds via a catalytic cycle involving a palladium or nickel catalyst.[8][10] The generally accepted mechanism for a palladium-catalyzed process provides the foundation for understanding experimental choices and troubleshooting outcomes.

The Catalytic Cycle

The reaction is initiated by a Pd(0) species, which undergoes a series of transformations to couple the two organic fragments and regenerate the active catalyst.[8][11]

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halide bond of the organic electrophile (R¹-X, e.g., an aryl bromide). This step oxidizes the palladium center from Pd(0) to Pd(II), forming a square planar intermediate.[8][10] The reactivity of the halide typically follows the trend I > Br > Cl, with triflates (OTf) also being effective leaving groups.[8]

  • Transmetalation: The organozinc reagent (R²-ZnX') then transfers its organic group (R²) to the palladium center, displacing the halide. This is the key step where the second coupling partner is introduced to the catalyst. The precise mechanism can be influenced by salt additives (e.g., LiCl) which can break up zincate aggregates and accelerate this step.[12]

  • Reductive Elimination: The final step involves the formation of the new C-C bond between R¹ and R², and the simultaneous reduction of the palladium center from Pd(II) back to the active Pd(0) state.[8][10] For this to occur, the two organic ligands must be in a cis orientation on the palladium complex.[8][11] The regenerated Pd(0) catalyst is then free to enter another cycle.

Negishi_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd [R¹-Pd(II)L₂-X] Pd0->OxAdd Oxidative Addition + R¹-X Trans [R¹-Pd(II)L₂-R²] OxAdd->Trans Transmetalation + R²-ZnX' Byproduct_out ZnX'X Trans->Pd0 Reductive Elimination Product_out R¹-R² caption Catalytic cycle of the Negishi cross-coupling reaction.

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Experimental Guide: Synthesis of 4-Arylpiperidines

The synthesis of 4-arylpiperidines via Negishi coupling can be approached in two primary ways:

  • Strategy A: Coupling of a 4-halopiperidine derivative with an arylzinc reagent.

  • Strategy B: Coupling of an aryl halide with a 4-piperidylzinc reagent.

Strategy B is often preferred as it allows for the late-stage introduction of diverse and complex aryl groups onto a common piperidine intermediate. This section will focus on a detailed protocol for Strategy B.

Workflow Overview

The overall process involves two key stages: the preparation of the organozinc reagent and the subsequent cross-coupling reaction. These can often be performed in a one-pot sequence.

Caption: General workflow for 4-arylpiperidine synthesis.

Protocol: Preparation of 4-(N-Boc-piperidyl)zinc Iodide

This protocol describes the direct insertion of activated zinc into the C-I bond of N-Boc-4-iodopiperidine. The use of LiCl is crucial for breaking up zinc clusters and solubilizing intermediates, leading to more reproducible results.[12]

Materials:

  • N-Boc-4-iodopiperidine

  • Zinc dust (<325 mesh)

  • Lithium chloride (LiCl), anhydrous

  • 1,2-Dibromoethane (DBE)

  • Trimethylsilyl chloride (TMSCl)

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

Safety: This procedure must be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and oven-dried glassware. Organozinc reagents can be pyrophoric.

Procedure:

  • Zinc Activation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous LiCl (2.0 equiv) and zinc dust (2.0 equiv). Heat the flask with a heat gun under high vacuum for 10-15 minutes, then cool to room temperature under argon.

  • Add anhydrous THF to the flask. To the stirred suspension, add 1,2-dibromoethane (0.05 equiv) and trimethylsilyl chloride (0.01 equiv).

  • Heat the mixture to 60-65 °C. The activation is indicated by the evolution of gas (ethylene). After gas evolution ceases (approx. 30 minutes), cool the suspension to room temperature.[13]

  • Organozinc Formation: To the activated zinc suspension, add a solution of N-Boc-4-iodopiperidine (1.0 equiv) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours. The formation of the organozinc reagent can be monitored by quenching an aliquot with I₂ and analyzing via GC-MS.

  • Once the reaction is complete, allow the excess zinc dust to settle. The supernatant containing the 4-(N-Boc-piperidyl)zinc iodide is now ready for use in the coupling step.

Protocol: Negishi Coupling of 4-(N-Boc-piperidyl)zinc Iodide with Aryl Halides

This protocol details a general procedure for the cross-coupling step. The combination of a palladium catalyst and a copper(I) co-catalyst has been shown to be effective for this transformation.[14]

Materials:

  • Solution of 4-(N-Boc-piperidyl)zinc iodide in THF (from step 3.2)

  • Aryl bromide or iodide (0.9 equiv relative to the organozinc reagent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Cl₂Pd(dppf)) (1-3 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Anhydrous N,N-Dimethylacetamide (DMA) or THF

Procedure:

  • Reaction Setup: In a separate, flame-dried flask under argon, add Cl₂Pd(dppf) (0.02 equiv), CuI (0.05 equiv), and the aryl halide (0.9 equiv).

  • Add anhydrous DMA or THF to dissolve the components.

  • Coupling: To the stirred catalyst/aryl halide mixture, add the previously prepared solution of 4-(N-Boc-piperidyl)zinc iodide (1.0 equiv) via cannula at room temperature.

  • Heat the reaction mixture to 50-80 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired N-Boc-4-arylpiperidine.

Substrate Scope & Performance

The Negishi coupling is known for its broad functional group tolerance.[7] This protocol is effective for a range of electronically diverse aryl and heteroaryl halides.

EntryAryl HalideCatalyst SystemYield (%)Reference
14-BromoanisolePd(dppf)Cl₂ / CuI85[14]
24-BromobenzonitrilePd(dppf)Cl₂ / CuI78[14]
33-BromoquinolinePd(dppf)Cl₂ / CuI72[14]
42-BromopyridinePd(dppf)Cl₂ / CuI65[14]
51-Bromo-4-(trifluoromethyl)benzenePd(dppf)Cl₂ / CuI81[14]
6Methyl 4-bromobenzoatePd(dppf)Cl₂ / CuI88[14]

Causality Behind Performance:

  • Electron-rich and -poor Aryl Halides: The reaction is generally effective for both electron-rich (Entry 1) and electron-poor (Entries 2, 5, 6) aryl halides, demonstrating the versatility of the palladium catalyst.

  • Heterocycles: Heteroaromatic halides (Entries 3, 4) are also viable coupling partners, which is highly valuable in medicinal chemistry. Yields may be slightly lower due to potential coordination of the heteroatom to the palladium center, but are generally good.[1]

  • Steric Hindrance: While not shown in the table, ortho-substituted aryl halides can be more challenging substrates. In such cases, optimization of the ligand is often necessary. Bulky, electron-rich phosphine ligands like SPhos or RuPhos can promote the reductive elimination step and improve yields for sterically demanding partners.[15][16]

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete formation of the organozinc reagent. 2. Deactivated catalyst. 3. Insufficiently reactive aryl halide (e.g., chloride).1. Confirm organozinc formation via titration or quenching studies. Ensure zinc is fully activated and reaction goes to completion. 2. Use a fresh catalyst or a more robust pre-catalyst. Ensure inert atmosphere is maintained. 3. For aryl chlorides, switch to a more active catalyst system, such as one employing a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[16][17]
Homocoupling of Aryl Halide Transmetalation is slow relative to a competing pathway (e.g., reaction of the Pd-Ar intermediate with another Ar-Zn).Increase the rate of transmetalation by ensuring LiCl is present. Lowering the reaction temperature may also disfavor side reactions.
Formation of reduced arene (Ar-H) Protonolysis of the organozinc or organopalladium intermediates by trace water.Rigorously dry all glassware, solvents, and reagents. Maintain a strict inert atmosphere.
β-Hydride Elimination For secondary alkylzinc reagents, the Pd-alkyl intermediate can eliminate a β-hydride to form an alkene and a Pd-H species.This is a known challenge for secondary systems.[16] Using bulky ligands (e.g., CPhos, Ipent) can create a sterically congested environment around the palladium that favors reductive elimination over β-hydride elimination.[16][17]

Conclusion

The Negishi coupling is a highly reliable and versatile method for the synthesis of 4-arylpiperidines, a critical scaffold in drug discovery. Its high functional group tolerance and the robust reactivity of the organozinc partner allow for the efficient construction of the key C(sp²)-C(sp³) bond under relatively mild conditions. By understanding the reaction mechanism and carefully controlling the preparation of the organozinc reagent, researchers can successfully apply this methodology to generate diverse libraries of 4-arylpiperidines for biological screening and lead optimization. The strategic selection of palladium catalysts and ligands is paramount for overcoming challenges associated with difficult substrates and competing side reactions, further cementing the Negishi coupling as an indispensable tool in the modern synthetic chemist's arsenal.

References

  • Recent developments in the chemistry of Negishi coupling: a review. (n.d.). ResearchGate.
  • Zhang, Q. (2019). Application of Negishi Cross-coupling in the Synthesis of Bioactive Molecules. Chinese Journal of Pharmaceuticals, 50(04), 359-382.
  • Limberakis, C. (2016). Negishi Coupling. In D. C. Blakemore, P. M. Doyle, & Y. M. Fobian (Eds.), Synthetic Methods in Drug Discovery: Volume 1 (pp. 70-103). Royal Society of Chemistry.
  • Negishi coupling reaction: Mechanism, popular application. (2022, August 12). Chemistry Notes.
  • Negishi coupling. (n.d.). chemeurope.com.
  • Berman, A. M., & Johnson, J. S. (2004). Direct synthesis of 4-arylpiperidines via palladium/copper(I)-cocatalyzed Negishi coupling of a 4-piperidylzinc iodide with aromatic halides and triflates. The Journal of Organic Chemistry, 69(15), 5120–5123.
  • Negishi coupling. (n.d.). Wikipedia.
  • Manley, P. W., Acemoglu, M., Marzinzik, A. L., & Fendrich, G. (2003). Large-Scale Negishi Coupling as Applied to the Synthesis of PDE472, an Inhibitor of Phosphodiesterase Type 4D. Organic Process Research & Development, 7(4), 436–440.
  • Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in modern drug discovery. RSC Medicinal Chemistry, 2(7), 641-686.
  • Brittain, W. D. G., & Simpkins, N. S. (2017). Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry, 15(46), 9789–9797.
  • Rack, M., et al. (2023). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. Beilstein Journal of Organic Chemistry, 19, 1373-1381.
  • Stead, D., et al. (2025). Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. Chemistry – A European Journal, 31(31), e202500863.
  • Stead, D., et al. (2025). Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. Chemistry – A European Journal, 31(31), e202500863.
  • 4-(Hetero)Arylpiperidines. (n.d.). ResearchGate.
  • Limberakis, C. (2016). Negishi Coupling. In D. C. Blakemore, P. M. Doyle, & Y. M. Fobian (Eds.), Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • Reddy, L. R. (2021). Routes toward 4-aryl-2-piperidones and 4-arylpiperidines. ResearchGate.
  • Selected pharmacologically active 4-arylpiperidines. (n.d.). ResearchGate.
  • Optimized conditions for Negishi cross-coupling at position 3 using... (n.d.). ResearchGate.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Bonifazi, A., et al. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. Bioorganic & Medicinal Chemistry Letters, 22(7), 2484–2487.
  • Berlin, C. (2020). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell Digital Commons.
  • Negishi Coupling. (n.d.). Organic Chemistry Portal.
  • Han, Y., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromide and Chloride Supporting Information.
  • Garg, N. K. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Chemical Society Reviews, 49(15), 5126-5146.
  • Janeba, J., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116909.
  • Magano, J. (2014). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Transition Metal-Catalyzed Couplings in Process Chemistry (pp. 1-40). Wiley-VCH.
  • Negishi Coupling. (n.d.). NROChemistry.
  • Han, Y., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533.
  • Nykjaer, A., et al. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development, 23(8), 1636-1644.
  • Colombe, J. R., et al. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters, 15(22), 5754–5757.
  • Iannitelli, A., et al. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 27(19), 6535.
  • Colombe, J. R., et al. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions. Organic Letters, 15(22), 5754–5757.
  • Organ, M. G., et al. (2011). Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent. Chemical Communications, 47(17), 5022-5024.
  • Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides. (2025, August 10). ResearchGate.
  • Commonly employed techniques for the preparation of organozinc... (n.d.). ResearchGate.

Sources

The Strategic Utility of 4-(4-Nitrophenyl)piperidine Hydrochloride in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry and drug development, the piperidine moiety stands as a cornerstone, integral to the structure of numerous therapeutic agents.[1][2] Its prevalence is a testament to its favorable physicochemical properties, which can impart desirable aqueous solubility and metabolic stability to drug candidates. Within the diverse family of piperidine-containing building blocks, 4-(4-Nitrophenyl)piperidine hydrochloride emerges as a particularly strategic starting material. Its bifunctional nature—a reactive secondary amine on the piperidine ring and a latent amino group on the phenyl ring (via reduction of the nitro group)—offers a versatile platform for the synthesis of complex molecular architectures, especially in the pursuit of novel analgesics and anti-inflammatory drugs.[1][3] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a synthetic building block. We will delve into its key chemical transformations, providing detailed, field-proven protocols and the mechanistic rationale behind experimental choices, thereby empowering chemists to leverage this valuable scaffold in their research endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 883194-93-2[4]
Molecular Formula C₁₁H₁₅ClN₂O₂[4]
Molecular Weight 242.70 g/mol [4]
Appearance Off-white to yellow solidVaries by supplier
Purity Typically ≥95%[4]

Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. As with many fine chemicals, inhalation of dust and direct contact with skin and eyes should be avoided. It is recommended to work in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.

Core Synthetic Transformations and Protocols

The synthetic utility of this compound is primarily centered around three key transformations: reduction of the nitro group, functionalization of the piperidine nitrogen, and palladium-catalyzed cross-coupling reactions. The following sections provide detailed protocols and mechanistic insights for each of these transformations.

Reduction of the Aromatic Nitro Group: Gateway to Functionalization

The reduction of the nitro group to a primary amine is arguably the most crucial initial transformation of this building block. The resulting 4-(4-aminophenyl)piperidine is a versatile intermediate for a wide range of subsequent reactions, including amide bond formation and participation in cross-coupling reactions. Several methods are available for this reduction, with the choice depending on the desired chemoselectivity and reaction scale.

Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often proceeding with high yields. Palladium on carbon (Pd/C) is a commonly used catalyst.

Reaction Scheme:

G reactant 4-(4-Nitrophenyl)piperidine product 4-(4-Aminophenyl)piperidine reactant->product arrow H₂ (g), Pd/C Ethanol, rt

A representative catalytic hydrogenation.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ethanol (reagent grade)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (Celite®)

Procedure:

  • To a hydrogenation flask, add this compound (1.0 eq).

  • Add ethanol to dissolve the starting material (concentration typically 0.1-0.2 M).

  • Carefully add 10% Pd/C (5-10 mol% Pd).

  • Seal the flask and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-3 atm, or use a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-(4-aminophenyl)piperidine. The product can be further purified by column chromatography or recrystallization if necessary.

Mechanistic Insight: The catalytic hydrogenation of a nitro group on a palladium surface is a complex process involving the stepwise reduction of the nitro group. The reaction proceeds through nitroso and hydroxylamine intermediates, which are rapidly reduced to the corresponding amine. The palladium catalyst provides a surface for the adsorption and activation of both hydrogen gas and the nitroarene.

For substrates with functional groups that are sensitive to catalytic hydrogenation (e.g., alkenes, alkynes, or some protecting groups), reduction with a metal in acidic or neutral media is a robust alternative. The use of iron powder in the presence of ammonium chloride is a common and effective method.

Reaction Scheme:

G reactant 4-(4-Nitrophenyl)piperidine product 4-(4-Aminophenyl)piperidine reactant->product arrow Fe, NH₄Cl Ethanol/H₂O, reflux

Iron-mediated reduction of the nitro group.

Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a mixture of ethanol and water (typically a 2:1 to 4:1 ratio).

  • Add ammonium chloride (4-5 eq) and iron powder (3-5 eq) to the suspension.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction is often exothermic initially.

  • Monitor the reaction by TLC or LC-MS. The reaction is usually complete in 1-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(4-aminophenyl)piperidine. The product can be purified by extraction and subsequent chromatography or crystallization.

Causality of Experimental Choices: The use of ammonium chloride provides a mild acidic environment that facilitates the reduction process without being harsh on other functional groups. The ethanol/water solvent system is effective at dissolving the starting material and reagents while also being compatible with the reaction conditions.

N-Functionalization of the Piperidine Ring

The secondary amine of the piperidine ring is a key handle for introducing molecular diversity. N-alkylation and N-acylation are two of the most common and powerful methods for achieving this.

Reductive amination is a highly versatile and reliable method for the N-alkylation of secondary amines. It involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent due to its mildness and selectivity.[3][5][6]

Reaction Scheme:

G reactant1 4-(4-Nitrophenyl)piperidine intermediate [Iminium ion] reactant1->intermediate reactant2 R¹R²C=O reactant2->intermediate product N-alkylated product intermediate->product NaBH(OAc)₃

General workflow for reductive amination.

Materials:

  • This compound

  • An aldehyde or ketone (1.1-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • A weak base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq, to neutralize the hydrochloride salt)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM, add the weak base (1.1 eq) at room temperature.

  • Stir the mixture for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride portion-wise over 15-20 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Why Sodium Triacetoxyborohydride? Sodium triacetoxyborohydride is a milder reducing agent than sodium borohydride (NaBH₄).[3] Its reduced reactivity prevents the premature reduction of the starting aldehyde or ketone, allowing for the efficient formation of the iminium ion, which it then selectively reduces. This selectivity leads to higher yields and cleaner reactions.[3][6]

N-acylation is a straightforward method to introduce an amide functionality, which is a common feature in many drug molecules. This reaction is typically carried out using an acyl chloride or an acid anhydride in the presence of a base.

Reaction Scheme:

G reactant1 4-(4-Nitrophenyl)piperidine product N-acylated product reactant1->product reactant2 RCOCl reactant2->product Base (e.g., TEA) DCM, 0 °C to rt

N-acylation of the piperidine nitrogen.

Materials:

  • This compound

  • Acyl chloride or acid anhydride (1.1 eq)

  • Triethylamine (TEA) or pyridine (2.2 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM and cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq).

  • Slowly add the acyl chloride or acid anhydride (1.1 eq) to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. After the initial reduction of the nitro group, the resulting 4-(4-aminophenyl)piperidine can be further functionalized using these powerful methods.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate, forming a new C-N bond.[7] This reaction is invaluable for the synthesis of diarylamines and other arylated amine structures.

Reaction Scheme:

G reactant1 4-(4-Aminophenyl)piperidine product N-Aryl product reactant1->product reactant2 Ar-X (X = Br, I, OTf) reactant2->product Pd catalyst, Ligand Base, Toluene, heat

Buchwald-Hartwig amination for C-N bond formation.

Materials:

  • 4-(4-Aminophenyl)piperidine (with the piperidine N protected, e.g., with a Boc group) (1.0 eq)

  • Aryl halide or triflate (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)

  • A suitable phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃)) (1.5-2.0 eq)

  • Anhydrous toluene or dioxane

Procedure:

  • In an oven-dried Schlenk tube, combine the protected 4-(4-aminophenyl)piperidine (1.0 eq), the aryl halide or triflate (1.1 eq), the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • If a protecting group was used on the piperidine nitrogen, it can be removed in a subsequent step.

The Role of the Ligand: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands like XPhos and SPhos are often highly effective as they promote both the oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination of the product, which are key steps in the catalytic cycle.

Conclusion

This compound is a highly valuable and versatile building block in synthetic and medicinal chemistry. Its strategic importance lies in the orthogonal reactivity of its two key functional handles: the piperidine nitrogen and the aromatic nitro group. By employing a sequence of well-established and reliable chemical transformations—nitro group reduction, N-functionalization, and palladium-catalyzed cross-coupling—chemists can readily access a diverse array of complex molecules with significant potential for biological activity. The protocols and mechanistic insights provided in this application note are intended to serve as a practical guide for researchers, enabling them to confidently and effectively utilize this powerful synthetic tool in their drug discovery and development programs.

References

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (2017). Longdom Publishing.
  • 1-Boc-4-(4-aminophenyl)piperidine. Chem-Impex.
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online.
  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician Journal.
  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (2014). PubMed.
  • This compound CAS 883194-93-2. BIOSYNCE.
  • Buchwald–Hartwig amin
  • This compound | 883194-93-2 | IKB19493. Biosynth.
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem.
  • An In-depth Technical Guide to 1-(4-Aminophenyl)piperidine-4-carboxamide. Benchchem.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

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Application Notes and Protocols for the Use of 4-(4-Nitrophenyl)piperidine Hydrochloride in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

4-(4-Nitrophenyl)piperidine hydrochloride is a versatile small molecule scaffold that holds significant promise in the realm of drug discovery. As a piperidine derivative, it belongs to a class of compounds recognized as "privileged structures" in medicinal chemistry, owing to their frequent appearance in a wide range of biologically active compounds and approved pharmaceuticals.[1] This technical guide provides an in-depth exploration of the potential applications of this compound in drug discovery screening, with a focus on its putative analgesic, anti-inflammatory, and central nervous system activities. While this compound is primarily known as a key intermediate in the synthesis of various drugs, particularly those with analgesic and anti-inflammatory properties, its intrinsic biological activities remain an area ripe for exploration.[2]

This document serves as a detailed guide for researchers, scientists, and drug development professionals, offering a suite of robust protocols to screen this compound and its analogs for a variety of biological effects. The methodologies described herein are designed to be adaptable and provide a solid foundation for identifying novel therapeutic leads.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for designing and interpreting screening assays.

PropertyValue
CAS Number 883194-93-2
Molecular Formula C₁₁H₁₅ClN₂O₂
Molecular Weight 242.70 g/mol
Appearance Solid
Solubility Soluble in water and alcohol solvents
Purity Typically ≥95%

Hypothesized Biological Activities and Screening Strategies

Based on its structural motifs—a piperidine ring and a nitrophenyl group—and its documented use as a synthetic intermediate, we can hypothesize several potential biological activities for this compound. The following sections outline detailed protocols for investigating these activities.

Workflow for Screening this compound

G cluster_0 Primary Screening cluster_1 Secondary Screening & Lead Optimization COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay Dose-Response Studies Dose-Response Studies COX-1/COX-2 Inhibition Assay->Dose-Response Studies TNF-α Secretion Assay TNF-α Secretion Assay TNF-α Secretion Assay->Dose-Response Studies Serotonin Reuptake Assay Serotonin Reuptake Assay Serotonin Reuptake Assay->Dose-Response Studies In Vivo Analgesic Models\n(e.g., Hot-Plate Test) In Vivo Analgesic Models (e.g., Hot-Plate Test) Dose-Response Studies->In Vivo Analgesic Models\n(e.g., Hot-Plate Test) In Vivo Anti-inflammatory Models\n(e.g., Carrageenan-induced Paw Edema) In Vivo Anti-inflammatory Models (e.g., Carrageenan-induced Paw Edema) Dose-Response Studies->In Vivo Anti-inflammatory Models\n(e.g., Carrageenan-induced Paw Edema) Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Dose-Response Studies->Structure-Activity Relationship (SAR) Studies Compound\nthis compound Compound This compound Compound\nthis compound->COX-1/COX-2 Inhibition Assay Compound\nthis compound->TNF-α Secretion Assay Compound\nthis compound->Serotonin Reuptake Assay

Caption: A general workflow for the screening and development of this compound.

Anti-inflammatory and Analgesic Activity Screening

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. Additionally, inhibiting the production of pro-inflammatory cytokines like TNF-α is another important anti-inflammatory strategy.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of this compound to inhibit the activity of the two COX isoforms, COX-1 and COX-2. Selective inhibition of COX-2 is often a desirable trait for anti-inflammatory drug candidates, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of arachidonic acid to prostaglandin H2. The production of prostaglandin G2, an intermediate, is detected fluorometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Thaw recombinant human COX-1 and COX-2 enzymes, COX Assay Buffer, and a fluorescent probe (e.g., Amplex™ Red) on ice.

    • Prepare a working solution of the test compound by diluting the stock solution in COX Assay Buffer. A serial dilution is recommended to determine the IC50 value.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of diluted COX-1 or COX-2 enzyme to the appropriate wells. For negative control wells, add 70 µL of COX Assay Buffer.[3][4]

    • Add 10 µL of the test compound solution to the wells. For positive control wells (enzyme activity without inhibitor), add 10 µL of the assay buffer with the same concentration of solvent as the test compound.

    • Incubate the plate for 10-15 minutes at 37°C to allow the compound to interact with the enzyme.

    • Add 10 µL of a heme cofactor solution to all wells.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.[5]

    • Immediately measure the fluorescence intensity (e.g., λexcitation = 535 nm; λemission = 590 nm) in a microplate reader in kinetic mode for 5-10 minutes.[3][4]

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

In Vitro TNF-α Secretion Assay in THP-1 Cells

This assay evaluates the effect of the test compound on the secretion of the pro-inflammatory cytokine TNF-α from stimulated immune cells.

Principle: The human monocytic cell line THP-1 is stimulated with lipopolysaccharide (LPS) to produce and secrete TNF-α. The amount of TNF-α in the cell culture supernatant is then quantified using an enzyme-linked immunosorbent assay (ELISA).

Protocol:

  • Cell Culture and Plating:

    • Culture THP-1 cells in appropriate media.

    • Seed the cells in a 96-well plate at a density of 4-5 x 10⁴ cells per well in 200 µL of culture medium.[6]

  • Compound Treatment and Stimulation:

    • Prepare a working solution of this compound in the culture medium.

    • Add 25 µL of the compound solution to the wells. Include a vehicle control.

    • Incubate for 1-2 hours at 37°C.

    • Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.[6]

    • Incubate the plate for 17-24 hours at 37°C.[6]

  • TNF-α Quantification (ELISA):

    • Centrifuge the plate and carefully collect the supernatant.

    • Quantify the amount of TNF-α in the supernatant using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.[7][8]

  • Data Analysis:

    • Generate a standard curve using the recombinant TNF-α provided in the ELISA kit.

    • Calculate the concentration of TNF-α in each sample.

    • Determine the percentage of inhibition of TNF-α secretion for each concentration of the test compound relative to the LPS-stimulated control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Central Nervous System (CNS) Activity Screening

The piperidine scaffold is present in many centrally acting drugs. Furthermore, a structurally related compound, para-nitrophenylpiperazine, is a selective serotonin releasing agent.[9] This suggests that this compound may interact with neurotransmitter transporters.

Serotonin Transporter (SERT) Reuptake Inhibition Assay

This assay assesses the ability of the test compound to inhibit the reuptake of serotonin by the serotonin transporter.

Principle: The human placental choriocarcinoma cell line JAR, which endogenously expresses high levels of SERT, is used.[10] The assay measures the uptake of radiolabeled serotonin ([³H]5-HT) by these cells in the presence and absence of the test compound.

Protocol:

  • Cell Culture and Plating:

    • Culture JAR cells in appropriate media.

    • Plate the cells in a 96-well plate and grow to confluence.

  • Reuptake Inhibition Assay:

    • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells with 100 µL of KRH buffer for 15 minutes at 37°C.

    • Prepare serial dilutions of this compound in KRH buffer.

    • Add the test compound to the wells.

    • Add [³H]5-HT to a final concentration equal to its Kₘ value (approximately 1 µM for JAR cells).[10]

    • Incubate for a specific time (e.g., 10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

    • Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a known potent SERT inhibitor like fluoxetine) from the total uptake.

    • Calculate the percentage of inhibition of specific [³H]5-HT uptake for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Potential Antimicrobial Activity Screening

The presence of a nitrophenyl group and a piperidine ring suggests that this compound could be explored for antimicrobial activity. A novel pleuromutilin derivative containing a 4-nitrophenyl-piperazin-1-yl moiety has demonstrated excellent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[11]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum:

    • Grow the bacterial strain (e.g., S. aureus, E. coli) in a suitable broth to a specific optical density.

  • Assay Procedure (96-well plate format):

    • Prepare a serial dilution of this compound in the broth.

    • Add the bacterial inoculum to each well.

    • Include a positive control (bacteria without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits bacterial growth.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial screening of this compound to uncover its therapeutic potential. Positive hits in these in vitro assays should be followed by more comprehensive studies, including dose-response analyses, secondary assays to confirm the mechanism of action, and eventually, evaluation in in vivo models of disease. The versatility of the piperidine scaffold suggests that this compound could be a valuable starting point for the development of novel therapeutics in the areas of inflammation, pain, and neurological disorders.

References

  • Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC. (2018-03-16).
  • Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods.
  • COX1 Inhibitor Screening Assay Kit - BPS Bioscience.
  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience.
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH.
  • Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods | Semantic Scholar.
  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie.
  • A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes - PubMed.
  • Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms - MDPI.
  • Screening Procedure for Detection of Antidepressants of the Selective Serotonin Reuptake Inhibitor Type and their Metabolites in - Ovid.
  • Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - NIH.
  • In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds - RSC Publishing.
  • para-Nitrophenylpiperazine - Wikipedia.
  • Screening Procedure for Detection of Antidepressants of the Selective Serotonin Reuptake Inhibitor Type and their Metabolites in Urine as Part of a Modified Systematic Toxicological Analysis Procedure using Gas Chromatography-Mass Spectrometry.
  • This compound CAS 883194-93-2 - BIOSYNCE.
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PubMed Central.
  • mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay - FR.
  • TNF-α (free) ELISA - IBL International.
  • Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl) - NIH.
  • Research into New Molecules with Anti-Inflammatory Activity - MDPI.
  • Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor - NIH.
  • Delineating the Ligand–Receptor Interactions That Lead to Biased Signaling at the μ-Opioid Receptor | Journal of Chemical Information and Modeling - ACS Publications.
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.

Sources

Introduction: The Central Role of N-Aryl Piperidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-Arylation of Piperidine Derivatives for Medicinal Chemistry

The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs found in pharmaceuticals, natural products, and agrochemicals.[1] Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in medicinal chemistry. The direct attachment of an aryl group to the piperidine nitrogen (N-arylation) generates structures that are central to a vast array of approved drugs, targeting indications from oncology to neuroscience.[2][3][4] Consequently, the development of robust, efficient, and versatile methods for the synthesis of N-aryl piperidines is a critical endeavor for researchers in drug development.

This guide provides a detailed exploration of the primary experimental protocols for the N-arylation of piperidine derivatives. Moving beyond a simple recitation of steps, we delve into the mechanistic rationale behind procedural choices, offering insights honed from practical application. We will cover the workhorse palladium-catalyzed Buchwald-Hartwig amination, the classical yet revitalized copper-catalyzed Ullmann condensation, and the rapidly advancing field of photocatalytic N-arylation. Each section is designed to be a self-validating system, equipping the modern chemist with the knowledge to not only perform these reactions but also to troubleshoot and adapt them for novel and complex substrates.

The Gold Standard: Palladium-Catalyzed Buchwald-Hartwig Amination

First established in the mid-1990s, the Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering unprecedented scope and functional group tolerance compared to previous methods.[5] It remains the most widely used method for the N-arylation of piperidines due to its high reliability and the extensive development of sophisticated catalyst systems.[6]

Mechanistic Underpinnings: A Pd(0)/Pd(II) Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle.[7][8][9] The cycle begins with an active Pd(0) species, which undergoes oxidative addition into the aryl halide (Ar-X) bond to form a Pd(II) complex. The piperidine then coordinates to this complex, and a base facilitates deprotonation to form a palladium amido intermediate. The final, crucial step is reductive elimination, which forms the desired C-N bond, releases the N-aryl piperidine product, and regenerates the active Pd(0) catalyst to continue the cycle.[9][10]

G pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex amido_complex L-Pd(II)(Ar)(NR₂) (Amido Complex) oa_complex->amido_complex Amine Coordination & Deprotonation (+ HNR₂, Base) amido_complex->pd0 amido_complex->pd0 product Ar-NR₂ (N-Aryl Piperidine) amido_complex->product catalyst_regen caption Simplified Catalytic Cycle for Buchwald-Hartwig Amination. G cu1 L-Cu(I) (Active Catalyst) oa_complex L-Cu(III)(Ar)(X) (Amine Coordinated) cu1->oa_complex oa_complex->cu1 oa_complex->cu1 product Ar-NR₂ (N-Aryl Piperidine) oa_complex->product Reductive Elimination caption Proposed Catalytic Cycle for Ligand-Assisted Ullmann N-Arylation. G cluster_photo Photoredox Cycle cluster_ni Nickel Cycle PC PC PC_star PC* PC->PC_star hν (light) PC_red PC⁻ PC_star->PC_red SET (+ Amine) PC_red->PC SET (+ Ni(I)) Ni0 L-Ni(0) Ni2 L-Ni(II)(Ar)(X) Ni0->Ni2 Oxidative Addition (+ Ar-X) Ni1 L-Ni(I)(Ar) Ni2->Ni1 Amine Radical Coupling Ni1->Ni0 Reductive Elimination (+ Product) caption General Dual Catalysis Cycle for Photocatalytic N-Arylation. G start Reagent Prep (Drying/Degassing) setup Reaction Setup (Inert Atmosphere) start->setup reaction Reaction (Heating/Irradiation) setup->reaction monitor Monitoring (TLC / LC-MS) reaction->monitor workup Aqueous Work-up & Extraction monitor->workup purify Purification (Chromatography) workup->purify end Characterization (NMR, MS) purify->end

Sources

Application Note & Protocols: Developing Cell-Based Assays with 4-(4-Nitrophenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for developing cell-based assays to characterize the biological activity of 4-(4-Nitrophenyl)piperidine hydrochloride. Based on its structural motifs, this compound is hypothesized to interact with key targets in the central nervous system, notably acetylcholinesterase (AChE) and the sigma-1 receptor (S1R). This guide presents detailed, field-proven protocols for two distinct cell-based assays designed to investigate these potential activities: an acetylcholinesterase inhibition assay using the human neuroblastoma cell line SH-SY5Y, and a competitive radioligand binding assay for the sigma-1 receptor. The protocols are designed to be self-validating, with explanations of the scientific rationale behind experimental choices to ensure technical accuracy and reproducibility.

Introduction to this compound

This compound is a synthetic organic compound featuring a piperidine ring substituted with a nitrophenyl group.[1][2] While its specific biological targets are not extensively documented in publicly available literature, its chemical structure is of significant interest in medicinal chemistry. The piperidine scaffold is a common feature in a multitude of neuropharmacological agents. Notably, derivatives of 4-substituted piperidines have been explored as ligands for the sigma-1 receptor, a unique ligand-operated molecular chaperone in the endoplasmic reticulum implicated in various neurological disorders.[3][4][5] Furthermore, the overall structure bears resemblance to compounds known to inhibit acetylcholinesterase, an enzyme critical for cholinergic neurotransmission.[6][7][8]

Given these structural cues, this application note will focus on providing robust protocols to screen this compound for two primary activities:

  • Acetylcholinesterase (AChE) Inhibition: To determine if the compound can inhibit the activity of AChE, a key target in the treatment of Alzheimer's disease and other cognitive disorders.[9]

  • Sigma-1 Receptor (S1R) Binding Affinity: To assess whether the compound binds to the S1R, a pluripotent modulator of intracellular signaling with therapeutic potential in neurodegenerative diseases, pain, and psychiatric disorders.[4][10]

Cell-based assays are employed as they offer a more biologically relevant context compared to purely biochemical assays by considering factors such as cell permeability and off-target effects within a living system.[11][12]

Assay I: Cell-Based Acetylcholinesterase (AChE) Inhibition Assay

This assay utilizes the human neuroblastoma cell line SH-SY5Y, which endogenously expresses acetylcholinesterase.[6][13] The principle is based on the Ellman method, where AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm.[9] A reduction in the intensity of the yellow color in the presence of the test compound indicates AChE inhibition.

Experimental Workflow: AChE Inhibition Assay

AChE_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis prep_cells Seed SH-SY5Y cells in a 96-well plate add_compound Add compound dilutions to the cells prep_cells->add_compound prep_compound Prepare serial dilutions of 4-(4-Nitrophenyl)piperidine HCl prep_compound->add_compound pre_incubate Pre-incubate to allow compound to interact with cells add_compound->pre_incubate add_reagents Add Acetylthiocholine and DTNB pre_incubate->add_reagents reaction Incubate for color development add_reagents->reaction read_plate Measure absorbance at 412 nm reaction->read_plate calculate_inhibition Calculate % Inhibition read_plate->calculate_inhibition plot_curve Plot Dose-Response Curve and determine IC50 calculate_inhibition->plot_curve

Caption: Workflow for the cell-based AChE inhibition assay.

Detailed Protocol: AChE Inhibition

Materials:

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well clear, flat-bottom cell culture plates

  • This compound

  • Acetylthiocholine iodide

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Donepezil (or other known AChE inhibitor as a positive control)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture SH-SY5Y cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 5 x 10^4 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in sterile water or DMSO.

    • Perform serial dilutions in assay buffer (e.g., PBS) to achieve a range of concentrations (e.g., 100 µM to 1 nM).

    • Prepare similar dilutions for the positive control (Donepezil).

  • Compound Incubation:

    • Gently remove the culture medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells. Include wells for vehicle control (buffer/DMSO only) and a positive control.

    • Pre-incubate the plate for 30 minutes at room temperature.[13]

  • Enzymatic Reaction and Detection:

    • Prepare the reaction mixture containing acetylthiocholine and DTNB in PBS.

    • Add 50 µL of the reaction mixture to each well.

    • Incubate the plate at room temperature for 10-30 minutes, protected from light.[13] The incubation time may need optimization.

    • Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of AChE inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Absorbance_compound - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank)] x 100

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a sigmoidal dose-response curve.

Hypothetical Data Presentation: AChE Inhibition
Compound Concentration% Inhibition (Mean ± SD)
1 nM2.5 ± 1.1
10 nM15.8 ± 2.3
100 nM48.9 ± 3.5
1 µM85.2 ± 1.8
10 µM95.1 ± 0.9
IC50 ~110 nM

Assay II: Sigma-1 Receptor (S1R) Competitive Binding Assay

This assay is designed to determine if this compound can bind to the sigma-1 receptor. It employs a competitive binding format using whole cells that express S1R (e.g., HEK293T cells overexpressing S1R, or a cell line with high endogenous expression like CHO cells).[14] The assay measures the ability of the unlabeled test compound to displace a known high-affinity radiolabeled S1R ligand (e.g., [³H]-(+)-pentazocine) from the receptor.[15] A decrease in the measured radioactivity indicates that the test compound is competing for the same binding site.

Experimental Workflow: S1R Competitive Binding Assay

S1R_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Counting cluster_analysis Data Analysis prep_cells Prepare whole cell suspension (e.g., S1R-HEK293T) mix_reagents Incubate cells with [3H]-(+)-pentazocine and compound dilutions prep_cells->mix_reagents prep_compound Prepare serial dilutions of 4-(4-Nitrophenyl)piperidine HCl prep_compound->mix_reagents filtration Rapidly filter through glass fiber filters mix_reagents->filtration washing Wash filters to remove unbound radioligand filtration->washing scintillation Measure radioactivity of filters via liquid scintillation counting washing->scintillation calculate_binding Calculate % Specific Binding scintillation->calculate_binding plot_curve Plot Competition Curve and determine Ki calculate_binding->plot_curve

Caption: Workflow for the S1R competitive binding assay.

Detailed Protocol: S1R Binding

Materials:

  • HEK293T cells stably expressing human S1R (or other suitable cell line)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [³H]-(+)-pentazocine (radioligand)

  • This compound

  • Haloperidol or (+)-pentazocine (for defining non-specific binding)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester/filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Cell Preparation:

    • Culture S1R-expressing cells to high density.

    • Harvest cells and wash with ice-cold binding buffer.

    • Resuspend the cell pellet in binding buffer to a final concentration of approximately 100 µg protein per assay tube. Protein concentration should be determined via a Bradford assay.[14]

  • Assay Setup:

    • In a 96-well plate or individual tubes, add the following in order:

      • Binding buffer

      • Serial dilutions of this compound (or vehicle for total binding).

      • A high concentration of unlabeled haloperidol or (+)-pentazocine (e.g., 10 µM) for determining non-specific binding.[14]

      • A fixed concentration of [³H]-(+)-pentazocine (typically near its Kd value, e.g., 3 nM).[14]

      • The whole cell suspension.

  • Incubation:

    • Incubate the mixture for 120 minutes at room temperature to reach equilibrium.[14]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.

    • Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters into scintillation vials.

    • Add scintillation cocktail to each vial and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent specific binding at each concentration of the test compound.

    • Plot the percent specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value from the curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Presentation: S1R Binding
Compound Concentration% Specific Binding (Mean ± SD)
1 nM98.2 ± 2.1
10 nM85.7 ± 3.3
100 nM52.1 ± 4.0
1 µM18.4 ± 2.5
10 µM5.3 ± 1.2
IC50 ~95 nM
Ki (assuming [L]=Kd) ~47.5 nM

Conclusion and Further Steps

The protocols detailed in this application note provide a robust framework for the initial characterization of this compound. Positive results in either assay would warrant further investigation. For AChE inhibition, follow-up studies could include enzyme kinetics to determine the mechanism of inhibition. For S1R binding, functional assays could be employed to determine whether the compound acts as an agonist or an antagonist.[10][16] These cell-based approaches are critical first steps in the drug discovery pipeline, offering valuable insights into the compound's mechanism of action in a biologically relevant system.[11]

References

  • Chen, W. L., et al. (2012). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening Assays in Drug Discovery. InTech.
  • Simeonov, A., et al. (2012). Identification of acetylcholinesterase inhibitors using homogenous cell-based assays in quantitative high-throughput screening platforms. Journal of Biomolecular Screening, 17(7), 913-924.
  • Scite.ai. (2023). Identification of acetylcholinesterase inhibitors using homogenous cell‐based assays in quantitative high‐throughput screening platforms.
  • Assay Genie. Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160).
  • ResearchGate. (2012). Identification of Acetylcholinesterase Inhibitors using Homogenous Cell-Based Assays in Quantitative High-Throughput Screening Platforms.
  • BIOSYNCE. This compound CAS 883194-93-2.
  • Rhee, D., et al. (2023). Defining the ligand-dependent proximatome of the sigma 1 receptor. Frontiers in Molecular Neuroscience, 16, 1187643.
  • Sahn, J. J., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Scientific Reports, 8(1), 1957.
  • Celtarys Research. Sigma-1 Receptor Assays with Fluorescent Ligands.
  • Pal, A., et al. (2013). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, Chapter 1, Unit1.17.
  • Rhee, D., et al. (2022). Defining the Ligand-dependent Interactome of the Sigma 1 Receptor. bioRxiv.
  • National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual.
  • Immunologix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview.
  • Li, Y., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis, 12(5), 766-776.
  • Eurofins DiscoverX. (2017, May 22). Create Your Own Cellular Compound Target Engagement Assay - May 18, 2017 [Video]. YouTube.
  • Abadi, A. H., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal, 10, 52.
  • Su, T. P., et al. (2016). Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders. Expert Opinion on Therapeutic Targets, 20(1), 5-16.
  • Nierode, G. J., et al. (2016). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Microbiology and Biotechnology, 26(2), 213-225.
  • Griesmaier, E., et al. (2014). The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo. Experimental Neurology, 261, 204-213.
  • Yang, Z. J., et al. (2010). Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons. Experimental Neurology, 221(1), 166-174.
  • Latacz, G., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(15), 10459-10477.

Sources

Application Notes & Protocols: A Modular Approach to the Synthesis of 4-(4-Nitrophenyl)piperidine Derivative Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-arylpiperidine scaffold is a privileged motif in modern medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates targeting a wide range of diseases.[1][2] Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. This guide focuses on the synthesis of libraries based on the 4-(4-nitrophenyl)piperidine core. This particular scaffold is a highly versatile starting point for diversity-oriented synthesis for two primary reasons: the piperidine nitrogen allows for a vast array of N-functionalization reactions, and the nitro group can be readily reduced to a reactive aniline, opening a second vector for chemical diversification.[3]

This document provides a comprehensive overview of robust and scalable synthetic strategies for constructing a library of 4-(4-nitrophenyl)piperidine derivatives. We will detail key C-C and C-N bond-forming reactions, including the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, as well as classic transformations like reductive amination. The protocols herein are designed to be self-validating, emphasizing reaction causality and providing insights for troubleshooting, empowering researchers in drug discovery to efficiently generate novel chemical entities.

Strategic Overview: A Two-Vector Diversification Approach

The creation of a diverse library from the 4-(4-nitrophenyl)piperidine core is centered on a two-pronged strategy. The first vector involves the functionalization of the piperidine nitrogen. The second vector leverages the chemical reactivity of the aromatic nitro group. This modular approach allows for the combinatorial synthesis of a large number of unique analogues from a common intermediate.

G cluster_0 Core Synthesis cluster_2 Vector 2: Nitro Group Functionalization start Piperidone / Pyridine Precursors core 4-(4-Nitrophenyl)piperidine (Core Scaffold) start->core  Suzuki Coupling / Reduction N_Arylation N-Aryl Derivatives core->N_Arylation Buchwald- Hartwig N_Alkylation N-Alkyl Derivatives core->N_Alkylation Reductive Amination N_Acylation N-Acyl Derivatives core->N_Acylation Acylation Aniline 4-(4-Aminophenyl)piperidine (Intermediate) core->Aniline Nitro Reduction (e.g., Pd/C, H₂) Amides Amide Derivatives Aniline->Amides Acylation Sulfonamides Sulfonamide Derivatives Aniline->Sulfonamides Sulfonylation Ureas Urea Derivatives Aniline->Ureas Reaction with Isocyanates

Figure 1: Two-vector diversification strategy for library synthesis.

Part I: Synthesis of the Core 4-(4-Nitrophenyl)piperidine Scaffold

The most efficient and modular method for constructing the C(sp²)-C(sp³) bond between the nitrophenyl ring and the piperidine core is through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is particularly advantageous due to the commercial availability of a wide range of boronic acids and the reaction's tolerance for various functional groups.[4][5] The typical route involves coupling a piperidine-derived boronic acid or ester with a 4-nitro-halobenzene, or conversely, coupling 4-nitrophenylboronic acid with a suitable piperidine electrophile. A highly effective strategy begins with N-Boc-4-piperidone, which is converted to its vinyl triflate or a boronate ester, followed by Suzuki coupling and subsequent reduction.[6][7]

Protocol 1: Synthesis of N-Boc-4-(4-nitrophenyl)piperidine

This two-step protocol first creates the C-C bond via Suzuki coupling to form a tetrahydropyridine intermediate, which is then reduced to the desired saturated piperidine.

Step A: Suzuki Coupling to form N-Boc-4-(4-nitrophenyl)-1,2,3,6-tetrahydropyridine

  • Principle: This step utilizes a palladium catalyst to couple the enol triflate of N-Boc-4-piperidone with 4-nitrophenylboronic acid. The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for efficient catalytic turnover.[8]

  • Reagents:

    • N-Boc-4-(1,2,3,6-tetrahydropyridin-4-yl)boronic acid pinacol ester (1.0 equiv)

    • 1-bromo-4-nitrobenzene (1.1 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

    • XPhos (0.04 equiv)

    • Potassium phosphate (K₃PO₄, 3.0 equiv)

    • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Equipment:

    • Schlenk flask or microwave vial

    • Magnetic stirrer/hotplate

    • Inert atmosphere setup (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried Schlenk flask, add N-Boc-4-(1,2,3,6-tetrahydropyridin-4-yl)boronic acid pinacol ester, 1-bromo-4-nitrobenzene, Pd(OAc)₂, XPhos, and K₃PO₄.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 85-100 °C and stir vigorously for 4-12 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step B: Hydrogenation to N-Boc-4-(4-nitrophenyl)piperidine

  • Principle: The double bond of the tetrahydropyridine intermediate is reduced via catalytic hydrogenation. This method is highly efficient and selective, leaving the nitro group intact under controlled conditions.

  • Reagents:

    • N-Boc-4-(4-nitrophenyl)-1,2,3,6-tetrahydropyridine (from Step A)

    • Palladium on carbon (10% Pd/C, 5-10 mol%)

    • Methanol or Ethyl Acetate

    • Hydrogen gas (H₂)

  • Equipment:

    • Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a flask with a hydrogen balloon.

  • Procedure:

    • Dissolve the tetrahydropyridine intermediate in methanol or ethyl acetate in a suitable reaction vessel.

    • Carefully add the 10% Pd/C catalyst under an inert atmosphere.

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm or balloon pressure).

    • Stir the mixture vigorously at room temperature for 2-16 hours until the reaction is complete (monitored by TLC or LC-MS).

    • Carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the product, which is often pure enough for the next step or can be recrystallized if necessary.

Part II: Library Diversification at the Piperidine Nitrogen (Vector 1)

With the core scaffold in hand, the secondary amine (after Boc deprotection) is the primary site for introducing diversity. Buchwald-Hartwig amination and reductive amination are powerful, complementary methods for this purpose.

G cluster_BH Buchwald-Hartwig Amination cluster_RA Reductive Amination Core 4-(4-Nitrophenyl)piperidine Pd_Catalyst Pd₂(dba)₃ / XPhos Core->Pd_Catalyst ReducingAgent NaBH(OAc)₃ Core->ReducingAgent ArylHalide Aryl Halide (Ar-X) ArylHalide->Pd_Catalyst NAryl N-Aryl Product Pd_Catalyst->NAryl Base_BH NaOtBu Base_BH->Pd_Catalyst Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->ReducingAgent NAlkyl N-Alkyl Product ReducingAgent->NAlkyl

Figure 2: Key N-functionalization workflows.
Protocol 2: N-Arylation via Buchwald-Hartwig Amination
  • Principle: This palladium-catalyzed cross-coupling reaction forms a C-N bond between the piperidine nitrogen and an aryl halide.[9] The use of sterically hindered, electron-rich phosphine ligands is critical for achieving high yields, especially with less reactive aryl chlorides.[10][11][12]

  • Reagents:

    • 4-(4-Nitrophenyl)piperidine (1.0 equiv, obtained after Boc-deprotection of the product from Protocol 1)

    • Aryl halide (e.g., aryl bromide or chloride, 1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

    • XPhos (0.04 equiv)

    • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

    • Anhydrous, degassed toluene or dioxane

  • Procedure:

    • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask.

    • Add the 4-(4-nitrophenyl)piperidine and the aryl halide.

    • Evacuate and backfill the flask with inert gas.

    • Add the anhydrous, degassed solvent via syringe.

    • Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

    • After completion, cool to room temperature and quench by the slow addition of water.

    • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: N-Alkylation via Reductive Amination
  • Principle: This reaction proceeds via the formation of an iminium ion intermediate from the piperidine and a carbonyl compound, which is then reduced in situ by a mild hydride reagent like sodium triacetoxyborohydride [NaBH(OAc)₃].[13][14] This method avoids the use of harsh alkylating agents and is known for its broad substrate scope and high yields.[15]

  • Reagents:

    • 4-(4-Nitrophenyl)piperidine (1.0 equiv)

    • Aldehyde or ketone (1.1 equiv)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (optional, catalytic amount)

  • Procedure:

    • Dissolve 4-(4-nitrophenyl)piperidine and the aldehyde/ketone in DCM.

    • Add a catalytic amount of acetic acid (this can facilitate iminium ion formation).

    • Stir the mixture at room temperature for 20-30 minutes.

    • Add NaBH(OAc)₃ portion-wise over 10 minutes. The reaction is often mildly exothermic.

    • Stir at room temperature for 2-24 hours until the starting material is consumed (monitor by TLC or LC-MS).

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Part III: Library Diversification via the Nitro Group (Vector 2)

The nitro group serves as a masked amine. Its reduction provides a key intermediate that can be readily functionalized to produce amides, sulfonamides, ureas, and other derivatives, significantly expanding the library's chemical space.

Protocol 4: Reduction of the Nitro Group
  • Principle: The aromatic nitro group is selectively reduced to an aniline using catalytic hydrogenation. This method is clean and high-yielding. Alternative reagents like tin(II) chloride (SnCl₂) or iron powder in acidic media can also be used if other functional groups are sensitive to hydrogenation.

  • Reagents:

    • N-substituted-4-(4-nitrophenyl)piperidine derivative (from Part II)

    • 10% Palladium on carbon (10% Pd/C, 10 mol%)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve the nitro-containing substrate in methanol.

    • Carefully add 10% Pd/C under an inert atmosphere.

    • Pressurize the reaction vessel with H₂ (3-4 atm) and stir vigorously at room temperature.

    • Monitor the reaction until completion (TLC or LC-MS). The reaction is typically complete within 4-8 hours.

    • Carefully vent the H₂ and purge with an inert gas.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the aniline derivative, which can be used directly in subsequent functionalization steps.

G Nitro N-Substituted 4-(4-Nitrophenyl)piperidine Reduction Reduction (Pd/C, H₂) Nitro->Reduction Aniline N-Substituted 4-(4-Aminophenyl)piperidine Reduction->Aniline Amide Amide Product Aniline->Amide Sulfonamide Sulfonamide Product Aniline->Sulfonamide Urea Urea Product Aniline->Urea AcylChloride R-COCl AcylChloride->Amide SulfonylChloride R-SO₂Cl SulfonylChloride->Sulfonamide Isocyanate R-NCO Isocyanate->Urea

Figure 3: Functionalization workflow of the aniline intermediate.

Data Summary and Troubleshooting

The described protocols are robust for a wide range of substrates. The following table provides an overview of the expected outcomes and key parameters.

Reaction TypeKey ReagentsTemp (°C)Typical SolventsRepresentative SubstratesExpected Yield
Suzuki Coupling Pd(OAc)₂, XPhos, K₃PO₄85-100Dioxane/H₂OAryl bromides, heteroaryl bromides60-95%
Buchwald-Hartwig Pd₂(dba)₃, XPhos, NaOtBu100-110Toluene, DioxaneAryl chlorides, aryl triflates50-90%
Reductive Amination NaBH(OAc)₃RTDCM, DCEAliphatic & aromatic aldehydes75-98%
Nitro Reduction 10% Pd/C, H₂RTMethanol, EthanolAromatic nitro compounds90-99%

Troubleshooting Common Cross-Coupling Issues

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst. 2. Poor quality reagents/solvents. 3. Insufficiently strong base.1. Use a pre-catalyst or ensure rigorous inert conditions.[10] Increase catalyst/ligand loading. 2. Use freshly purified, anhydrous, and degassed solvents. 3. For Suzuki, try Cs₂CO₃ or K₃PO₄. For Buchwald, ensure NaOtBu is fresh.
Hydrodehalogenation Reductive elimination from a Pd-H species.Ensure a strict inert atmosphere. Use a ligand that promotes rapid C-N or C-C reductive elimination.[10]
Aryl Homocoupling Favored over cross-coupling.Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2). This is more common with reactive aryl halides.[10]

References

  • Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines.
  • Synthesis of 4-substituted 4-arylpiperidines.ElectronicsAndBooks.[Link]
  • Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines].Organic & Biomolecular Chemistry (RSC Publishing).[Link]
  • Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling.
  • DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC.HETEROCYCLES.[Link]
  • Palladium-catalyzed amination of piperidine with aryl chlorides.
  • Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.MDPI.[Link]
  • Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.Taylor & Francis Online.[Link]
  • Buchwald–Hartwig amin
  • Synthesis of N-Substituted piperidines
  • Preparation of Piperidines, Part 3: Substituted
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling.Common Organic Chemistry.[Link]
  • Piperidin-4-one: the potential pharmacophore.PubMed.[Link]
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Biologically active 4-arylpiperidine-3-carboxylic acid derivatives.
  • Preparation method of 4-nitro-piperidine derivative.
  • Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling.
  • Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence.PubMed.[Link]
  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenid
  • Synthesis of 4-nitrophenyl piperazine derivatives 4a–m.
  • Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds.ScienceDirect.[Link]
  • Suzuki Coupling.Organic Chemistry Portal.[Link]

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Analytical methods for quantifying 4-(4-Nitrophenyl)piperidine hydrochloride in samples.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of 4-(4-Nitrophenyl)piperidine Hydrochloride

Introduction

This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds and research chemicals.[1] Its purity and concentration are critical parameters that can significantly impact the yield, purity, and safety profile of subsequent products. Therefore, robust and reliable analytical methods for its quantification are essential for quality control in research and development settings.

This application note provides detailed protocols for two common analytical techniques for the quantification of this compound in various samples: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and direct UV-Visible Spectrophotometry. The primary method, HPLC-UV, offers high specificity and sensitivity, making it ideal for accurate assay and impurity profiling. The secondary method, UV-Vis spectrophotometry, serves as a rapid, simple, and cost-effective alternative for preliminary analysis or for samples with a simple matrix.

The methodologies are presented with a focus on the rationale behind procedural choices and are structured to align with the validation principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring the generation of trustworthy and reproducible data.[2][3][4]

Analyte Properties

A foundational understanding of the analyte's physicochemical properties is crucial for method development.

PropertyValueSource
Chemical Name This compound[1][5][6]
CAS Number 883194-93-2[1][5]
Molecular Formula C₁₁H₁₅ClN₂O₂[1][5]
Molecular Weight 242.70 g/mol [5]
Structure Contains a piperidine ring and a nitrophenyl group. The nitrophenyl moiety acts as a strong UV chromophore.[7]
Solubility As a hydrochloride salt, it is expected to be soluble in water and polar organic solvents like methanol and acetonitrile.

Primary Method: High-Performance Liquid Chromatography (HPLC-UV)

This method is the gold standard for the quantification of this compound due to its high degree of specificity, accuracy, and precision. The procedure separates the analyte from potential impurities and degradation products before quantification.

Principle of HPLC-UV Analysis

Reversed-phase HPLC (RP-HPLC) separates compounds based on their polarity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Non-polar compounds interact more strongly with the stationary phase and thus elute later than polar compounds. This compound, possessing both polar (piperidine hydrochloride) and non-polar (nitrophenyl) characteristics, is well-suited for this technique. Detection is achieved by a UV detector set to a wavelength where the nitrophenyl chromophore exhibits maximum absorbance, ensuring high sensitivity.

Instrumentation and Materials
  • HPLC System: Equipped with a quaternary or binary pump, autosampler, column oven, and a diode-array (DAD) or variable wavelength (VWD) UV detector.

  • Chromatography Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.

  • Reagents: HPLC-grade acetonitrile (ACN), HPLC-grade methanol (MeOH), purified water (18.2 MΩ·cm), and analytical grade phosphoric acid (H₃PO₄) or formic acid.

  • Reference Standard: this compound of known purity (e.g., >98%).

  • Glassware: Volumetric flasks (Class A), pipettes, and autosampler vials with septa.

  • Filtration: 0.45 µm or 0.22 µm syringe filters (e.g., PTFE or nylon).

Detailed Experimental Protocol
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent separation for a wide range of medium-polarity compounds.
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)The acidic pH ensures the piperidine nitrogen is protonated, leading to sharp, symmetrical peaks and preventing interaction with residual silanols on the column.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection (λ) ~300-320 nm (To be confirmed by DAD scan)The nitrophenyl group has strong absorbance in this region. A DAD scan of the reference standard should be run to determine the precise λmax.[9][10]
Injection Volume 10 µLA typical volume that balances sensitivity and peak shape.
Run Time ~10 minutesShould be sufficient to elute the analyte and any common impurities.
  • Mobile Phase Preparation:

    • Prepare the aqueous component by adding 1.0 mL of phosphoric acid to 1 L of purified water and mix thoroughly.

    • Combine 500 mL of this aqueous solution with 500 mL of acetonitrile.

    • Degas the final mixture using sonication or vacuum filtration before use.

  • Reference Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL Class A volumetric flask.

    • Add approximately 15 mL of a 50:50 mixture of methanol and water (diluent) and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix well.

  • Working Standard Solutions for Calibration Curve:

    • Prepare a series of at least five working standards by serial dilution of the stock solution. A suggested concentration range is 1.0 µg/mL to 100 µg/mL.

    • For example, to prepare a 50 µg/mL standard, pipette 2.5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent, following the same procedure as for the reference standard stock solution. This creates a target concentration of 1000 µg/mL.

    • Further dilute this solution to fall within the calibration range (e.g., a 1:20 dilution to achieve 50 µg/mL).

    • Filter the final diluted sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Analysis Workflow

The following diagram illustrates the logical flow of the HPLC quantification process.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Dissolve & Dilute (Create Stock Solutions) A->B C Prepare Working Standards & Samples B->C D Filter into Vials C->D E Inject into HPLC System D->E F Chromatographic Separation (C18) E->F G UV Detection (at λmax) F->G H Integrate Peak Area G->H I Generate Calibration Curve (Standards) H->I J Calculate Sample Concentration H->J I->J Validation_Parameters center Method Validation (ICH Q2(R2)) Specificity Specificity center->Specificity Linearity Linearity & Range center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Caption: Key parameters for analytical method validation as per ICH guidelines.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. [2][4]This is demonstrated by injecting a blank (diluent), a placebo (if in a formulation), and a spiked sample to ensure no interfering peaks are present at the retention time of the analyte.

  • Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte. [11] * Protocol: Analyze the five prepared working standards in triplicate. Plot the average peak area against concentration and perform a linear regression.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. [2] * Protocol: Perform a spike-recovery study. Add known amounts of the analyte stock solution to a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze in triplicate.

    • Acceptance Criteria: Percent recovery should be within 98.0% - 102.0%.

  • Precision: The degree of scatter between a series of measurements.

    • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

    • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%. [2]* Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

    • Protocol: Can be estimated from the calibration curve using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Protocol: Introduce small changes to parameters like mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) and observe the effect on the results and system suitability parameters (e.g., peak tailing, resolution).

Validation ParameterTypical Acceptance Criteria
Specificity No interference at the analyte's retention time.
Linearity (r²) ≥ 0.999
Range Typically 80% to 120% of the test concentration.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
Robustness System suitability parameters remain within limits.

Secondary Method: UV-Visible Spectrophotometry

This technique is simpler and faster than HPLC but is less specific. It is suitable for pure samples or for rapid quantification where interfering substances are known to be absent.

Principle

UV-Vis spectrophotometry quantifies the analyte based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration. The presence of the nitrophenyl group in the analyte allows for strong absorbance in the UV-visible range.

Instrumentation and Materials
  • UV-Vis Spectrophotometer: A dual-beam instrument is preferred.

  • Cuvettes: Matched 1 cm path length quartz cuvettes.

  • Reagents & Standards: Same as for the HPLC method.

Detailed Experimental Protocol
  • Determine Wavelength of Maximum Absorbance (λmax):

    • Prepare a ~10 µg/mL solution of the reference standard in the chosen diluent (e.g., 50:50 methanol:water).

    • Scan the solution from 200 nm to 400 nm against a diluent blank.

    • Identify the wavelength (λmax) at which maximum absorbance occurs. This will be the analytical wavelength for all subsequent measurements. For nitrophenol derivatives, this is often around 317 nm or 400 nm depending on pH. [10]

  • Prepare Calibration Curve:

    • Prepare a series of at least five standard solutions from the stock solution, with concentrations bracketing the expected sample concentration.

    • Measure the absorbance of each standard at the predetermined λmax, using the diluent as a blank.

    • Plot a graph of absorbance versus concentration. The result should be a straight line passing through the origin.

  • Analyze Sample:

    • Prepare the sample solution as described previously, ensuring the final concentration falls within the linear range of the calibration curve.

    • Measure the absorbance of the sample solution at λmax.

    • Calculate the concentration of the analyte in the sample using the equation from the linear regression of the calibration curve (y = mx + c, where y is absorbance and x is concentration).

Data Presentation
Standard Concentration (µg/mL)Absorbance (AU) - Replicate 1Absorbance (AU) - Replicate 2Average Absorbance
2.00.1120.1140.113
5.00.2800.2840.282
10.00.5650.5690.567
15.00.8450.8510.848
20.01.1281.1341.131

Comparative Summary of Methods

ParameterHPLC-UVUV-Vis Spectrophotometry
Principle Separation based on polarity, detection by UV absorbance.Measurement of light absorbance at a specific wavelength.
Specificity High (separates analyte from impurities).Low to Moderate (any substance absorbing at λmax will interfere).
Sensitivity High (ng/mL to µg/mL).Moderate (µg/mL to mg/mL).
Sample Throughput Moderate.High.
Instrumentation Cost Moderate to High.Low.
Typical Application Routine quality control, stability studies, impurity profiling.Preliminary quantification of pure substances, dissolution testing.

Conclusion

This document provides two robust, validated methods for the quantitative determination of this compound. The RP-HPLC-UV method is recommended for most applications, including regulatory filings, due to its superior specificity, accuracy, and precision. The UV-Vis spectrophotometric method serves as a valuable tool for rapid, high-throughput screening where the sample matrix is simple and well-characterized. The choice of method should be based on the specific requirements of the analysis, considering factors such as required accuracy, sample complexity, and available resources. Adherence to the validation protocols outlined herein will ensure the generation of reliable and scientifically sound data.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Pharma International. (2024, October 31). ICH Q2 Validation of Analytical Procedures. YouTube.
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • BIOSYNCE. This compound CAS 883194-93-2.
  • PubChem - NIH. 4-(4-Nitrophenyl)piperidine.
  • ResearchGate. (n.d.). (A) UV-vis spectra of piperidine (0.04 M) with 1 in [Bmim]PF 6.
  • Gáspár, A., et al. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PMC - NIH.
  • The Royal Society of Chemistry. Electronic Supplementary Information.
  • African Rock Art. 4-(4-Nitrophenoxy)piperidine hydrochloride.
  • SIELC Technologies. Separation of 1,4-Bis(4-nitrophenyl)piperazine on Newcrom R1 HPLC column.
  • Zhang, Y., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.
  • Higashi, Y., & Nakamura, S. (2006). Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine... by HPLC with fluorescence detection after pre-column derivatization. PubMed.
  • Google Patents. (2015). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Grodner, J., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION....
  • American Laboratory. (2008, May 29). Gas Chromatographic Applications for a High-Performance Cyanopropylphenyl-Substituted Polydimethylsiloxane Column Technology.
  • ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.

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Application Note: A Strategic Approach to HPLC-MS Method Development for Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, making it a critical analyte class in drug discovery, development, and quality control.[1][2] However, the inherent basicity of the piperidine nitrogen presents significant challenges for traditional reversed-phase high-performance liquid chromatography (HPLC), often leading to poor peak shape, low retention, and inadequate sensitivity. This application note provides a comprehensive, field-proven guide for developing robust and reliable HPLC-Mass Spectrometry (MS) methods for piperidine-containing compounds. We will explore the root causes of common analytical issues and present systematic strategies for method optimization, including column and mobile phase selection, mass spectrometry parameter tuning, and alternative chromatographic techniques like Hydrophilic Interaction Liquid Chromatography (HILIC). This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish efficient and validated analytical methods for this important compound class.

The Analytical Challenge of Piperidine-Containing Compounds

The primary difficulty in analyzing piperidine derivatives stems from the basic nature of the tertiary or secondary amine within the heterocyclic ring. In the acidic mobile phases typically used in reversed-phase HPLC-MS, this nitrogen atom is readily protonated. This positive charge leads to two main problems:

  • Secondary Ionic Interactions: The protonated analyte can interact strongly with residual, deprotonated silanol groups (Si-O⁻) on the surface of conventional silica-based stationary phases.[3][4][5] This interaction is a secondary retention mechanism to the desired hydrophobic partitioning, resulting in significant peak tailing, reduced column efficiency, and poor peak symmetry.[4][5]

  • Poor Retention of Polar Analogs: Many piperidine-containing drugs are highly polar. Consequently, they exhibit weak interaction with non-polar stationary phases (like C18) and may elute at or near the solvent front, making quantification and separation from other polar matrix components challenging.[3][6]

Understanding these core issues is the first step in designing an effective analytical strategy. Our goal is to minimize undesirable silanol interactions while achieving adequate retention for reliable quantification.

Strategic Method Development Workflow

A successful method development process is systematic. It begins with understanding the analyte's properties and progresses through logical optimization steps to arrive at a robust, validated method.

MethodDevelopmentWorkflow Analyte Analyte Characterization (pKa, logP, solubility) Strategy Select Initial Strategy (RP-HPLC vs. HILIC) Analyte->Strategy Inform Decision RP_Dev Reversed-Phase (RP) Method Development Strategy->RP_Dev logP > 0 HILIC_Dev HILIC Method Development Strategy->HILIC_Dev logP < 0 or Poor RP Retention MS_Opt Mass Spectrometry Optimization (ESI+) RP_Dev->MS_Opt HILIC_Dev->MS_Opt SST System Suitability Test & Initial Validation MS_Opt->SST Finalize Parameters Validation Full Method Validation (ICH Q2(R1)) SST->Validation Passes Criteria

Caption: A strategic workflow for HPLC-MS method development.

Reversed-Phase (RP-HPLC) Strategy: Taming the Peak Shape

For moderately polar to non-polar piperidine compounds, RP-HPLC remains the workhorse technique. The key is to mitigate the peak tailing caused by silanol interactions.

Column Selection: The First Line of Defense

Modern column technology is essential. Avoid older, "Type A" silica columns which have high metal content and acidic silanols.[7]

  • High-Purity, End-Capped Columns: Select columns packed with high-purity, "Type B" silica that has been thoroughly end-capped. End-capping uses small silanes (like trimethylsilane) to shield the majority of residual silanols, dramatically reducing peak tailing for basic compounds.[8]

  • pH Stable Phases: For operation at high pH, specialized hybrid or polymer-coated silica columns are required to prevent stationary phase degradation.[8]

Mobile Phase Optimization: Controlling the Chemistry

The mobile phase composition is the most powerful tool for optimizing selectivity and peak shape.

  • Low pH with Acidic Modifier: This is the most common approach. Using a mobile phase pH of 2.5-3.5 protonates the piperidine analyte but, more importantly, suppresses the ionization of the acidic silanol groups on the stationary phase, minimizing the secondary ionic interactions.[7]

    • Recommended Modifier: 0.1% Formic Acid (FA) is the standard choice as it is volatile and highly compatible with MS. For some compounds, 0.05% to 0.1% Trifluoroacetic Acid (TFA) can provide better peak shape, but it is known to cause significant ion suppression in the MS source.

  • Increased Ionic Strength: Adding a buffer salt to the mobile phase can improve peak shape. The buffer cations compete with the protonated analyte for interaction with the ionized silanols, effectively masking them.[9]

    • Recommended Buffer: Ammonium formate (10-20 mM) is an excellent choice as it is MS-compatible and provides good buffering capacity and ionic strength.[9]

  • High pH Mobile Phase: An alternative strategy is to raise the mobile phase pH to >10 (at least 2 units above the analyte's pKa). This deprotonates the piperidine, neutralizing its charge and eliminating the ionic interaction with silanols.

    • Caution: This approach requires a specialized high-pH stable column (e.g., Agilent ZORBAX Extend C18, Waters XBridge C18) to prevent rapid and irreversible column damage.[8] Mobile phases typically use ammonium hydroxide to adjust the pH.

SilanolInteraction cluster_LowpH Low pH Condition (e.g., pH 3) cluster_MidpH Mid pH Condition (e.g., pH 5-7) Silanol_Low Si-OH (Neutral Silanol) Analyte_Low Piperidine-H+ (Protonated Analyte) Interaction_Low Minimal Ionic Interaction (Good Peak Shape) Silanol_Mid Si-O- (Ionized Silanol) Analyte_Mid Piperidine-H+ (Protonated Analyte) Analyte_Mid->Silanol_Mid Undesirable Interaction Interaction_Mid Strong Ionic Interaction (Peak Tailing)

Caption: Effect of mobile phase pH on silanol interactions.

HILIC Strategy: An Orthogonal Approach for Polar Compounds

When piperidine-containing compounds are too polar to be retained by RP-HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal alternative.[3][10][11]

The HILIC Retention Mechanism

HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of organic solvent (>70% acetonitrile).[6][12] The water in the mobile phase forms an enriched layer on the surface of the stationary phase. Polar analytes, like protonated piperidines, partition into this aqueous layer and are retained. Elution is achieved by increasing the water content (the strong solvent) in the mobile phase.[13]

Advantages of HILIC for Piperidine Analysis
  • Excellent Retention: Provides robust retention for highly polar bases that are unretained in RP-HPLC.[12]

  • Enhanced MS Sensitivity: The high organic content of the mobile phase promotes more efficient desolvation and ionization in the ESI source, often leading to a significant increase in MS signal compared to RP-HPLC.[3]

  • Orthogonal Selectivity: Provides a different separation mechanism from RP-HPLC, which is useful for resolving complex mixtures or separating isomers.

HILIC Method Development Considerations
  • Column Choice: Amide- or silica-based columns are excellent starting points.

  • Mobile Phase: Acetonitrile is the most common organic solvent. The aqueous portion should contain a buffer to ensure reproducible retention times and good peak shape. Ammonium formate or ammonium acetate (5-10 mM) at a pH of 3-5 are highly recommended.

  • Injection Solvent: The injection solvent should be as close as possible in composition to the initial mobile phase (i.e., high organic) to prevent peak distortion. Dissolving samples in pure aqueous solutions can cause severe peak shape issues.[13]

Mass Spectrometry Optimization

The basic nitrogen in the piperidine ring makes it highly amenable to positive mode Electrospray Ionization (ESI+).

  • Ionization: The protonated molecule, [M+H]⁺, will be the primary ion observed.[2][14]

  • Source Parameters: Optimize key parameters like capillary voltage, source temperature, and nebulizing/drying gas flows to maximize the signal for the specific analyte.

  • Fragmentation (MS/MS): For quantitative analysis using tandem mass spectrometry (e.g., on a triple quadrupole), the [M+H]⁺ ion is selected as the precursor. Collision-induced dissociation (CID) is then used to generate product ions. Fragmentation of piperidine rings often involves ring opening or the neutral loss of small molecules from substituents.[15][16] The most stable and abundant product ion should be selected for Selected Reaction Monitoring (SRM) to ensure maximum sensitivity and specificity.

Table 1: Typical Starting MS Parameters for Piperidine Compounds
ParameterTypical SettingRationale
Ionization Mode ESI PositiveThe basic nitrogen is easily protonated.
Capillary Voltage 3.0 - 4.5 kVOptimizes the electrospray process for ion formation.
Drying Gas Temp. 250 - 350 °CFacilitates solvent evaporation and desolvation.
Drying Gas Flow 8 - 12 L/minRemoves solvent from the generated ions.
Nebulizer Pressure 35 - 50 psiAids in the formation of a fine spray.
Scan Mode Full Scan (Qualitative)To identify the m/z of the [M+H]⁺ precursor ion.
MS/MS Mode SRM (Quantitative)For high sensitivity and selectivity in complex matrices.

Experimental Protocols

These protocols provide robust starting points for method development. They must be optimized for the specific analyte and instrumentation.

Protocol 1: RP-HPLC-MS Method
  • Objective: To achieve good peak shape and retention for a moderately polar piperidine-containing compound.

  • Instrumentation: HPLC or UHPLC system coupled to a tandem mass spectrometer.

  • Chromatographic Conditions:

    • Column: High-purity, end-capped C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 5% B, hold for 0.5 min; ramp to 95% B over 5 min; hold for 1 min; return to 5% B and re-equilibrate for 2 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in methanol.

    • Dilute the stock solution to a working concentration (e.g., 1 µg/mL) using a 50:50 mixture of Mobile Phase A and B.

    • Filter the sample through a 0.22 µm syringe filter if necessary.[17]

Protocol 2: HILIC-MS Method
  • Objective: To retain and separate a highly polar piperidine-containing compound.

  • Instrumentation: HPLC or UHPLC system coupled to a tandem mass spectrometer.

  • Chromatographic Conditions:

    • Column: Amide- or Silica-based HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 4.5 (adjusted with Acetic Acid).

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 4.5 (adjusted with Acetic Acid).

    • Gradient: Start at 2% B, hold for 1 min; ramp to 60% B over 6 min; hold for 1 min; return to 2% B and re-equilibrate for 4 min. (Note: HILIC requires longer equilibration times).[13]

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 1 µL.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in methanol or DMSO.

    • Dilute the stock solution to a working concentration (e.g., 1 µg/mL) using 90:10 Acetonitrile:Water. Crucially, avoid high water content in the final sample diluent.

Method Validation: Ensuring Trustworthiness

Once an optimized method is developed, it must be validated to ensure it is fit for its intended purpose. Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[18][19][20] The recently adopted Q2(R2) and Q14 guidelines further emphasize a lifecycle approach to analytical procedures.[21][22][23][24]

Table 2: Key Validation Parameters as per ICH Q2(R1)
Performance CharacteristicPurpose
Specificity/Selectivity To demonstrate that the signal is unequivocally from the analyte of interest, free from interference from matrix components, impurities, or degradation products.[25]
Linearity & Range To verify that the method's response is directly proportional to the analyte concentration over a defined range.
Accuracy To measure the closeness of the test results to the true value (assessed via recovery studies).[25]
Precision To assess the degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).[25]

Troubleshooting Guide

Table 3: Common Problems and Solutions
ProblemProbable Cause(s)Recommended Solution(s)
Severe Peak Tailing (RP) 1. Secondary interaction with silanols. 2. Column overload. 3. Inappropriate mobile phase pH.1. Use a modern, end-capped C18 column. Increase buffer concentration (e.g., 20mM Ammonium Formate). 2. Reduce injection concentration/volume. 3. Ensure mobile phase pH is < 3.5.
No/Poor Retention (RP) Analyte is too polar for reversed-phase.Switch to a HILIC method (Protocol 2).
Split or Broad Peaks (HILIC) 1. Injection solvent mismatch. 2. Insufficient column equilibration.1. Ensure sample is dissolved in a high-organic solvent matching the initial mobile phase. 2. Increase re-equilibration time between injections.
Low MS Sensitivity 1. Non-optimal source parameters. 2. Ion suppression from mobile phase additives (e.g., TFA).1. Perform source optimization (infusion or flow-injection). 2. Replace TFA with Formic Acid or Ammonium Formate.
Poor Reproducibility 1. Unstable mobile phase pH. 2. Column degradation. 3. Temperature fluctuations.1. Use a buffered mobile phase. 2. Use a guard column; ensure operation is within the column's recommended pH range. 3. Use a column oven.

Conclusion

Developing HPLC-MS methods for piperidine-containing compounds requires a strategic approach that directly addresses their inherent basicity and potential for high polarity. By understanding the chemical interactions at play, scientists can make informed decisions regarding column chemistry and mobile phase composition. For moderately polar compounds, modern reversed-phase columns coupled with optimized, low-pH, buffered mobile phases can yield excellent chromatography. For highly polar analogs, HILIC provides a robust and often more sensitive orthogonal solution. A systematic workflow, from initial analyte characterization through to full validation according to ICH guidelines, will ensure the development of accurate, precise, and reliable methods suitable for the rigorous demands of the pharmaceutical industry.

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation (ICH). Quality Guidelines.
  • McCalley, D. V. (2017). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. ResearchGate.
  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures.
  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography.
  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • BenchChem. Application Notes and Protocols for the Characterization of Piperidine-C-Pip-C2-Pip-C2-OH.
  • McCalley, D. V. (2017). Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography. ResearchGate.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • McCalley, D. V. (2023). Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography. Chemical Communications, 59(51), 7887-7899.
  • HALO Columns. HPLC Approaches to Improve Peak Shape for Basic Analytes.
  • BenchChem. Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • BenchChem. Application Notes and Protocols for the Analysis of 1,4-Dimethylpiperidine by HPLC and GC-MS.
  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • Buchi.com. Why HILIC is what your polar compounds need for purification.
  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures.
  • Pivatto, M., et al. (2005). Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids from Senna spectabilis (Fabaceae) Extracts. SciSpace.
  • gmp-compliance.org. FDA Guidance for Industry: Q14 Analytical Procedure Development.
  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6b).
  • Subotica, N., & Avdalovic, N. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies, 34(10-11), 837-863.
  • de Souza, L. M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1269-1277.
  • Singh, S., et al. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. Journal of Mass Spectrometry, 48(8), 896-903.
  • Biotage. (2023). What can I use to purify polar reaction mixtures?
  • Agilent Technologies. (2023). Why it matters and how to get good peak shape.
  • Welch Materials. (2025). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds.
  • BenchChem. A Comparative Guide to LC-MS Methods for Validating the Synthesis of 4-Substituted Piperidines.
  • Zhang, L., et al. (2022). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed.
  • Hassoun, M., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(15), 3693-3704.

Sources

Application Notes and Protocols: 4-(4-Nitrophenyl)piperidine Hydrochloride as a Versatile Precursor for the Synthesis of Novel Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Spirocyclic Scaffolds and the Utility of 4-(4-Nitrophenyl)piperidine Hydrochloride

Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant attention in medicinal chemistry.[1] Their rigid, three-dimensional structures offer a distinct advantage over more flexible linear or planar molecules by reducing the entropic penalty upon binding to a biological target, which can lead to enhanced potency and selectivity.[2] The piperidine moiety itself is a privileged scaffold, being one of the most frequently encountered nitrogen-containing heterocycles in FDA-approved drugs.[3] The fusion of a piperidine ring into a spirocyclic framework generates novel chemical entities with unique vectoral arrangements of substituents, making them highly valuable for exploring new regions of chemical space in drug discovery programs.[4]

This compound is a commercially available and versatile starting material for the synthesis of a variety of complex molecules. Its strategic functionalization allows for the construction of diverse molecular architectures. This application note provides a detailed, step-by-step guide for the transformation of this compound into a novel spiro[piperidine-4,1'-cyclohexadienone] scaffold, a valuable building block for further elaboration in drug discovery and development.

Synthetic Strategy: A Three-Step Approach to Spirocyclization

The proposed synthetic route is a robust three-step sequence designed to be accessible in a standard synthetic chemistry laboratory. The overall strategy involves:

  • Reduction of the Nitro Group: The nitro functionality of the starting material is reduced to a primary aniline. This transformation is crucial as it installs a reactive amino group, which is the linchpin for the subsequent cyclization.

  • Diazotization: The newly formed aniline is converted into a reactive diazonium salt. This classic transformation prepares the molecule for the key intramolecular cyclization step.

  • Pschorr Intramolecular Cyclization: The diazonium salt undergoes a copper-catalyzed intramolecular radical cyclization, known as the Pschorr reaction, to form the desired spiro-dienone product.[5]

The entire workflow is depicted in the diagram below:

Synthetic_Workflow Start 4-(4-Nitrophenyl)piperidine HCl Intermediate1 4-(4-Aminophenyl)piperidine Start->Intermediate1 Step 1: Nitro Reduction Intermediate2 4-(4-Diazoniophenyl)piperidine Salt Intermediate1->Intermediate2 Step 2: Diazotization Product Spiro[piperidine-4,1'-cyclohexadienone] Derivative Intermediate2->Product Step 3: Pschorr Cyclization Pschorr_Mechanism cluster_0 Mechanism Diazonium 4-(4-Diazoniophenyl)piperidine Salt Radical Aryl Radical Intermediate Diazonium->Radical Cu(I) / -N₂ Spiro_Intermediate Spirocyclic Radical Intermediate Radical->Spiro_Intermediate Intramolecular Attack Product Spiro-dienone Product Spiro_Intermediate->Product Oxidation & Rearomatization

Sources

Application Notes and Protocols for the Derivatization of 4-(4-Nitrophenyl)piperidine Hydrochloride for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(4-nitrophenyl)piperidine core is a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its inherent structural features, including a modifiable piperidine nitrogen and a reactive nitrophenyl group, provide multiple avenues for chemical elaboration to enhance biological activity. This technical guide presents a comprehensive framework for the strategic derivatization of 4-(4-nitrophenyl)piperidine hydrochloride. We provide detailed, field-proven protocols for key chemical transformations, including modifications at the piperidine nitrogen (N-alkylation and N-acylation) and functionalization of the aromatic ring. The rationale behind these derivatization strategies is grounded in established structure-activity relationships (SAR) for piperidine-containing compounds, which have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and analgesic properties. Furthermore, this guide includes detailed protocols for the biological evaluation of the synthesized derivatives, enabling researchers to systematically assess the impact of their chemical modifications on therapeutic efficacy.

Introduction: The Rationale for Derivatization

The piperidine ring is a ubiquitous structural motif found in numerous FDA-approved drugs and biologically active natural products.[1][2] Its conformational flexibility allows it to interact with a wide array of biological targets with high affinity and specificity. The starting material, 4-(4-nitrophenyl)piperidine, presents two primary sites for chemical modification: the secondary amine of the piperidine ring and the nitro group on the phenyl ring.

  • Modification of the Piperidine Nitrogen: The nitrogen atom of the piperidine ring is a key site for introducing diverse substituents. N-alkylation and N-acylation can significantly alter the compound's physicochemical properties, such as lipophilicity, polarity, and basicity. These changes, in turn, can profoundly influence pharmacokinetic parameters (absorption, distribution, metabolism, and excretion) and pharmacodynamic interactions with biological targets. For instance, the introduction of specific alkyl or acyl groups can enhance binding to receptors or enzymes, leading to increased potency and selectivity.[3]

  • Modification of the Phenyl Ring: The nitrophenyl moiety offers a handle for further functionalization. The nitro group can be reduced to an amine, which can then be converted into a variety of other functional groups via diazotization followed by reactions such as the Sandmeyer reaction.[4][5] This allows for the introduction of halogens, cyano groups, and other substituents onto the aromatic ring, which can modulate the electronic properties of the molecule and introduce new interaction points with biological targets. The presence of a nitro group itself has been associated with anticancer activity in some heterocyclic compounds.[6]

This guide will provide detailed protocols for these key transformations, enabling the generation of a library of novel 4-(4-nitrophenyl)piperidine derivatives for biological screening.

Synthetic Strategies and Protocols

The derivatization of 4-(4-nitrophenyl)piperidine can be systematically approached by targeting the piperidine nitrogen and the phenyl ring. The hydrochloride salt of the starting material will need to be neutralized, typically by treatment with a base like sodium bicarbonate or triethylamine, to liberate the free secondary amine before proceeding with N-functionalization.

Derivatization of the Piperidine Nitrogen

Reductive amination is a highly effective method for the N-alkylation of secondary amines, offering a milder and often more selective alternative to direct alkylation with alkyl halides.[7] This method involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent due to its selectivity for iminium ions over carbonyls.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde, cyclohexanone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and dissolve it in a minimal amount of water. Add saturated aqueous NaHCO₃ solution until the solution is basic (pH > 8) to neutralize the hydrochloride salt. Extract the free base into DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free base of 4-(4-nitrophenyl)piperidine.

  • Dissolve the 4-(4-nitrophenyl)piperidine free base (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add the desired aldehyde or ketone (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated derivative.

N-acylation introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, potentially leading to new interactions with biological targets. This reaction is typically carried out by treating the secondary amine with an acyl chloride in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[3]

Materials:

  • 4-(4-Nitrophenyl)piperidine free base (prepared as in Protocol 1, step 1)

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Dissolve the 4-(4-nitrophenyl)piperidine free base (1.0 eq) and Et₃N (1.2 eq) in anhydrous DCM in a round-bottom flask and cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain the pure N-acylated derivative.

Derivatization of the Phenyl Ring

The nitro group on the phenyl ring is a versatile functional handle. A key transformation is its reduction to a primary amine, which can then be converted to a diazonium salt and subsequently substituted.

The reduction of aromatic nitro compounds to anilines can be achieved using various reagents. A common and effective method involves the use of tin(II) chloride in an acidic medium.[8]

Materials:

  • N-protected-4-(4-nitrophenyl)piperidine (from Protocol 1 or 2)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl acetate

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the N-protected-4-(4-nitrophenyl)piperidine (1.0 eq) in ethanol.

  • Add a solution of SnCl₂·2H₂O (4-5 eq) in concentrated HCl to the flask.

  • Heat the mixture to reflux (approximately 70-80 °C) for 1-3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a concentrated NaOH solution until the pH is basic (pH > 10). This will precipitate tin salts.

  • Extract the product into ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the aniline derivative.

The Sandmeyer reaction is a classic method for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[5][9] This reaction requires careful temperature control.

Materials:

  • N-protected-4-(4-aminophenyl)piperidine (from Protocol 3)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr)

  • Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers and flasks

Procedure:

  • Diazotization: In a beaker, dissolve the N-protected-4-(4-aminophenyl)piperidine (1.0 eq) in a mixture of concentrated HCl (or HBr) and water. Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the mixture for an additional 15-20 minutes at 0-5 °C. The formation of the diazonium salt is complete when a drop of the solution gives a positive test on starch-iodide paper (turns blue-black).

  • Sandmeyer Reaction: In a separate flask, dissolve CuCl (or CuBr) (1.2 eq) in the corresponding concentrated acid (HCl or HBr).

  • Slowly and carefully add the cold diazonium salt solution to the copper(I) halide solution with stirring. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then gently heat it (e.g., to 50-60 °C) for about 30 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer with water, dilute NaOH solution, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the aryl halide derivative.

Biological Evaluation Protocols

The newly synthesized derivatives should be evaluated for their biological activity to determine if the chemical modifications have led to enhancement. Below are standard protocols for assessing anticancer and antibacterial activity.

Protocol 5: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[10][11]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[6]

  • Culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with fresh medium containing various concentrations of the derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Protocol 6: In Vitro Antibacterial Activity (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.[12]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative])

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plates.

  • Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Data Presentation and Visualization

Table 1: Synthetic Derivatization Scheme and Expected Products
Starting MaterialReaction TypeReagent/ConditionsExpected Product Structure
4-(4-Nitrophenyl)piperidineReductive AminationBenzaldehyde, NaBH(OAc)₃, DCMN-benzyl-4-(4-nitrophenyl)piperidine
4-(4-Nitrophenyl)piperidineN-AcylationBenzoyl chloride, Et₃N, DCMN-benzoyl-4-(4-nitrophenyl)piperidine
N-benzyl-4-(4-nitrophenyl)piperidineNitro ReductionSnCl₂, HCl, EtOHN-benzyl-4-(4-aminophenyl)piperidine
N-benzyl-4-(4-aminophenyl)piperidineSandmeyer Reaction1. NaNO₂, HBr, 0-5°C; 2. CuBrN-benzyl-4-(4-bromophenyl)piperidine
Diagrams

Derivatization_Workflow cluster_N_deriv N-Derivatization cluster_phenyl_deriv Phenyl Ring Derivatization start 4-(4-Nitrophenyl)piperidine Hydrochloride free_base 4-(4-Nitrophenyl)piperidine (Free Base) start->free_base Neutralization n_alkyl N-Alkyl Derivative free_base->n_alkyl Reductive Amination (R-CHO, NaBH(OAc)3) n_acyl N-Acyl Derivative free_base->n_acyl N-Acylation (R-COCl, Et3N) n_prot_nitro N-Protected 4-(4-Nitrophenyl)piperidine n_alkyl->n_prot_nitro n_acyl->n_prot_nitro aniline N-Protected 4-(4-Aminophenyl)piperidine n_prot_nitro->aniline Nitro Reduction (SnCl2, HCl) aryl_halide N-Protected 4-(4-Halophenyl)piperidine aniline->aryl_halide Sandmeyer Reaction (NaNO2, CuX)

Caption: General workflow for the derivatization of 4-(4-nitrophenyl)piperidine.

Biological_Screening_Workflow cluster_assays Biological Assays cluster_data Data Analysis compound Synthesized Derivative anticancer Anticancer Assay (e.g., MTT) compound->anticancer antibacterial Antibacterial Assay (e.g., MIC determination) compound->antibacterial other_assays Other Assays (Antifungal, Antiviral, etc.) compound->other_assays ic50 IC50 Determination anticancer->ic50 mic MIC Determination antibacterial->mic sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar

Caption: Workflow for the biological evaluation of synthesized derivatives.

Conclusion

The synthetic and biological evaluation protocols detailed in this guide provide a robust framework for researchers to explore the therapeutic potential of 4-(4-nitrophenyl)piperidine derivatives. By systematically modifying the piperidine nitrogen and the phenyl ring, a diverse chemical library can be generated. Subsequent screening through the outlined biological assays will enable the identification of lead compounds with enhanced activity and the elucidation of key structure-activity relationships, paving the way for the development of novel and more effective therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols for the Diazotization of Aniline in Sandmeyer Reactions. BenchChem.
  • BenchChem. (2025). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. BenchChem.
  • Butt, M. A., & Zhang, G. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2845–2876.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Khan, M. A., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Pakistan Journal of Pharmaceutical Sciences, 25(4), 735-740.
  • Pfaller, M. A., & Rex, J. H. (2002). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Infectious Diseases, 35(Supplement_1), S1-S8.
  • BenchChem. (2025).
  • Ragaini, F. (2011). The Reduction of Organic Nitro Compounds by Carbon Monoxide as an Effective Strategy for the Synthesis of N-Heterocyclic Compounds. AIR Unimi.
  • Bio-protocol. (2016). Antifungal Susceptibility Testing. Bio-protocol, 6(18), e1938.
  • Chad's Prep. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry [Video]. YouTube. [Link]
  • ResearchGate. (2024). Synthesis of 4-nitrophenyl piperazine derivatives 4a–m.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Kumar, S., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(3), 5642-5647.
  • Foster, R. H. K., & Carman, A. J. (1947). Studies in analgesia; piperidine derivatives with morphine-like activity. Journal of Pharmacology and Experimental Therapeutics, 91(3), 195–209.
  • Asif, M. (2020). Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. The Royal Society of Chemistry, 10(56), 34045-34057.
  • Connor, J. H. (2015). Approaches for Antiviral Probe Development: New Libraries, New Mechanisms.
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • Svoboda, V., & Konvalinka, J. (2019). In vitro methods for testing antiviral drugs. Biotechnology Advances, 37(6), 107397.
  • Kikelj, D., et al. (2018). Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core. Molecules, 23(10), 2635.
  • Kumar, S., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(3), 5642-5647.
  • Mahesh, A. R., & Somashekhar, M. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. American Journal of PharmTech Research, 3(4), 634-640.
  • Kim, Y., et al. (2013). Synthesis and antibacterial activities of new piperidine substituted (5R)-[7][9][10]triazolylmethyl and (5R)-[(4-F-[7][9][10]triazolyl)methyl] oxazolidinones. Bioorganic & Medicinal Chemistry Letters, 23(5), 1193-1196.
  • Yao, Y., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 44(9-10), 405-410.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?
  • Sipos, G., et al. (2020).
  • Al-Issa, S. A. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. ACS Omega, 7(10), 8565-8577.
  • Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 861951.
  • BenchChem. (2025). A Comparative Analysis of Piperidine Derivatives in Anticancer Research. BenchChem.

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Troubleshooting & Optimization

Technical Support Center: A-Z Guide to Optimizing 4-(4-Nitrophenyl)piperidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 4-(4-Nitrophenyl)piperidine hydrochloride. This resource is meticulously designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-tested solutions to enhance your synthetic yield and product purity. Our approach is rooted in a deep understanding of reaction mechanisms and kinetic principles, ensuring that you not only solve immediate experimental hurdles but also build a foundational knowledge for future process optimization.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Reaction Pathway and Core Principles

Q1: What are the primary synthetic routes to 4-(4-Nitrophenyl)piperidine, and what are the key considerations for each?

A1: The synthesis of 4-(4-Nitrophenyl)piperidine, a valuable building block in pharmaceutical research[1], can be approached through several strategic pathways. The optimal choice depends on available starting materials, scale, and desired purity. The two most prevalent methods are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions.

  • Nucleophilic Aromatic Substitution (SNAr): This is a classical and often cost-effective method involving the direct reaction of piperidine with an activated aryl halide, such as 4-chloronitrobenzene or 4-fluoronitrobenzene. The strong electron-withdrawing nitro group is crucial as it activates the aromatic ring towards nucleophilic attack. Key considerations for this route include solvent effects, base selection, and temperature control to minimize side reactions. Aprotic polar solvents are generally preferred as they can significantly influence the reaction kinetics.[2][3][4][5]

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This modern approach offers high efficiency and broad substrate scope, coupling an aryl halide or triflate with piperidine.[6][7][8][9] It is particularly advantageous for less reactive aryl halides. The success of this reaction is highly dependent on the judicious selection of the palladium catalyst, a bulky electron-rich phosphine ligand, and the base.[10] While often providing higher yields and cleaner reactions, the cost of the catalyst and ligands can be a consideration for large-scale synthesis.

  • Other Routes: Alternative methods include the Suzuki coupling to form the C-C bond followed by transformations[11][12][13][14][15], or the reduction of a corresponding 4-(4-nitrophenyl)pyridine precursor.[16] These routes may be considered when specific precursors are more readily available.

Q2: I am observing low yields in my SNAr reaction between piperidine and 4-chloronitrobenzene. What are the likely causes and how can I improve the outcome?

A2: Low yields in this SNAr reaction are a common challenge and can often be traced back to several key experimental parameters.

Troubleshooting Low Yields in SNAr:

  • Insufficient Reaction Temperature: The reaction requires significant thermal energy to overcome the activation barrier. Ensure your reaction is heated adequately, typically in the range of 100-150 °C, depending on the solvent.

  • Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex). Aprotic polar solvents like DMSO, DMF, or NMP are generally superior to non-polar or protic solvents for this transformation as they can accelerate the reaction rate.[2][3][4]

  • Base Strength and Stoichiometry: A base is required to neutralize the HCl generated during the reaction. An insufficient amount of base can lead to the protonation of piperidine, rendering it non-nucleophilic. Common bases include K₂CO₃, Na₂CO₃, or an excess of piperidine itself. Ensure at least one equivalent of base is used relative to the limiting reagent.

  • Reaction Time: SNAr reactions can be slow. It is crucial to monitor the reaction progress using techniques like TLC or LC-MS to ensure it has reached completion.

Section 2: Catalyst and Ligand Selection for Buchwald-Hartwig Amination

Q3: I am considering the Buchwald-Hartwig amination route. How do I select the optimal palladium catalyst and ligand for the coupling of piperidine with 4-bromonitrobenzene?

A3: The choice of catalyst and ligand is paramount for a successful Buchwald-Hartwig amination, especially with a secondary amine like piperidine.[10]

Catalyst and Ligand Selection Guide:

Catalyst/Ligand System Key Characteristics Typical Conditions Considerations
Pd₂(dba)₃ / XPhos A highly active and versatile system for coupling secondary amines. XPhos is a bulky, electron-rich biaryl phosphine ligand that promotes both oxidative addition and reductive elimination.[17]1-2 mol% Pd₂(dba)₃, 2-4 mol% XPhos, NaOtBu or K₃PO₄ as base, in toluene or dioxane at 80-110 °C.[10]This is often a first-choice system due to its reliability and broad applicability.
Pd(OAc)₂ / SPhos Another excellent choice. SPhos is also a bulky biaryl phosphine ligand known for its high activity.Similar conditions to the XPhos system.Can sometimes offer improved performance with specific substrates.
[Pd(cinnamyl)Cl]₂ / tBuXPhos A more specialized catalyst system that can be effective at lower temperatures.Lower catalyst loadings may be possible.May require more optimization for this specific transformation.

Rationale for Ligand Choice: Bulky, electron-rich phosphine ligands are essential for the Buchwald-Hartwig amination. The steric bulk facilitates the reductive elimination step, which is often the rate-limiting step for C-N bond formation. The electron-donating nature of the ligand increases the electron density on the palladium center, promoting the initial oxidative addition of the aryl halide.[9]

Section 3: Work-up and Purification

Q4: My crude product is an oil and difficult to purify by crystallization. What are the recommended purification strategies for this compound?

A4: The hydrochloride salt of 4-(4-Nitrophenyl)piperidine is typically a crystalline solid, which aids in purification. If you are obtaining an oil, it is likely the free base or contains significant impurities.

Purification Protocol:

  • Conversion to the Hydrochloride Salt: After the reaction work-up, dissolve the crude product (the free base) in a suitable solvent like diethyl ether or ethyl acetate.

  • Precipitation: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring. The hydrochloride salt should precipitate out of the solution.

  • Isolation: Collect the solid precipitate by filtration.

  • Washing: Wash the collected solid with a cold, non-polar solvent like hexane or diethyl ether to remove any non-polar impurities.

  • Recrystallization (if necessary): If the initial precipitate is not sufficiently pure, it can be recrystallized from a suitable solvent system, such as ethanol/water or isopropanol.

Troubleshooting Purification:

  • Oily Product Persists: If an oil still forms upon addition of HCl, it may be due to the presence of water or other impurities. Ensure your solvents are anhydrous. An alternative is to perform an aqueous work-up, extract the free base into an organic solvent, dry the organic layer thoroughly (e.g., with Na₂SO₄ or MgSO₄), and then proceed with the salt formation.

  • Poor Crystallization: If the hydrochloride salt is slow to crystallize or forms a fine powder that is difficult to filter, try scratching the inside of the flask with a glass rod to induce crystallization or cooling the solution in an ice bath.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Chloronitrobenzene

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl) solution

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloronitrobenzene (1.0 eq), potassium carbonate (1.5 eq), and DMF.

  • Add piperidine (2.0 eq) to the mixture.

  • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude free base.

  • Dissolve the crude product in diethyl ether and add a solution of HCl in diethyl ether until precipitation is complete.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol is a general guideline and should be performed under an inert atmosphere.

Materials:

  • 4-Bromonitrobenzene

  • Piperidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Hydrochloric Acid (HCl) solution

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and NaOtBu (1.4 eq).

  • Add 4-bromonitrobenzene (1.0 eq) and anhydrous toluene.

  • Add piperidine (1.2 eq) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-8 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (if necessary) or proceed directly to salt formation as described in Protocol 1.

Visualizing the Process: Workflow and Mechanisms

To aid in understanding the critical steps and decision points in the synthesis and troubleshooting process, the following diagrams have been created.

Synthesis_Workflow cluster_start Starting Point cluster_route Route Selection cluster_snar_opt SNAr Optimization cluster_buchwald_opt Buchwald-Hartwig Optimization cluster_workup Work-up & Purification cluster_analysis Final Analysis Start Goal: Synthesize 4-(4-Nitrophenyl)piperidine HCl Route_Selection Choose Synthetic Route Start->Route_Selection SNAr Nucleophilic Aromatic Substitution (SNAr) Route_Selection->SNAr Cost-effective Buchwald Buchwald-Hartwig Amination Route_Selection->Buchwald High yield, mild conditions SNAr_Params Optimize SNAr Parameters: - Temperature - Solvent - Base SNAr->SNAr_Params Buchwald_Params Optimize Buchwald-Hartwig: - Catalyst/Ligand - Base - Solvent Buchwald->Buchwald_Params Workup Reaction Work-up SNAr_Params->Workup Buchwald_Params->Workup Salt_Formation HCl Salt Formation Workup->Salt_Formation Purification Purification: - Filtration - Recrystallization Salt_Formation->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final_Product Pure 4-(4-Nitrophenyl)piperidine HCl Analysis->Final_Product

Caption: A high-level workflow for the synthesis of 4-(4-Nitrophenyl)piperidine HCl.

Troubleshooting_Guide Start {Problem: Low Yield} Route Which Route? SNAr Buchwald-Hartwig Start->Route SNAr_Causes Potential SNAr Causes - Low Temperature - Wrong Solvent - Insufficient Base - Short Reaction Time Route:snar->SNAr_Causes Buchwald_Causes Potential Buchwald Causes - Inactive Catalyst - Incorrect Ligand - Wrong Base - Air/Moisture Contamination Route:buchwald->Buchwald_Causes SNAr_Solutions SNAr Solutions - Increase Temperature - Use Aprotic Polar Solvent - Check Base Stoichiometry - Monitor Reaction to Completion SNAr_Causes->SNAr_Solutions Buchwald_Solutions Buchwald Solutions - Use Fresh Catalyst - Select Bulky, Electron-Rich Ligand - Use NaOtBu or K₃PO₄ - Use Inert Atmosphere/Dry Solvents Buchwald_Causes->Buchwald_Solutions

Caption: A troubleshooting guide for addressing low yield in the synthesis.

References

  • Martinez, R. D., Mancini, P. M. E., Vottero, L. R., & Nudelman, N. S. (1986). Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. Journal of the Chemical Society, Perkin Transactions 2, 1427-1431. [Link]
  • Nudelman, N. S., & Palleros, D. (1981). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (5), 675-679. [Link]
  • Banjoko, O., & Ezeani, C. (1986). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 1357-1360. [Link]
  • Hesp, K. D., Fernando, D. P., Jiao, W., & Londregan, A. T. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling–reduction sequence. Organic Letters, 16(2), 413-415. [Link]
  • Wikipedia contributors. (2023, December 12). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
  • Mótyán, G., Csenkey, Á., & Török, G. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2195-2201. [Link]
  • Acevedo, S., & Leiva, C. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Organic Letters, 6(17), 2881-2884. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Tetrahedron, 58(48), 9633-9695. [Link]
  • Xiao, J., & Wang, C. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Angewandte Chemie International Edition, 51(51), 12829-12833. [Link]
  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video].

Sources

Technical Support Center: Purification of 4-(4-Nitrophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 4-(4-Nitrophenyl)piperidine hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and professionals in drug development. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions and overcome common challenges in your purification workflow.

Understanding Your Crude Material: The First Step to Purity

Before any purification attempt, a preliminary analysis of your crude product is essential. The nature and percentage of impurities will dictate the most effective purification strategy. The synthesis of 4-(4-Nitrophenyl)piperidine can result in several types of impurities, including unreacted starting materials, reaction byproducts, and inorganic salts from the workup.

Common Impurities to Consider:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include piperidine precursors or 1-fluoro-4-nitrobenzene.

  • Reaction Byproducts: Side-products from competing reactions.

  • Inorganic Salts: Salts like sodium chloride (NaCl) may be present if aqueous bases and acids were used during the reaction workup.[1]

  • Colorimetric Impurities: Highly conjugated byproducts that can impart a yellow or brown color to the crude solid.

A simple Thin Layer Chromatography (TLC) of the free-based crude material and a solubility test can provide significant insights and guide your choice of purification method.

Purification Strategy: A Decision Framework

Choosing the right purification method is critical for achieving high purity with a good yield. The hydrochloride salt form presents unique challenges, as its high polarity can make standard chromatographic techniques difficult.[2] Below is a decision-making workflow to help you select the optimal path.

Purification_Strategy start Crude 4-(4-Nitrophenyl)piperidine HCl check_impurities Assess Impurities (TLC, Solubility) start->check_impurities is_inorganic Mainly Inorganic Salts? check_impurities->is_inorganic High water solubility, no organic spots on TLC is_organic Mainly Organic Impurities? check_impurities->is_organic Multiple organic spots on TLC acid_base Perform Acid-Base Extraction (Convert to free base, wash, re-form salt) is_inorganic->acid_base Yes recrystallize Recrystallization is_organic->recrystallize If impurities have different solubility chromatography Convert to Free Base for Column Chromatography is_organic->chromatography If impurities have similar polarity/solubility final_product Pure Product acid_base->final_product recrystallize->final_product chromatography->acid_base After column, re-form HCl salt

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Recrystallization Issues

Q: My product has "oiled out" of the solution instead of forming crystals. What went wrong and how do I fix it?

A: Oiling out occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is common when the solution is supersaturated or cooled too quickly, or when the boiling point of the solvent is much higher than the melting point of the solute.

  • Probable Cause & Solution:

    • Rapid Cooling: You may have cooled the solution too fast. Re-heat the mixture until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool very slowly. Insulating the flask can help.

    • Solvent Choice: The chosen solvent system may not be ideal. A good recrystallization solvent should dissolve the compound poorly at low temperatures but well at high temperatures. For amine hydrochlorides, alcohols like isopropanol are often a good starting point, with an anti-solvent like diethyl ether added to induce precipitation.[2]

    • Induce Crystallization: If slow cooling doesn't work, try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed crystal" from a previous pure batch.

Q: The purity of my recrystallized product is still low according to analysis. How can I improve it?

A: This indicates that the impurities have similar solubility properties to your target compound in the chosen solvent system, or that impurities were trapped within the crystal lattice (occlusion).

  • Probable Cause & Solution:

    • Ineffective Solvent System: You need a solvent system that maximizes the solubility difference between your product and the impurities. Experiment with different solvent/anti-solvent pairs. Refer to the solubility table below.

    • Trapped Impurities: This can happen if crystallization occurs too rapidly. Ensure the solution cools slowly to allow for the formation of a more ordered, pure crystal lattice. A second recrystallization step may be necessary.

    • Activated Charcoal: If the impurities are colored, they are likely large, conjugated molecules. After dissolving your crude product, add a small amount (1-2% by weight) of activated charcoal and heat the mixture for a few minutes. Hot-filter the charcoal away and then proceed with crystallization.[2]

Q: I'm getting a very poor recovery after recrystallization. How can I increase the yield?

A: Poor recovery is often a trade-off for high purity. It typically means too much of your product remained dissolved in the mother liquor.

  • Probable Cause & Solution:

    • Excess Solvent: You may have used too much solvent to dissolve the crude product initially. Use the minimum amount of hot solvent required for complete dissolution.

    • Insufficient Cooling: Ensure you have cooled the solution sufficiently to minimize the product's solubility. An ice bath is recommended after the initial slow cooling phase.

    • Mother Liquor Concentration: A significant amount of product may remain in the filtrate. Try concentrating the mother liquor by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be of lower purity.

Column Chromatography Issues

Note: It is highly recommended to perform column chromatography on the free base of 4-(4-Nitrophenyl)piperidine, not the hydrochloride salt. The salt is often too polar and will either not move from the baseline or streak severely on standard silica gel.[2][3]

Q: My compound (as the free base) is streaking badly on the silica gel column. Why is this happening?

A: This is a classic problem when purifying amines on silica gel.[4] Silica gel is acidic (due to silanol groups, Si-OH), while your amine is basic. This strong interaction causes the compound to "stick" to the stationary phase and elute slowly and unevenly, resulting in a long streak or "tailing" rather than a tight band.

  • Probable Cause & Solution:

    • Acid-Base Interaction: The most effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a volatile base, typically 0.5-1% triethylamine (Et3N) , to your eluent (solvent system).[3] This will compete with your product for the acidic sites and allow it to travel through the column much more cleanly.

    • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase like basic alumina, which is more compatible with basic compounds.[3]

Q: I'm not getting good separation between my product and an impurity. What should I do?

A: Poor separation means the eluent is not differentiating well enough between the compounds. You need to optimize the mobile phase.

  • Probable Cause & Solution:

    • Incorrect Polarity: Your eluent may be too polar, causing all compounds to move too quickly (high Rf values on TLC), or not polar enough, causing everything to remain at the baseline (low Rf).

    • Optimization: The ideal eluent system should give your desired product an Rf value of ~0.25-0.35 on a TLC plate. Systematically test different solvent ratios. For arylpiperidines, common systems include gradients of ethyl acetate in hexanes or methanol/dichloromethane.[5]

    • Gradient Elution: If a single solvent system (isocratic elution) fails, a gradient elution is highly effective.[5][6] Start with a low-polarity eluent to wash off non-polar impurities, then gradually increase the polarity (e.g., increasing the percentage of ethyl acetate) to elute your product, leaving more polar impurities behind.

Recrystallization_Troubleshooting start Recrystallization Attempt problem Problem Encountered? start->problem oiled_out Product Oiled Out problem->oiled_out Yes low_purity Purity is Low problem->low_purity Yes low_yield Yield is Poor problem->low_yield Yes success Pure Crystals problem->success No solution_oil Re-heat, add min. solvent, cool SLOWLY. Try different solvent. oiled_out->solution_oil solution_purity Recrystallize again. Use charcoal for color. Ensure slow cooling. low_purity->solution_purity solution_yield Use min. hot solvent. Cool thoroughly (ice bath). Concentrate mother liquor. low_yield->solution_yield solution_oil->success solution_purity->success solution_yield->success

Sources

Identifying and minimizing side products in 4-arylpiperidine synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Arylpiperidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this critical structural motif. Here, we address common challenges, with a focus on identifying and minimizing unwanted side products to enhance yield, purity, and overall process efficiency. Our approach is rooted in mechanistic understanding to provide you with robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategic approaches for synthesizing 4-arylpiperidines, and what are the key challenges associated with each?

The synthesis of 4-arylpiperidines can be broadly categorized into three main strategies, each with its own set of advantages and potential pitfalls, primarily concerning side product formation.

  • Construction of the Piperidine Ring on an Aryl Precursor: This classic approach, exemplified by methods like the Pictet-Spengler reaction, involves forming the heterocyclic ring from a starting material already containing the desired aryl group. While powerful for certain scaffolds, challenges include managing regioselectivity and preventing the formation of isomeric impurities.[1][2]

  • Arylation of a Pre-formed Piperidine Ring: This is currently one of the most versatile and widely used strategies. It involves the coupling of a piperidine derivative with an aryl partner. Key methods include:

    • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Myaura, Negishi): These methods offer broad substrate scope and functional group tolerance.[3][4] However, they are susceptible to side reactions such as homocoupling and dehalogenation.[3][5][6]

    • Buchwald-Hartwig Amination: This is a powerful method for forming the C-N bond between an aryl halide and a piperidine. Side reactions can include β-hydride elimination.[7]

  • Modification of a Pyridine Precursor: This strategy involves the arylation of a pyridine ring followed by its reduction to the corresponding piperidine. A significant challenge is controlling the reduction step to avoid the formation of partially hydrogenated intermediates or over-reduction leading to ring-opened byproducts.[8][9][10]

The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern on both the aryl and piperidine rings, and scalability considerations.

Troubleshooting Guide: Side Product Identification and Minimization

This section provides a detailed, question-and-answer-style troubleshooting guide for specific issues encountered during 4-arylpiperidine synthesis.

Category 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Q2: During my Suzuki-Miyaura coupling to synthesize a 4-arylpiperidine, I'm observing a significant amount of a biaryl byproduct derived from the homocoupling of my boronic acid. What is causing this, and how can I prevent it?

A2: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura couplings, leading to the formation of a symmetrical biaryl impurity (Ar-Ar) and reduced yield of your desired 4-arylpiperidine.[3][5][11]

Causality: The primary culprit behind boronic acid homocoupling is the presence of palladium(II) species and an oxidant, often molecular oxygen.[5][11][12] The generally accepted mechanism involves the transmetalation of two boronic acid molecules to a Pd(II) center, followed by reductive elimination to yield the biaryl product and regenerate Pd(0). In some cases, a protonolysis/second transmetalation event can also lead to homocoupling, especially with electron-deficient arylboronic acids.[3]

Troubleshooting Protocol:

  • Rigorous Degassing: The most critical step is to thoroughly degas your reaction mixture to remove dissolved oxygen. This can be achieved by:

    • Sparging with an Inert Gas: Bubble argon or nitrogen through your solvent and reaction mixture for 15-30 minutes prior to adding the palladium catalyst.

    • Freeze-Pump-Thaw Cycles: For more sensitive reactions, perform at least three freeze-pump-thaw cycles.

  • Use of a Pd(0) Pre-catalyst: While Pd(II) sources like Pd(OAc)₂ are common, they require in-situ reduction to the active Pd(0) species. This reduction can sometimes be promoted by the homocoupling of the boronic acid.[5] Using a Pd(0) pre-catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate this issue.

  • Optimize Base and Solvent: The choice of base and solvent can influence the rate of the desired cross-coupling versus the homocoupling.

    • For base-sensitive substrates where strong bases like alkoxides are avoided, consider using milder inorganic bases such as K₂CO₃ or K₃PO₄.[13]

    • Ensure your solvent is anhydrous and of high purity.

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired catalytic cycle, thereby minimizing the time for side reactions to occur.[3][13]

Q3: My Suzuki coupling is plagued by the formation of a dehalogenated arene byproduct. What leads to this, and what are the best strategies to suppress it?

A3: Dehalogenation, the replacement of the halogen on your aryl halide with a hydrogen atom, is another prevalent side reaction that diminishes your yield.[5][6][13]

Causality: The formation of a palladium-hydride (Pd-H) species is the key intermediate in the dehalogenation pathway.[13] This can arise from several sources, including the reaction of the palladium complex with the base, solvent (especially alcohols), or residual water. The Pd-H species can then undergo reductive elimination with the aryl group to produce the dehalogenated byproduct.[5][13]

Troubleshooting Protocol:

  • Choice of Halide: The propensity for dehalogenation follows the trend I > Br > Cl.[13] If you are using an aryl iodide and experiencing significant dehalogenation, consider switching to the corresponding aryl bromide or chloride, although harsher reaction conditions may be required for the latter.

  • Ligand and Base Optimization:

    • Employ bulky, electron-rich ligands that promote the reductive elimination of the desired product over the dehalogenation pathway.

    • Avoid strong alkoxide bases if possible, and consider weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[13]

  • Solvent Selection: Avoid using alcohol-based solvents, as they can be a source of hydrides. Toluene, dioxane, and THF are generally preferred. Ensure your solvents are anhydrous.

  • Substrate Considerations: Electron-deficient aryl halides and N-heterocyclic halides are more susceptible to dehalogenation.[13] For N-H containing heterocycles, protection of the N-H group may be beneficial.

Side Product Common Cause Recommended Solution
Boronic Acid Homocoupling (Ar-Ar)Presence of O₂ and Pd(II)Rigorous degassing, use of Pd(0) pre-catalyst, optimization of base and ligand.[5][11]
Dehalogenation (Ar-H)Formation of Pd-H speciesSwitch to a less reactive halide (I > Br > Cl), use bulky electron-rich ligands, avoid alcohol solvents.[13]
β-Hydride Elimination (Alkene)Aliphatic boronic substrates with β-hydrogensUse of nickel catalysts or ligands with larger bite angles.[5][14]
Category 2: Synthesis from Pyridine Precursors

Q4: I am synthesizing a 4-arylpiperidine by reducing a 4-arylpyridine, but I am getting a mixture of partially hydrogenated byproducts and some starting material. How can I achieve complete and selective reduction?

A4: The incomplete reduction of the pyridine ring is a common issue, leading to a mixture of di- and tetrahydropyridine intermediates along with unreacted starting material.[8][15] Conversely, over-reduction can lead to ring-opened byproducts.[9]

Causality: The stepwise nature of catalytic hydrogenation of the pyridine ring can lead to the accumulation of partially reduced intermediates if the reaction conditions are not optimized.[16][17] The choice of catalyst, solvent, temperature, and hydrogen pressure all play a crucial role in driving the reaction to completion.

Troubleshooting Protocol:

  • Catalyst Selection:

    • Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃): Often show high selectivity for pyridine ring hydrogenation without significant C-N bond cleavage (over-reduction).[9]

    • Platinum(IV) oxide (PtO₂): Effective for substituted pyridines, often used in acidic media like glacial acetic acid.[9][10]

    • Palladium on carbon (Pd/C): While widely used, it can sometimes be prone to catalyst poisoning and may require harsher conditions.[9][10]

  • Reaction Conditions:

    • Solvent: Acidic solvents like glacial acetic acid can activate the pyridine ring towards reduction.[9]

    • Temperature and Pressure: Increasing the hydrogen pressure and/or temperature can drive the reaction to completion, but be mindful that harsh conditions can also promote over-reduction. Optimization is key.

  • Monitoring the Reaction: Closely monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS to determine the optimal reaction time and avoid the formation of byproducts from prolonged reaction times.

Q5: My reduction of a substituted 4-arylpyridine is leading to dehalogenation of the aryl ring. How can I prevent this?

A5: Dehalogenation of substituents on the aryl ring during the reduction of the pyridine core is a known side reaction, particularly with palladium catalysts.[9]

Causality: Catalysts like Pd/C are known to promote hydrodehalogenation.

Troubleshooting Protocol:

  • Catalyst Choice: Use a catalyst less prone to dehalogenation, such as PtO₂ under controlled conditions.[9]

  • Controlled Conditions: Optimize the reaction temperature and pressure to be as mild as possible while still achieving complete reduction of the pyridine ring.

Issue Side Product(s) Causality Recommended Solution
Incomplete ReductionDihydropyridines, TetrahydropyridinesSuboptimal reaction conditionsUse a more active catalyst (e.g., Rh/C, PtO₂), acidic solvent, and optimize temperature/pressure.[8][9]
Over-reductionRing-opened byproducts (e.g., pentylamines)Harsh reaction conditions, active catalystUse a more selective catalyst (e.g., Rh-based), and milder temperature and pressure.[9]
DehalogenationDehalogenated 4-arylpiperidineCatalyst-promoted hydrodehalogenationUse a catalyst less prone to dehalogenation (e.g., PtO₂), and use milder reaction conditions.[9]

Experimental Protocols

Protocol 1: Minimizing Homocoupling in a Suzuki-Miyaura Coupling

This protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction with an emphasis on minimizing the formation of boronic acid homocoupling byproducts.

Materials:

  • Aryl halide (1.0 eq)

  • 4-Piperidinylboronic acid or ester (1.2-1.5 eq)

  • Pd(PPh₃)₄ (1-5 mol%)

  • K₂CO₃ (2.0-3.0 eq)

  • Toluene/Water (e.g., 4:1 v/v)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the aryl halide, 4-piperidinylboronic acid or ester, and K₂CO₃.

  • Seal the flask and evacuate and backfill with inert gas three times.

  • Add the toluene and water via syringe.

  • Bubble the inert gas through the stirred solution for 15-20 minutes to ensure thorough degassing.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Diagram 1: Troubleshooting Logic for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Reaction Analysis side_product Side Product Observed? start->side_product homocoupling Homocoupling (Ar-Ar) side_product->homocoupling Yes dehalogenation Dehalogenation (Ar-H) side_product->dehalogenation Yes end Improved Yield/ Purity side_product->end No solution1 Degas Rigorously Use Pd(0) Pre-catalyst Optimize Base/Ligand homocoupling->solution1 solution2 Change Halide (I -> Br -> Cl) Bulky, e--rich Ligands Avoid Alcohol Solvents dehalogenation->solution2 solution1->end solution2->end

Caption: Troubleshooting workflow for common side products in Suzuki-Miyaura coupling.

Diagram 2: Competing Pathways in Pyridine Reduction

Pyridine_Reduction start 4-Arylpyridine conditions H₂, Catalyst (e.g., Pd/C, PtO₂, Rh/C) start->conditions partial Partially Hydrogenated Intermediates (Dihydropyridine, Tetrahydropyridine) conditions->partial Incomplete Reaction desired Desired Product: 4-Arylpiperidine conditions->desired Optimized Conditions partial->desired Further Reduction over_reduction Over-reduction (Ring Opening) desired->over_reduction Harsh Conditions

Caption: Reaction pathways in the reduction of 4-arylpyridines.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Request PDF.
  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). [Link]
  • Request PDF.
  • Wikipedia.
  • Chemistry LibreTexts.
  • Sciencemadness Discussion Board. Electrolytic reduction of pyridine to piperidine. [Link]
  • University of Windsor.
  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
  • Pictet-Spengler Isoquinoline Synthesis. [Link]
  • The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Rel
  • ACS Publications. Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. [Link]
  • ResearchGate. Partial and Complete Reduction of Pyridine and their Benzo Analogs. [Link]
  • ResearchGate. Pictet–Spengler Tetrahydroisoquinoline Synthese. [Link]
  • PMC - NIH.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Macmillan Group.
  • Google Patents.
  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
  • RSC Publishing. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. [Link]
  • PMC - NIH. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. [Link]
  • ResearchGate. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. [Link]
  • PMC - PubMed Central.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • ACS Catalysis. On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. [Link]
  • ResearchGate. Synthesis of 3-Arylidene-4-Piperidone Derivatives as Potent Antioxidant Agents: A Solvent Free Approach. [Link]
  • PubMed. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. [Link]
  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]
  • Request PDF. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-Piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. [Link]

Sources

Troubleshooting common issues in palladium-catalyzed amination.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during C-N cross-coupling experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to become a more effective troubleshooter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address the most common challenges in a logical, question-and-answer format.

Q1: My reaction has a low yield or failed completely. What are the first things I should check?

When a reaction fails, a systematic review of the fundamentals is the most efficient path to a solution. Often, the issue lies not with the catalytic cycle itself, but with the environment in which it is expected to perform.

A1: The Fundamental Checklist

  • Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen.[1][2] Inadequate inerting can lead to the oxidation of the Pd(0) center to inactive Pd(II) species and the degradation of air-sensitive phosphine ligands.

    • Causality: Oxygen intercepts the Pd(0) species before it can enter the catalytic cycle, effectively killing the catalyst. Phosphine ligands can be oxidized to phosphine oxides, which are poor ligands for palladium.

    • Actionable Advice: Ensure your reaction vessel was properly purged (vacuum/backfill with argon or nitrogen at least three times). Use solvents that have been thoroughly degassed by sparging with an inert gas, freeze-pump-thaw cycles, or storage over activated molecular sieves under an inert atmosphere.[1]

  • Reagent and Solvent Quality: The purity of every component is critical.

    • Aryl Halide/Amine: Ensure starting materials are pure. Impurities can sometimes act as catalyst poisons.[2] Amines, in particular, can be prone to oxidation if not stored properly.[1]

    • Solvent: Always use anhydrous, high-purity solvents. Residual water can interfere with strong bases and affect catalyst stability.[1] Certain solvents, such as chloroform, acetonitrile, or pyridine, are known to inhibit the reaction by coordinating to the palladium center and should be avoided.[3]

    • Base: The most common bases (e.g., NaOtBu, K₃PO₄) are hygroscopic. Use freshly opened bottles or material that has been properly stored in a desiccator.

  • Catalyst and Ligand Activity: The heart of the reaction is the palladium-ligand complex.

    • Palladium Source: Older palladium sources, especially Pd(OAc)₂, can have reduced activity. While many Pd(II) sources like Pd(OAc)₂ or PdCl₂ are used, they require in situ reduction to the active Pd(0) state.[4][5] Using a reliable Pd(0) source like Pd₂(dba)₃ or a well-defined pre-catalyst can often provide more consistent results.[3][6]

    • Ligand Integrity: Many specialized phosphine ligands are air-sensitive.[1] Store them in a glovebox or under an inert atmosphere and handle them quickly when weighing in the air.

  • Solubility and Mixing: An often-underestimated factor is the physical state of the reaction.

    • Causality: Many Buchwald-Hartwig reactions are heterogeneous, especially when using inorganic bases like K₃PO₄ or Cs₂CO₃.[7] If the base is not well-suspended, its effective concentration at the catalytic site is low, leading to a stalled reaction.

    • Actionable Advice: Ensure vigorous stirring. The rate of agitation can severely impact the reaction rate when using dense, insoluble inorganic bases.[3] If solubility is a major issue, consider a different solvent system.[3]

Q2: I'm observing significant side products. What are they and how can I minimize them?

The formation of side products points to competing reaction pathways. Understanding these pathways is key to selectively promoting the desired C-N bond formation.

A2: Common Side Reactions and Mitigation Strategies

  • Hydrodehalogenation (or Proto-dehalogenation): This is the replacement of the halide on your aryl halide with a hydrogen atom, resulting in a simple arene.

    • Causality: This side reaction often occurs via β-hydride elimination from the palladium-amido intermediate, which competes with the desired reductive elimination step.[8][9] Higher temperatures can favor this pathway.[10]

    • Mitigation:

      • Ligand Choice: Bulky, electron-rich ligands are designed to sterically favor reductive elimination over β-hydride elimination.[8][11] Switching to a more sterically demanding ligand (e.g., from a simple trialkylphosphine to a biarylphosphine like XPhos or RuPhos) is often a successful strategy.[4][10]

      • Lower the Temperature: If the reaction rate is reasonable, lowering the temperature can often suppress hydrodehalogenation.[10]

      • Adjust Base: Using a weaker or less sterically hindered base can sometimes reduce this side reaction.[10]

  • Aryl Halide Homocoupling (Biaryl Formation): This results in a dimer of your aryl halide starting material.

    • Causality: This can occur through various off-cycle pathways, sometimes promoted by high temperatures or interactions with certain bases.

    • Mitigation: Lowering the reaction temperature and ensuring a proper ligand-to-palladium ratio are good first steps.

Q3: My reaction started but then stalled, and I see black particles. What happened?

The appearance of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst death.

A3: Understanding and Preventing Catalyst Deactivation

  • Causality: Palladium black is catalytically inactive, aggregated palladium metal.[12] It forms when the Pd(0) species is not sufficiently stabilized by the phosphine ligand. This can be caused by:

    • An insufficient ligand-to-palladium ratio.

    • High temperatures causing ligand dissociation or degradation.[12]

    • Displacement of the ligand by a coordinating substrate or product (e.g., N-heterocycles).[13][14]

    • Impurities in the reaction mixture that poison the catalyst.[2]

  • Prevention and Solutions:

    • Optimize Ligand:Pd Ratio: Ensure a slight excess of ligand is used (typically 1.1:1 to 2:1 L:Pd ratio, depending on the catalyst system).

    • Use More Robust Ligands: Sterically hindered biarylphosphine ligands are specifically designed to resist dissociation and stabilize the palladium center throughout the catalytic cycle, preventing aggregation.[14]

    • Consider Pre-catalysts: Well-defined pre-catalysts are often more stable and generate the active LPd(0) species more cleanly and efficiently, minimizing the formation of palladium black.[10]

    • Manage Temperature: Avoid excessively high temperatures, which can accelerate catalyst decomposition.[12]

Q4: My substrates are sterically hindered. How can I improve the reaction?

Steric hindrance on either the aryl halide or the amine can dramatically slow down key steps in the catalytic cycle, particularly oxidative addition and reductive elimination.

A4: Strategies for Coupling Hindered Substrates

  • Causality: The development of modern Buchwald-Hartwig amination was driven by the need to couple sterically demanding substrates. Early catalyst systems were not effective for this. The solution lies in the ligand design.

  • The Power of Bulky Ligands: The breakthrough came with the development of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) and N-heterocyclic carbenes (NHCs).[8][15][16]

    • Mechanism of Action: These ligands promote the formation of a monoligated LPd(0) species, which is highly reactive in the oxidative addition step. Their steric bulk accelerates the final C-N reductive elimination step, which is often the turnover-limiting step for hindered substrates.[8]

    • Actionable Advice: For coupling hindered partners (e.g., an ortho-substituted aryl halide with a secondary amine), the use of a modern, bulky phosphine ligand is essential. Consult the ligand selection guide below for specific recommendations.

Q5: I have base-sensitive functional groups (e.g., esters, ketones, nitriles) on my substrate. What conditions should I use?

Strong bases like NaOtBu can cause unwanted side reactions such as ester hydrolysis or enolate formation.

A5: Amination Under Milder Basic Conditions

  • Causality: The base's primary role is to deprotonate the amine-palladium complex to form the crucial amido intermediate.[4][17] While strong bases accelerate this step, they are often incompatible with sensitive functional groups.[3][5]

  • Alternative Bases:

    • Inorganic Carbonates/Phosphates: Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices for base-sensitive substrates.[3][10] Reactions with these bases may require higher temperatures or longer reaction times to achieve full conversion.[10]

    • Specialized Base Systems: For particularly challenging substrates, such as base-sensitive five-membered heteroarenes, moderate-strength bases like sodium trimethylsilanolate (NaOTMS) have been shown to be highly effective, preventing substrate decomposition while still promoting the amination.[18] A dual-base system of DBU/NaTFA has also been developed for certain applications.[19]

Visualizing the Process
The Buchwald-Hartwig Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting. Each step presents a potential bottleneck that can be addressed by modifying the reaction components.

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products pd0 LPd(0) Active Catalyst pd_oxidative Ar-Pd(II)-X(L) Oxidative Addition Complex pd0->pd_oxidative Oxidative Addition pd_amido Ar-Pd(II)-NR'R''(L) Amido Complex pd_oxidative->pd_amido Amine Coordination & Deprotonation pd_amido->pd0 Reductive Elimination product Ar-NR'R'' pd_amido->product base_h [Base-H]+X- pd_amido->base_h aryl_halide Ar-X aryl_halide->pd_oxidative amine HNR'R'' amine->pd_amido base Base base->pd_amido

Caption: The catalytic cycle of the Buchwald-Hartwig amination.[5][8][9]

Troubleshooting Workflow

Use this decision tree to systematically diagnose issues with your reaction.

Troubleshooting Workflow start Low / No Yield check_basics Perform Fundamental Checks: - Inert Atmosphere? - Reagent/Solvent Purity? - Vigorous Stirring? start->check_basics sm_consumed Is Starting Material (SM) Consumed? check_basics->sm_consumed After re-running side_products Major Side Products (e.g., Hydrodehalogenation)? sm_consumed->side_products Yes solution_no_reaction Problem: No Reaction Action: - Screen ligands (more active) - Screen bases (stronger) - Increase temperature - Check catalyst activity sm_consumed->solution_no_reaction No catalyst_death Catalyst Deactivation (e.g., Pd Black)? side_products->catalyst_death No solution_side_products Problem: Poor Selectivity Action: - Screen ligands (bulkier) - Lower temperature - Adjust base side_products->solution_side_products Yes solution_catalyst_death Problem: Catalyst Instability Action: - Use pre-catalyst - Increase ligand:Pd ratio - Use more robust ligand - Lower temperature catalyst_death->solution_catalyst_death Yes end Reaction Optimized catalyst_death->end No solution_basics Solution: - Improve inerting technique - Purify reagents/use fresh solvent - Increase stir rate solution_no_reaction->end solution_side_products->end solution_catalyst_death->end

Caption: A decision tree for systematic troubleshooting of amination reactions.

Reference Tables for Reaction Optimization
Table 1: Ligand Selection Guide

The choice of ligand is arguably the most critical parameter in a Buchwald-Hartwig amination.[3][20] Modern ligands are designed to tackle specific challenges like steric hindrance or catalyst stability.

Ligand ClassExamplesPrimary ApplicationRationale
Bulky Biarylphosphines XPhos, RuPhos, SPhos, BrettPhosGeneral purpose, sterically hindered substrates, primary amines.[20]Steric bulk and electron-donating ability promote fast reductive elimination and stabilize the catalyst, preventing decomposition.[8][11]
Chelating Bisphosphines BINAP, Xantphos, DPEPhosLess hindered primary amines, aryl iodides.The defined bite angle can prevent the formation of inactive palladium dimers and promote reactivity for specific substrate classes.[8]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrAryl chlorides, electron-rich anilines.Strong σ-donors that form very stable palladium complexes, often effective for challenging aryl chloride activation.[16]
Simple Trialkylphosphines P(tBu)₃Highly active but can be sensitive.Small, electron-rich ligands that can be very effective but may offer less stability than bulky biarylphosphines.
Table 2: Base Selection Guide

The base must be strong enough to deprotonate the amine-palladium complex but compatible with functional groups on the substrates.[17][19]

BaseExamplespKaH (Conjugate Acid)Characteristics & Use Cases
Alkoxides NaOtBu, KOtBu, LHMDS~19Very strong bases, leading to fast reaction rates.[3] Ideal for general-purpose amination but incompatible with base-sensitive groups (esters, enolizable ketones).[5]
Inorganic Bases K₃PO₄, Cs₂CO₃, K₂CO₃~10-12.3Weaker bases, excellent for substrates with sensitive functional groups.[3] Reactions often require higher temperatures. Cs₂CO₃ offers better solubility in some organic solvents.[3]
Specialty Bases NaOTMS~11Moderate strength base, effective for base-sensitive heterocycles where stronger bases cause decomposition.[18]
Table 3: Solvent Selection Guide

The solvent choice impacts reagent solubility, reaction rate, and even product distribution.[7][21]

SolventClassTypical TemperatureNotes
Toluene / Xylenes Aromatic Hydrocarbon80-120 °CMost common and robust choice. Good for a wide range of substrates.[21][22]
1,4-Dioxane Ether80-100 °CCommon alternative to toluene, also very effective.[10][22]
Tetrahydrofuran (THF) Ether65 °CUseful for reactions that need to be run at lower temperatures, though sometimes results in lower yields.[10]
t-Butanol / t-Amyl Alcohol Alcohol80-110 °CCan be effective, particularly in certain catalyst systems.
Experimental Protocols
Protocol 1: General Procedure for Reaction Condition Screening

When troubleshooting, a systematic screen of parameters is crucial. This can be done on a small scale (e.g., 0.1 mmol) in parallel reaction vials.

  • Preparation: In a glovebox, array the required number of reaction vials, each with a stir bar.

  • Stock Solutions: Prepare stock solutions of the aryl halide, amine, palladium pre-catalyst, and ligand in the chosen degassed solvent. This minimizes weighing errors and exposure to air.

  • Reagent Addition:

    • To each vial, add the solid base (e.g., K₃PO₄, NaOtBu).

    • Dispense the stock solutions of aryl halide and amine into each vial.

    • In a separate vial, pre-mix the palladium source and ligand in solvent for ~15 minutes to allow for pre-formation of the complex.

    • Initiate the reactions by adding the catalyst/ligand solution to each vial.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer hotplate.

  • Analysis: After the designated time, cool the reactions to room temperature. Take a small aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine conversion and identify the optimal conditions.[12]

References
  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
  • Buchwald–Hartwig amin
  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. [Link]
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. PubMed. [Link]
  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. [Link]
  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
  • The Role of the Base in Buchwald-Hartwig Amination.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Palladium Catalysts. Organic Syntheses Procedure. [Link]
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Buchwald-Hartwig Amin
  • Roles of Base in Pd-Catalyzed Chemo- and Regioselective Arylamination/Aryloxygenation of Alleneamide. Inorganic Chemistry. [Link]
  • Synthetic Methods for Primary Anilines. Books.
  • Preparation of Pd/C catalysts with three different approaches.
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC - NIH. [Link]
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC - NIH. [Link]
  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliph
  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
  • Process for preparing palladium on carbon catalysts for purification of crude terephthalic acid.
  • How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science (RSC Publishing). [Link]
  • Preparation of carbon supported palladium catalysts.
  • Buchwald-Hartwig Amin
  • Synthesis of Supported Palladium C

Sources

Optimizing temperature and solvent conditions for piperidine synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Piperidine Synthesis. The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting the synthesis of piperidine and its derivatives, with a specific focus on the critical interplay of temperature and solvent conditions.

Section 1: Foundational Principles of Optimization

The success of a piperidine synthesis—whether by catalytic hydrogenation, reductive amination, or cycloaddition—is fundamentally governed by reaction kinetics and thermodynamics. Temperature and solvent are the primary levers we can pull to control these factors.

  • Temperature: Directly influences the reaction rate by providing the necessary activation energy. However, elevated temperatures can also promote side reactions, decomposition of starting materials or products, and reduce stereoselectivity.[3] Lowering the temperature can often enhance selectivity but may require longer reaction times or a more active catalyst.[4]

  • Solvent: The choice of solvent is multifaceted. It must first dissolve the reactants to allow for efficient mixing. Beyond that, its polarity and protic or aprotic nature can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the reaction pathway and rate.[4][5] For instance, a kinetic study on a multicomponent piperidine synthesis found that ethanol accelerated the reaction rate compared to methanol, demonstrating that solvent choice is not always intuitive and can significantly impact outcomes.[6]

The following diagram illustrates the logical relationship between these core parameters and the desired experimental outcomes.

G Temp Reaction Temperature Yield Yield Temp->Yield Affects Rate & Equilibrium Purity Purity / Side Products Temp->Purity High temps can cause decomposition Selectivity Stereo/Regioselectivity Temp->Selectivity Lower temps often improve Time Reaction Time Temp->Time Directly impacts rate Solvent Solvent Choice (Polarity, Protic/Aprotic) Solvent->Yield Affects Solubility & Rate Solvent->Purity Can suppress side reactions Solvent->Selectivity Stabilizes transition states Solvent->Time Influences kinetic barriers

Caption: Core parameters influencing piperidine synthesis outcomes.

Section 2: Troubleshooting Guides & FAQs by Synthetic Method

This section directly addresses common issues encountered during piperidine synthesis, structured in a question-and-answer format.

Method 1: Catalytic Hydrogenation of Pyridines

The reduction of the stable pyridine ring is a common but challenging route to piperidines.[3] Success hinges on catalyst activity, hydrogen pressure, and reaction conditions.

Frequently Asked Questions:

Q1: My pyridine reduction has stalled or shows low conversion. What's the primary cause?

A: Low conversion is most often due to catalyst deactivation (poisoning) or insufficient reaction conditions to overcome the aromaticity of the pyridine ring.[3][7]

  • Causality (Catalyst Poisoning): Heterogeneous catalysts like Palladium (Pd/C) are notoriously sensitive to poisoning by impurities such as sulfur or nitrogen-containing compounds from previous steps.[3] The pyridine substrate and piperidine product themselves can act as Lewis bases and coordinate strongly to the metal center, inhibiting catalytic turnover.[8]

  • Troubleshooting Steps:

    • Purify Starting Material: Ensure your pyridine substrate is free of impurities.

    • Use a Fresh Catalyst: Use a fresh batch of catalyst from a reliable supplier.

    • Increase Pressure/Temperature: Insufficient hydrogen pressure or low temperature may not provide enough energy to overcome the aromatic stabilization.[7] Incrementally increase hydrogen pressure and/or temperature. For example, while some Rh/C catalysts can work at 80°C, industrial synthesis using Nickel catalysts often requires temperatures of 170-200°C.[9][10]

    • Switch Catalysts: Rhodium (Rh/C) is often more active and less prone to poisoning than Palladium for pyridine reduction.[3][7] Platinum(IV) oxide (PtO₂, Adams' catalyst) in glacial acetic acid is also a robust choice, particularly for substituted pyridines.[3]

Q2: My reaction is producing ring-opened byproducts like pentylamines. How do I prevent this?

A: You are observing "over-reduction" or hydrogenolysis of the C-N bond. This occurs when the reaction conditions are too harsh after the piperidine ring has formed.[7]

  • Causality (Hydrogenolysis): The same catalyst that reduces the pyridine ring can, under forcing conditions (high temperature/pressure), cleave the C-N bond in the saturated piperidine product.

  • Troubleshooting Steps:

    • Reduce Temperature/Pressure: Once the initial reduction is complete (monitor by TLC or GC-MS), reduce the temperature and/or pressure to prevent further reaction.

    • Choose a Milder Catalyst: Some catalysts are more prone to causing hydrogenolysis. Screen different catalysts to find one that is active enough for the initial reduction but less likely to cause ring opening.

    • Optimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed.

Data Summary: Catalyst & Condition Selection for Pyridine Hydrogenation

CatalystTypical H₂ Pressure (bar)Typical Temperature (°C)Common SolventsKey Considerations
PtO₂ 50 - 70[3]Room Temp - 80[3]Glacial Acetic Acid[3]Often effective for substituted pyridines.[3]
Rh/C 30 - 80[3]60 - 80[3]Acetic Acid, AlcoholsGenerally more active than Palladium for this transformation.[3]
Pd/C 30 - 8060 - 80Alcohols, Ethyl AcetateCan be effective but is prone to catalyst poisoning.[3]
Raney Nickel High170 - 200[9]-Often used for industrial synthesis of piperidine itself.[9]
Method 2: Reductive Amination

Reductive amination is a versatile "one-pot" method that forms the piperidine ring by reacting a dicarbonyl compound with an amine, followed by reduction.[3][11] This is technically a double reductive amination.[11]

G Start Low Yield in Reductive Amination CheckImine Is iminium ion formation efficient? Start->CheckImine CheckReducing Is the reducing agent active and appropriate? CheckImine->CheckReducing Yes SolventIssue Adjust Solvent/pH CheckImine->SolventIssue No ReagentIssue Change Reducing Agent CheckReducing->ReagentIssue No TempIssue Optimize Temperature CheckReducing->TempIssue Yes SolventIssue->Start Re-evaluate ReagentIssue->Start Re-evaluate Success Improved Yield TempIssue->Success

Caption: Troubleshooting workflow for low yield in reductive amination.

Frequently Asked Questions:

Q1: My reductive amination yield is low. Where should I start troubleshooting?

A: This reaction is a cascade of at least four steps (imine formation, reduction, cyclic imine formation, reduction).[11] A failure at any step will kill the overall yield. The most common failure points are inefficient iminium ion formation and an incompatible reducing agent.

  • Causality (Iminium Ion Formation): The formation of the imine/iminium ion is often pH-dependent and reversible. The solvent plays a key role here. Protic solvents like ethanol or methanol can facilitate proton transfer steps, while the reaction may stall in aprotic solvents if an acid catalyst is not present.

  • Troubleshooting Steps:

    • Optimize pH: The reaction often requires mildly acidic conditions to promote imine formation without deactivating the amine nucleophile. Acetic acid is frequently used as both a catalyst and solvent.[5]

    • Solvent Choice: Screen different solvents. Protic solvents like ethanol are often effective.[5] In a kinetic study, ethanol was found to be a better solvent than methanol for a related piperidine synthesis.[6]

    • Reducing Agent: Ensure your reducing agent is compatible. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild enough not to reduce the starting aldehyde/ketone and is effective under slightly acidic conditions.[12] Harsher reagents like sodium borohydride may reduce the carbonyl starting material before it can form the imine.

    • Temperature: Start at room temperature.[5] If the reaction is slow, gentle heating may be required, but be aware that higher temperatures can promote side reactions.

Section 3: General Laboratory & Purification FAQs

Q1: My final piperidine product is a yellow liquid. What causes this and how can I purify it?

A: The yellow color is almost always due to oxidation products forming over time.[3] While this may not affect all applications, high-purity is essential for drug development.

  • Solution: The most effective method for removing these colored impurities is distillation.[3] To prevent future discoloration, store the purified piperidine under an inert atmosphere (nitrogen or argon), protected from light and heat.[3]

Q2: I'm trying to separate my piperidine product from a pyridine impurity by distillation, but it's not working.

A: This is a classic problem. Piperidine and pyridine form a constant boiling azeotropic mixture, making complete separation by simple fractional distillation very difficult.[3] The azeotrope boils at approximately 106.1°C and consists of about 92% piperidine and 8% pyridine.[3]

  • Solution: Chemical separation is more effective. Piperidine, being a much stronger base, can be selectively reacted to form a salt. For example, bubbling carbon dioxide (CO₂) through the mixture will precipitate piperidine carbonate, which can be filtered off, while the unreacted pyridine remains in solution.[3]

Section 4: Experimental Protocols

The following are general, illustrative protocols. Researchers must always adapt them to their specific substrates and consult relevant literature.

Protocol 1: Catalytic Hydrogenation of a Substituted Pyridine using PtO₂

This protocol is a general guideline for the hydrogenation of substituted pyridines where chemoselectivity is a concern.[3]

  • Reactor Setup: In a high-pressure reactor rated for hydrogenation, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.

  • Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.[3]

  • Hydrogenation: Seal the reactor. Purge the system with hydrogen gas three times to remove air. Pressurize the reactor to the desired pressure (e.g., 50-70 bar).[3]

  • Execution: Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for the required time (typically 4-24 hours).[3] Monitor the reaction progress by techniques like GC-MS or TLC.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen in a well-ventilated fume hood. Purge the system with an inert gas like nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to carefully remove the pyrophoric catalyst.[3] Wash the pad with a small amount of the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation or crystallization after basification and extraction.[3]

Protocol 2: One-Pot Reductive Amination using STAB

This method involves the reaction of a dicarbonyl compound with an amine, followed by in-situ reduction.[3][12]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add the 1,5-dicarbonyl compound (1.0 eq) and the primary amine (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Acid Catalyst (Optional): Add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate iminium ion formation.

  • Initial Stirring: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/enamine species.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (2.0-2.5 eq) portion-wise to control any potential exotherm.

  • Execution: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

References
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. (2025). BenchChem.
  • Technical Support Center: Synthesis of Piperidine
  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.).
  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Marcel Dekker, Inc.
  • Preparation of piperidine from pyridine? (2008). Sciencemadness Discussion Board.
  • Iridium Catalysis Enables Piperidine Synthesis
  • Piperidine Synthesis. (2025). DTIC.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society.
  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Technical Support Center: Optimization of Multicomponent Reactions for Piperidine Synthesis. (2025). BenchChem.
  • Technical Support Center: Optimizing Catalyst Selection for One-Pot Piperidine Synthesis. (2025). BenchChem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine. (n.d.). Wikipedia.
  • An In-Depth Technical Guide to the Synthesis and Characterization of Novel Piperidine Deriv
  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (n.d.).
  • Technical Support Center: Optimization of Piperidine Synthesis for Acetylpheneturide Analogs. (2025). BenchChem.
  • Piperidine synthesis. (n.d.). Organic Chemistry Portal.
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. (n.d.). Asian Journal of Green Chemistry.
  • Pictet–Spengler reaction. (n.d.). Wikipedia.
  • Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. (2025).
  • Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. (n.d.).
  • The Pictet-Spengler Reaction Updates Its Habits. (n.d.).
  • The Pictet-Spengler Reaction Updates Its Habits. (n.d.). PMC - PubMed Central - NIH.
  • Synthesis, characterization and antimicrobial activity of piperidine derivatives. (n.d.).
  • Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. (2025).
  • Pictet-Spengler Tetrahydroisoquinoline Synthesis. (n.d.). Thermo Fisher Scientific - US.
  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (n.d.). PMC.

Sources

Addressing stability and degradation issues of 4-(4-Nitrophenyl)piperidine hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Nitrophenyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability and degradation challenges encountered during experimentation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your results.

I. Understanding the Molecule: Key Stability Considerations

This compound is a versatile intermediate in pharmaceutical synthesis.[1] Its structure, comprising a piperidine ring and a nitrophenyl group, presents specific stability challenges. The tertiary amine of the piperidine ring is susceptible to oxidation, while the nitrophenyl group can be prone to photodegradation.[2][3][4] The hydrochloride salt form enhances solubility in aqueous media but can also influence pH-dependent degradation pathways.

II. Frequently Asked Questions (FAQs)

Q1: My stored this compound has changed color. Is it still usable?

A change in color, typically to a yellowish or brownish hue, often indicates degradation. This could be due to oxidation of the piperidine ring or light-induced degradation of the nitrophenyl group. It is strongly recommended to assess the purity of the material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.[4][5] Continuing to use a degraded compound can lead to inconsistent experimental results and the formation of unknown impurities.

Q2: I'm observing unexpected peaks in my HPLC analysis of a reaction involving this compound. What could be the cause?

Unexpected peaks are often due to the degradation of the starting material or the formation of side products. Consider the following possibilities:

  • Degradation of the starting material: Ensure your this compound is of high purity and has been stored correctly.

  • Reaction conditions: High temperatures, extreme pH, or the presence of strong oxidizing or reducing agents can lead to the degradation of the molecule.

  • Photodegradation: If your reaction is sensitive to light, protect it from light exposure.[2][3][6][7]

Q3: What are the optimal storage conditions for this compound?

To ensure long-term stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[6][8] Storage at 2-8°C is often recommended.[8] Avoid exposure to moisture and atmospheric oxygen to minimize hydrolysis and oxidation.[4]

III. Troubleshooting Guide: Addressing Common Experimental Issues

This section provides a more in-depth analysis of common problems, their root causes, and actionable solutions.

Issue 1: Inconsistent Reaction Yields or Kinetics

Possible Cause: Degradation of this compound during the reaction.

Troubleshooting Steps:

  • Verify Starting Material Purity: Before starting your experiment, confirm the purity of your this compound using a validated HPLC method (see Protocol 2).

  • Control Reaction Temperature: High temperatures can accelerate degradation.[4] If possible, run your reaction at a lower temperature and monitor its progress over a longer period.

  • Optimize pH: The stability of the piperidine ring and the hydrochloride salt can be pH-dependent. Buffer your reaction medium to a pH where the compound is most stable, if compatible with your reaction chemistry.

  • Inert Atmosphere: If you suspect oxidation, conduct your reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Colored Impurities

Possible Cause: Photodegradation or oxidation.

Troubleshooting Steps:

  • Protect from Light: Conduct all manipulations of the compound and the reaction itself in a dark room or by wrapping the reaction vessel in aluminum foil. Use amber-colored vials for storage.

  • Degas Solvents: To minimize oxidation, use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

Issue 3: Poor Solubility or Precipitation in Solution

Possible Cause: Formation of insoluble degradation products or interaction with the solvent.

Troubleshooting Steps:

  • Solvent Selection: Ensure the chosen solvent is appropriate for this compound and does not promote its degradation.

  • Characterize the Precipitate: If a precipitate forms, isolate it and attempt to characterize it using techniques like NMR or Mass Spectrometry to identify the degradation product.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is crucial for identifying potential degradation products and pathways.[9][10][11]

Objective: To intentionally degrade this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.

    • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis. Analyze all stressed samples alongside an unstressed control sample.

Protocol 2: Stability-Indicating HPLC Method

Objective: To determine the purity of this compound and separate it from its degradation products.[5][12][13]

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B, 2-15 min: 10% to 80% B, 15-20 min: 80% B, 20.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

V. Visualizing Degradation Pathways and Workflows

Hypothetical Degradation Pathways

cluster_conditions Stress Conditions A This compound C N-Oxide Formation A:e->C:w Oxidation F Hydroxylation of Nitrophenyl Ring A->F Photodegradation G Reduction of Nitro Group A->G Reductive conditions I Cleavage of C-N bond A->I Hydrolysis B Oxidation (e.g., atmospheric O2, H2O2) D Piperidine Ring Opening C->D Further Oxidation E Photodegradation (UV/Vis light) H Hydrolysis (extreme pH)

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow

start Inconsistent Experimental Results check_purity Check Purity of Starting Material (HPLC) start->check_purity is_pure Is it pure? check_purity->is_pure replace_reagent Replace with high-purity reagent is_pure->replace_reagent No evaluate_conditions Evaluate Reaction Conditions is_pure->evaluate_conditions Yes replace_reagent->start is_light_sensitive Is the reaction light-sensitive? evaluate_conditions->is_light_sensitive protect_from_light Protect reaction from light is_light_sensitive->protect_from_light Yes is_temp_sensitive Is the reaction temperature-sensitive? is_light_sensitive->is_temp_sensitive No protect_from_light->is_temp_sensitive lower_temp Lower reaction temperature is_temp_sensitive->lower_temp Yes is_oxidation_prone Is the reaction prone to oxidation? is_temp_sensitive->is_oxidation_prone No lower_temp->is_oxidation_prone use_inert_atmosphere Use inert atmosphere is_oxidation_prone->use_inert_atmosphere Yes end Consistent Results is_oxidation_prone->end No use_inert_atmosphere->end

Caption: A workflow for troubleshooting inconsistent experimental results.

VI. References

  • Frontiers. (n.d.). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Retrieved from [Link]

  • ResearchGate. (2025). Heterogeneous photocatalytic degradation of nitrophenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Photocatalytic degradation of 4-nitrophenol (4-NP). Retrieved from [Link]

  • RSC Publishing. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Retrieved from [Link]

  • ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Retrieved from [Link]

  • Google Patents. (n.d.). Piperidine derivatives and their salts. Retrieved from

  • PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Retrieved from [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]

  • YouTube. (2023). [ChemPlayer Reupload]Piperine hydrolysis to piperinic acid and piperidine. Retrieved from [Link]

  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • IJTSRD. (n.d.). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Monash University. (n.d.). Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Retrieved from [Link]

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Challenges in scaling up the synthesis of 4-(4-Nitrophenyl)piperidine hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(4-Nitrophenyl)piperidine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate. 4-(4-Nitrophenyl)piperidine is a versatile building block in medicinal chemistry, often serving as a key precursor in the development of analgesics, anti-inflammatory drugs, and other pharmaceutical agents.[1][2] Its synthesis, while conceptually straightforward, presents several challenges, particularly when scaling up.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate the complexities of this synthesis, optimize your reaction conditions, and achieve high yields of pure product.

Synthesis Overview: The Suzuki-Miyaura Coupling Approach

The most common and versatile method for synthesizing 4-arylpiperidines, including 4-(4-nitrophenyl)piperidine, is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This approach involves the reaction of an organoboron compound (e.g., a piperidine-4-boronic acid derivative) with an aryl halide (e.g., 1-chloro-4-nitrobenzene or 1-bromo-4-nitrobenzene). The final product is then typically converted to its hydrochloride salt for improved stability and handling.[5]

Below is a general workflow for the synthesis and purification process.

G cluster_0 Part 1: Suzuki-Miyaura Coupling cluster_1 Part 2: Work-up & Purification cluster_2 Part 3: Deprotection & Salt Formation reagents 1. Reagent Preparation - N-Boc-4-piperidineboronic acid pinacol ester - 1-Bromo-4-nitrobenzene - Pd Catalyst & Ligand - Base (e.g., K2CO3, Cs2CO3) - Solvent (e.g., Dioxane/H2O) reaction 2. Reaction Setup - Assemble under inert atmosphere (N2/Ar) - Degas solvent - Heat to reflux (e.g., 80-100°C) reagents->reaction monitoring 3. Reaction Monitoring - TLC or LC-MS analysis - Check for consumption of starting material reaction->monitoring workup 4. Aqueous Work-up - Quench reaction - Phase separation (e.g., EtOAc/Water) - Wash organic layer monitoring->workup purification 5. Purification of Free Base - Column chromatography or - Recrystallization workup->purification deprotection 6. Boc Deprotection - Treat with strong acid (e.g., HCl in Dioxane) purification->deprotection salt_formation 7. HCl Salt Isolation - Precipitation/Crystallization - Filtration and drying deprotection->salt_formation final_product 8. Final Product 4-(4-Nitrophenyl)piperidine HCl salt_formation->final_product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My Suzuki coupling reaction has stalled or shows very low conversion. What are the likely causes and how can I fix it?

A: This is the most frequent challenge. Low conversion in Suzuki-Miyaura couplings can stem from several factors related to the catalyst, reagents, or reaction conditions.

Possible Causes & Solutions:

  • Inactive Catalyst: The Pd(0) active species may not have formed or has decomposed.

    • Solution: Ensure you are using a high-quality palladium source and ligand. If using Pd(OAc)₂, which is a Pd(II) source, the pre-catalyst needs to be reduced in situ; a phosphine ligand typically facilitates this. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust pre-catalyst like Pd(dppf)Cl₂.[6] Always handle catalysts under an inert atmosphere as oxygen can degrade them.

  • Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and can also promote side reactions.

    • Solution: Thoroughly degas your solvent mixture (e.g., by bubbling argon or nitrogen through it for 20-30 minutes or using freeze-pump-thaw cycles).[6] Assemble your reaction under a positive pressure of an inert gas (N₂ or Ar).

  • Poor Base/Solvent Combination: The base is crucial for activating the boronic acid to facilitate transmetalation.[7] Its effectiveness is highly dependent on the solvent system.

    • Solution: For aryl bromides, a common and effective system is K₂CO₃ or Cs₂CO₃ in a mixture of Dioxane/H₂O or Toluene/EtOH/H₂O.[6] The water is essential for dissolving the inorganic base and aiding in the catalytic cycle. If your starting materials are sensitive to water, consider using an organic-soluble base like K₃PO₄ or an anhydrous system with KF.

  • Boronic Acid Decomposition: Pyridine and piperidine boronic acids can be prone to protodeborylation (hydrolysis back to the parent heterocycle), especially under acidic conditions or prolonged heating.[6]

    • Solution: Use a slight excess (1.1-1.3 equivalents) of the boronic acid derivative. Ensure your reaction medium is basic. Using the more stable pinacol ester of the boronic acid can often mitigate this issue.

ParameterRecommendation for Aryl Bromide CouplingRationale
Catalyst Pd(dppf)Cl₂ (1-5 mol%)Robust, air-stable pre-catalyst. Good for heteroaromatic substrates.
Ligand dppf (comes with the catalyst)Provides good stability and activity for the catalytic species.
Base K₂CO₃ or Cs₂CO₃ (2-3 eq.)Effective in aqueous/organic mixtures, promotes transmetalation.
Solvent Dioxane/H₂O (e.g., 4:1 v/v)Good solubility for organic and inorganic reagents.[6]
Temperature 80 - 100 °CProvides sufficient thermal energy for oxidative addition and other steps.
Q2: I'm observing significant side product formation. What are these impurities and how can I minimize them?

A: Side products in Suzuki couplings are common and can complicate purification. The most prevalent are homo-coupled products and impurities derived from the catalyst's ligand.

Common Side Products & Mitigation Strategies:

  • Homo-coupling of Boronic Acid: Your boronic acid derivative can couple with itself to form a bi-piperidine species. This is often promoted by the presence of oxygen.

    • Mitigation: Rigorous deoxygenation of the reaction mixture is the best prevention.[6] Adding the aryl halide before the palladium catalyst can also sometimes help, as it encourages the desired cross-coupling pathway to initiate first.

  • Phenylated Impurities from Ligands: If you are using triphenylphosphine (PPh₃) or a similar arylphosphine ligand, a known side reaction is the transfer of a phenyl group from the phosphorus atom to the palladium center, leading to phenylated byproducts.[8]

    • Mitigation: This is a significant issue in pharmaceutical synthesis where impurity profiles are critical.[8] Using a different class of ligands, such as bulky alkylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), can prevent this. For this specific synthesis, dppf is an excellent choice as the ferrocenyl backbone is not prone to this type of transfer.

  • Protodeborylation/Dehalogenation: As mentioned in Q1, you might see the formation of N-Boc-piperidine from boronic acid decomposition. You may also see nitrobenzene from the dehalogenation of your starting material.

    • Mitigation: Ensure a robust catalytic system and avoid unnecessarily long reaction times or excessive temperatures, which can lead to catalyst decomposition and side reactions.

Q3: The final hydrochloride salt is oily and won't crystallize. How can I get a solid product?

A: "Oiling out" during salt formation is a common purification problem, often caused by residual impurities or using an inappropriate solvent.

Troubleshooting Steps:

  • Purity of the Free Base: The most common cause is an impure free base. Even small amounts of impurities can act as an "eutectic," depressing the melting point and preventing crystallization.

    • Solution: Ensure the N-Boc-4-(4-nitrophenyl)piperidine intermediate is thoroughly purified before the deprotection/salt formation step. Flash column chromatography on silica gel is highly effective.

  • Solvent Choice: The solvent used for precipitation is critical. A solvent in which the hydrochloride salt is insoluble but the free base and impurities are soluble is ideal.

    • Solution: A common procedure is to dissolve the free base in a solvent like diethyl ether or ethyl acetate, then add a solution of HCl in dioxane or isopropanol.[5] If it oils out, try changing the solvent system. Adding a non-polar co-solvent like heptane can sometimes induce precipitation.

  • Seeding: If you have a small amount of solid crystalline product from a previous batch, adding a "seed crystal" to the supersaturated solution can initiate crystallization.

  • Trituration: If an oil forms, try cooling the mixture in an ice bath and scratching the inside of the flask with a glass rod. This can provide a nucleation site for crystal growth. Alternatively, you can remove the solvent under reduced pressure and triturate the resulting oil with a non-polar solvent (like hexane or pentane) to induce solidification.

Q4: What are the main challenges when scaling up this synthesis from grams to kilograms?

A: Scaling up introduces new challenges related to engineering, safety, and process control.

Key Scale-Up Considerations:

  • Heat Transfer: Suzuki couplings are often exothermic. On a large scale, it can be difficult to dissipate the heat of reaction, leading to temperature spikes that can degrade the catalyst and cause side reactions.

    • Solution: Use a jacketed reactor with controlled heating and cooling. The addition of reagents, particularly the catalyst or base, may need to be done portion-wise or via a controlled addition funnel to manage the exotherm.

  • Mixing: Ensuring efficient mixing in a large reactor is critical for maintaining a homogenous mixture, especially with a biphasic solvent system and solid base.

    • Solution: Use appropriate agitation (e.g., overhead stirrer with a properly designed impeller). Poor mixing can lead to localized "hot spots" or areas of low reagent concentration, resulting in incomplete reactions.

  • Purification: Large-scale column chromatography is expensive and often impractical.

    • Solution: The process should be optimized to yield a product that can be purified by crystallization. This places even greater importance on minimizing side products during the reaction phase. Developing a robust crystallization procedure for both the free base and the final hydrochloride salt is essential for industrial production.[9][10]

  • Reagent Handling: Handling large quantities of flammable solvents (like dioxane or toluene) and pyrophoric reagents (if certain alternative coupling methods were used) requires specialized equipment and safety protocols.

G start Low Yield or Stalled Reaction? q_inert Is the reaction under an inert atmosphere? start->q_inert Yes s_inert Solution: Thoroughly degas solvents and run under N2/Ar. q_inert->s_inert No q_catalyst Is the catalyst/ligand appropriate and active? q_inert->q_catalyst Yes end Re-run experiment with optimized conditions. s_inert->end s_catalyst Solution: Use a robust pre-catalyst like Pd(dppf)Cl2. Ensure high purity. q_catalyst->s_catalyst No q_base Is the base/solvent system optimized? q_catalyst->q_base Yes s_catalyst->end s_base Solution: Use K2CO3 or Cs2CO3 in an aqueous/organic mixture (e.g., Dioxane/H2O). q_base->s_base No q_boronic Is the boronic acid derivative stable under the conditions? q_base->q_boronic Yes s_base->end s_boronic Solution: Use a slight excess (1.2 eq). Consider using the pinacol ester. q_boronic->s_boronic No q_boronic->end Yes s_boronic->end

Caption: Decision tree for troubleshooting low yield in the Suzuki-Miyaura coupling step.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-(4-nitrophenyl)piperidine

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

  • Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-Boc-4-(boronic acid pinacol ester)piperidine (5.0 g, 1.0 eq.), 1-bromo-4-nitrobenzene (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (80 mL) and deionized water (20 mL) via cannula or syringe.

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 90-95 °C in an oil bath and stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS until the starting aryl bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (100 mL) and water (50 mL). Separate the organic layer, and wash it sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the product as a solid.

Protocol 2: Preparation of this compound
  • Deprotection: Dissolve the purified N-Boc-4-(4-nitrophenyl)piperidine (1.0 eq.) in a minimal amount of ethyl acetate or methanol.

  • Acidification: Cool the solution in an ice bath. Slowly add a 4M solution of HCl in 1,4-dioxane (3-4 eq.) dropwise with stirring. A precipitate should begin to form.

  • Precipitation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to ensure complete precipitation. If no solid forms, you may need to add a non-polar co-solvent like heptane or reduce the volume of the primary solvent.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold diethyl ether or ethyl acetate to remove any residual impurities. Dry the product under vacuum to a constant weight to yield this compound.

References
  • Google Patents. (2019). CN110615756A - 1- (4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof.
  • Google Patents. (2015). WO2015162551A1 - Process for the preparation of apixaban.
  • Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Google Patents. (2012). CN102464605B - Preparation method of 4-nitro-piperidine derivative.
  • PubMed. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling.
  • Reddit. (2022). Failed suzuki coupling, any suggenstions?.
  • ACS Publications. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
  • ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
  • Preprints.org. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine.
  • ResearchGate. (2007). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling.
  • Reddit. (2022). Help needed with unreproducible Suzuki coupling.
  • ResearchGate. (n.d.). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (2014). How do you selectively reduce the nitro group?.
  • ResearchGate. (2018). How to remove piperidine and PEG(3)-amine from solution without removing product that also contains amine groups?.
  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling.
  • PubMed Central. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Google Patents. (2015). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • ResearchGate. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE.
  • ResearchGate. (2017). Development of a Robust Process for the Preparation of High-Quality 4-Methylenepiperidine Hydrochloride.
  • ResearchGate. (2021). Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices.

Sources

Overcoming poor solubility of 4-(4-Nitrophenyl)piperidine hydrochloride in assays.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Solubility Challenges in Experimental Assays

Welcome to the technical support center for 4-(4-Nitrophenyl)piperidine hydrochloride. As Senior Application Scientists, we understand that navigating the physicochemical properties of research compounds is critical for generating reliable and reproducible data. Poor aqueous solubility is a frequent hurdle in drug discovery, affecting up to 90% of new chemical entities and leading to significant experimental challenges.[1][2] This guide provides in-depth troubleshooting strategies, detailed protocols, and scientific explanations to help you overcome solubility issues with this compound and ensure the integrity of your assays.

Understanding the Molecule: Key Properties

This compound is a secondary amine salt. The piperidine ring's nitrogen atom is basic, and its protonation to form the hydrochloride salt is a common strategy to enhance aqueous solubility.[3][4] However, the 4-nitrophenyl group is hydrophobic, which can limit solubility, particularly in neutral or basic aqueous media.

PropertyValueSource
CAS Number 883194-93-2[5][6]
Molecular Formula C₁₁H₁₅ClN₂O₂[5][6]
Molecular Weight 242.70 g/mol [6]
Appearance Solid / Powder[7][8]
Predicted LogP 2.48[6]
Storage Sealed in dry, Room Temperature or 2-8°C[6][9]

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind the solubility challenges you may be encountering.

Q1: Why is my this compound precipitating when I add it to my aqueous assay buffer?

A: Precipitation is a clear sign that the compound's concentration has exceeded its solubility limit in the final assay medium.[10] This is most commonly caused by one or a combination of three factors:

  • pH-Dependent Solubility: As a hydrochloride salt of a basic amine, the compound's solubility is highly dependent on pH.[11][12] It is most soluble at an acidic pH where the piperidine nitrogen is protonated. Many standard biological assays are run at a physiological pH of ~7.4, which can cause the compound to convert to its less soluble free base form, leading to precipitation.[13]

  • "DMSO Shock": High-concentration stock solutions are typically prepared in 100% Dimethyl Sulfoxide (DMSO).[14] When a small volume of this DMSO stock is rapidly diluted into a large volume of aqueous buffer, the DMSO disperses, and the compound is suddenly exposed to an environment where it is poorly soluble. This "shock" can cause it to crash out of solution.[10]

  • High Final Concentration: The intended final concentration of the compound in your assay may simply be higher than its maximum achievable solubility in the specific buffer system you are using.

Q2: What are the consequences of compound precipitation in my assay?

A: Compound precipitation can severely compromise the accuracy and reliability of your experimental data.[10][15] Key consequences include:

  • False Negatives: The actual concentration of the dissolved, biologically active compound is much lower than the nominal concentration you intended to test. This can lead to an underestimation of the compound's true potency (e.g., an artificially high IC₅₀ value).[10]

  • False Positives: In certain assay formats, particularly those using light scattering or absorbance (e.g., nephelometry, turbidimetry), the solid particles themselves can interfere with the detection method, creating a signal that is not related to the biological activity of interest.[10]

  • Poor Data Reproducibility: The extent of precipitation can vary between wells, plates, and experiments due to minor differences in pipetting, mixing, or temperature, leading to inconsistent and unreliable results.[10][16]

Q3: How exactly does pH influence the solubility of an amine hydrochloride salt?

A: The solubility of this compound is governed by an acid-base equilibrium. The hydrochloride salt exists as a protonated, positively charged species (piperidinium ion), which is generally water-soluble. In an acidic solution (low pH), the equilibrium favors this charged, soluble form. As the pH increases (becomes more basic), the piperidinium ion is deprotonated to its neutral, free base form. This free base is significantly more hydrophobic and less water-soluble, causing it to precipitate.

Caption: pH effect on the solubility of an amine hydrochloride salt.

Troubleshooting Guide & Step-by-Step Protocols

This section provides actionable solutions to common solubility problems. Always start with the simplest approach and proceed to more complex methods as needed.

Issue: Precipitation Observed Upon Dilution of DMSO Stock

This is the most common scenario. The goal is to manage the transition from the organic stock solvent to the aqueous assay buffer more gently.

Solution A: Optimize the Dilution Protocol

Instead of a single large dilution, a serial dilution approach can prevent "DMSO shock." It is preferable to add the DMSO stock directly to the final assay media, which often contains proteins or other components that can help maintain solubility.[17]

Protocol 1: Optimized Compound Dilution

  • Prepare Stock: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. Ensure the compound is fully dissolved; gentle warming or brief sonication may be required.

  • Create Intermediate Dilutions: Perform serial dilutions of your primary stock in 100% DMSO to create intermediate stocks that are closer to the final desired concentration.

  • Final Dilution: Add a small volume (typically ≤1% of the final assay volume) of the appropriate intermediate DMSO stock directly to the assay well already containing the complete assay buffer.

  • Mix Thoroughly: Immediately after adding the compound, mix the contents of the well thoroughly but gently. Avoid vigorous vortexing, which can sometimes promote precipitation.[16]

Solution B: Use Co-solvents or Solubilizing Excipients

If optimizing the dilution protocol is insufficient, the use of co-solvents or specialized excipients in the assay buffer can increase the compound's solubility.[3][18]

Excipient TypeExamplesRecommended Starting Conc.Mechanism of Action
Surfactants SDS, Tween® 80, Polysorbate 200.01% - 0.1% (w/v)Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[4][19][20]
Cyclodextrins β-Cyclodextrin, HP-β-CD1 - 10 mMForm inclusion complexes where the hydrophobic compound resides within the cyclodextrin's nonpolar cavity.[19][21]
Polymers PEG-300, Soluplus®, Apinovex™0.5% - 5% (v/v)Increase the solvent's polarity or create polymeric micelles to keep the compound in solution.[1][2][14]

Important: Always run a control experiment with the excipient alone to ensure it does not interfere with your assay's biological components or readout.

Issue: Compound Appears Insoluble in the Assay Buffer System

If precipitation occurs even with optimized dilution and low DMSO concentrations, you may need to fundamentally assess and modify the buffer itself.

Solution A: Determine the Kinetic Solubility in Your Buffer

Before proceeding, it is crucial to determine the maximum soluble concentration of your compound in the exact assay buffer you are using. This provides a baseline and helps you decide if pH modification or other strategies are necessary.

Protocol 2: Kinetic Solubility Assessment by Visual Inspection

  • Prepare Compound Plate: In a clear 96-well plate, add 1-2 µL of your compound's DMSO stock solutions (in a dilution series) to empty wells.

  • Add Buffer: Rapidly add 98-99 µL of your specific assay buffer to each well.

  • Incubate & Observe: Incubate the plate under your standard assay conditions (e.g., 1 hour at 37°C).

  • Inspect for Precipitation: Visually inspect each well against a dark background. The highest concentration that remains clear (no visible precipitate or cloudiness) is your approximate kinetic solubility limit.[22] For more quantitative results, a nephelometer or UV plate reader can be used to measure light scattering or concentration after filtration.[17][23]

Solution B: Modify the Buffer pH

Based on the compound's chemistry, lowering the pH of the assay buffer should increase its solubility.

  • Test pH Range: Prepare small batches of your assay buffer at slightly different pH values (e.g., 7.4, 7.0, 6.8, 6.5).

  • Assess Assay Viability: First, ensure your biological system (e.g., enzyme, cells) remains active and stable across this pH range. Run control experiments without the compound.

  • Repeat Solubility Test: Repeat the Kinetic Solubility Assessment (Protocol 2) using the buffers with modified pH.

  • Select Optimal pH: Choose the highest pH that provides sufficient compound solubility while maintaining the biological integrity of your assay. An acidic solution will increase the solubility of a compound that forms the conjugate base of a weak acid.[24]

Troubleshooting Workflow

Use this decision tree to guide your experimental approach when encountering solubility issues with this compound.

Caption: Decision tree for troubleshooting poor compound solubility.

References
  • SEN Pharma. "EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY." SEN Pharma.
  • Karageorgis, G., et al. "Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study." ACS Omega, 2012.
  • Gattefossé. "Excipients for Solubility and Bioavailability Enhancement." Gattefossé.
  • Pharmaceutical Technology. "Excipients for Solubility Enhancement of Parenteral Formulations." Pharmaceutical Technology, 2022.
  • Raghuram, M. "Enhancing solubility with novel excipients." Manufacturing Chemist, 2023.
  • Di, L., & Kerns, E. H. "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 2006.
  • Jain, A., et al. "Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective." Dissolution Technologies, 2010.
  • ResearchGate. "Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF." ResearchGate.
  • BIOSYNCE. "this compound CAS 883194-93-2." BIOSYNCE.
  • Savjani, K. T., et al. "STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS." International Journal of Pharmaceutical Sciences Review and Research, 2011.
  • Box, K. J., et al. "Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects." PubMed, 2006.
  • ResearchGate. "Detailed Study of Precipitation of a Poorly Water Soluble Test Compound Using Methodologies as in Activity And Solubility Screening - Mixing and Automation Effects." ResearchGate.
  • Serajuddin, A. T., & Jarowski, C. I. "pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts." PubMed, 1985.
  • Quora. "Why do amines dissolve in hydrochloric acid?" Quora.
  • Thomas, N., et al. "Impact of Drug Physicochemical Properties on Lipolysis-Triggered Drug Supersaturation and Precipitation from Lipid-Based Formulations." PubMed Central, 2015.
  • ResearchGate. "Dissolution Method Development for Poorly Soluble Compounds | Request PDF." ResearchGate.
  • Fiveable. "pH and Solubility." AP Chem | Fiveable.
  • Chemistry LibreTexts. "16.4: The Effects of pH on Solubility." Chemistry LibreTexts.

Sources

Technical Support Center: Preventing Catalyst Poisoning in 4-Arylpiperidine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Arylpiperidine Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of palladium-catalyzed C-N bond formation, with a specific focus on preventing catalyst poisoning and troubleshooting common experimental challenges. Our goal is to provide you with the in-depth technical knowledge and practical insights necessary to achieve robust and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses high-level questions and common points of confusion regarding catalyst poisoning in the synthesis of 4-arylpiperidines via Buchwald-Hartwig amination.

Q1: My Buchwald-Hartwig amination of a piperidine derivative is failing or giving very low yields. What is the most common culprit?

A1: The most frequent cause of low yield or reaction failure in the amination of N-heterocycles like piperidine is catalyst poisoning. The palladium catalyst is sensitive to a variety of impurities that can be present in your reagents, solvents, or reaction atmosphere. The nitrogen atom of the piperidine substrate itself can also interact with the palladium center, inhibiting catalytic activity, especially if the chosen ligand is not sufficiently bulky.[1] A systematic check of all reaction components for potential poisons is the critical first step in troubleshooting.

Q2: What are the most common catalyst poisons I should be aware of?

A2: Catalyst poisons are substances that bind to the active sites of the palladium catalyst, rendering it inactive. Common poisons in cross-coupling reactions include:

  • Water and Oxygen: These can lead to the formation of inactive palladium hydroxides or oxides and promote side reactions.[2][3] Maintaining a strictly inert atmosphere is crucial.

  • Sulfur and Phosphorus Compounds: Often present as impurities in reagents, these strongly coordinate to the palladium center.

  • Halide Ions: Particularly iodide, can form stable bridged palladium dimers that are catalytically inactive. This can be a significant issue when using aryl iodides as substrates.[4]

  • Trace Metal Impurities: Contaminants from other metals in your reagents can interfere with the catalytic cycle.[5][6][7][8]

  • Coordinating Functional Groups: Functional groups on your substrates or in your solvents with lone pairs of electrons can compete with the desired ligands for coordination to the palladium.

Q3: How critical is the purity of my reagents and solvents?

A3: The purity of your reagents and solvents is paramount for the success of palladium-catalyzed cross-coupling reactions. Trace impurities, even at the ppm level, can be sufficient to poison the catalyst and halt the reaction.[6] It is highly recommended to use high-purity, anhydrous solvents and to purify liquid amines before use. Solid reagents should be of the highest available purity.

Q4: Can the choice of ligand prevent catalyst poisoning?

A4: Yes, the ligand plays a crucial role in both promoting the desired catalytic cycle and protecting the palladium center from deactivation. Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos), are particularly effective.[9][10][11] Their steric bulk can prevent the coordination of poisoning species, including the pyridine nitrogen of the substrate, and stabilize the active catalytic species.[1]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, problem-oriented approach to troubleshooting specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion

If you are observing little to no formation of your desired 4-arylpiperidine product, consider the following potential causes and solutions:

Potential Cause Explanation & Recommended Solution
Catalyst Poisoning by Air or Moisture The active Pd(0) catalyst is sensitive to oxygen and water. Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous, degassed solvents. Set up the reaction under a positive pressure of an inert gas (argon or nitrogen) using Schlenk line techniques.[12]
Impure Reagents Trace impurities in the aryl halide, piperidine derivative, or base can deactivate the catalyst. Solution: Use freshly purchased, high-purity reagents. Purify liquid amines by distillation or by passing through a plug of activated alumina. Recrystallize solid reagents if their purity is questionable.[6]
Suboptimal Ligand Choice The ligand may not be sufficiently robust to prevent catalyst deactivation or promote the key steps of the catalytic cycle. Solution: For piperidine couplings, bulky, electron-rich biaryl monophosphine ligands are often a good starting point.[11] Consider screening a panel of ligands, such as RuPhos, SPhos, and XPhos, which have shown good performance with cyclic amines.[10][11]
Ineffective Catalyst Precursor Activation If using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species may be inefficient. Solution: Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or, even better, a commercially available precatalyst (e.g., a Buchwald G3 or G4 precatalyst). These are designed for reliable and clean generation of the active catalyst.[13]
Issue 2: Reaction Stalls or is Sluggish

If your reaction starts but does not go to completion, or proceeds very slowly, this could indicate a gradual deactivation of the catalyst.

Potential Cause Explanation & Recommended Solution
Inhibition by Iodide If using an aryl iodide, the generated iodide anion can bind strongly to the palladium center, forming inactive dimers and inhibiting the catalytic cycle.[4] Solution: Consider using the corresponding aryl bromide or chloride, which are less prone to this issue. If an aryl iodide must be used, specific ligand systems (e.g., certain Buchwald phosphines) have been developed that can overcome this inhibition.[4]
Insufficiently Strong Base The base is critical for the deprotonation of the amine-palladium complex to form the active amido species. A weak base may not be sufficient to drive this step. Solution: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. If your substrate is base-sensitive, a weaker base like Cs₂CO₃ or K₃PO₄ can be used, but this may require higher temperatures and longer reaction times.[14]
Poor Solubility If any of the reagents, particularly the base, are not sufficiently soluble in the reaction solvent, it can lead to slow and incomplete reactions. Solution: Ensure you are using a suitable solvent (e.g., toluene, dioxane, THF) that can dissolve all reaction components at the reaction temperature. Vigorous stirring is also important.

Visualizing the Problem: Catalyst Deactivation Pathways

To better understand how catalyst poisoning occurs, the following diagrams illustrate the main deactivation pathways.

CatalystPoisoning cluster_cycle Catalytic Cycle cluster_deactivated Deactivated Species Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition Inactive Pd Complex Inactive Pd Complex Ar-Pd(II)-N(H)R2(L) Ar-Pd(II)-N(H)R2(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-N(H)R2(L) Ligand Exchange Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Ar-Pd(II)-N(H)R2(L)->Ar-Pd(II)-NR2(L) Deprotonation (Base) Ar-Pd(II)-NR2(L)->Pd(0)L Reductive Elimination Ar-NR2 Ar-NR2 Ar-Pd(II)-NR2(L)->Ar-NR2 Poison Poison Poison->Pd(0)L Poison->Ar-Pd(II)-X(L) Coordination to intermediate

Caption: General mechanism of catalyst poisoning in Buchwald-Hartwig amination.

Robust Experimental Protocol: Synthesis of a 4-Arylpiperidine Derivative

This protocol provides a detailed, step-by-step procedure for the Buchwald-Hartwig amination of an aryl bromide with a piperidine derivative, designed to minimize catalyst poisoning. This is a general protocol and may require optimization for specific substrates.[12]

Reagents and Materials:

  • Aryl bromide (1.0 equiv)

  • tert-butyl 4-aminopiperidine-1-carboxylate (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • RuPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene (0.2 M)

  • Flame-dried Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard Schlenk line equipment and syringes

Procedure:

  • Reaction Setup: In a glovebox, add NaOtBu, RuPhos, and Pd₂(dba)₃ to the flame-dried Schlenk flask. If a glovebox is not available, add the solids to the flask on the bench, quickly seal it with a septum, and immediately place it under an inert atmosphere on the Schlenk line.

  • Reagent Addition: Add the aryl bromide and tert-butyl 4-aminopiperidine-1-carboxylate to the flask.

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure a completely oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by the slow addition of water.

  • Extraction: Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ProtocolWorkflow A 1. Setup (Inert Atmosphere) B 2. Add Reagents (Solids) A->B C 3. Evacuate/Backfill (3x) B->C D 4. Add Solvent (Anhydrous, Degassed) C->D E 5. Heat & Stir (100 °C) D->E F 6. Monitor (TLC/LC-MS) E->F G 7. Workup (Quench, Extract) F->G Reaction Complete H 8. Purify (Chromatography) G->H

Caption: Experimental workflow for robust Buchwald-Hartwig amination.

Precautionary Measures: Reagent and Solvent Purification

Solvent Purification:

For moisture-sensitive reactions, it is essential to use anhydrous solvents. While commercially available anhydrous solvents are a good option, a solvent purification system (e.g., passing the solvent through columns of activated alumina) can provide consistently dry and deoxygenated solvents.[15] If such a system is not available, solvents can be dried over appropriate drying agents and distilled under an inert atmosphere.

Amine Purification:

Liquid amines are often hygroscopic and can absorb impurities from the atmosphere. It is good practice to distill liquid amines from a suitable drying agent (e.g., KOH) before use. Alternatively, passing the amine through a short plug of activated alumina can remove water and other polar impurities.

Quantifying Water Content:

For highly sensitive reactions, it may be necessary to quantify the water content of your solvents. The gold standard for this is Karl Fischer titration, which can accurately determine water content down to the ppm level.[16][17]

References

  • de Vries, J. G. (2018). The Devil is in the Details: The Influence of Trace Metal Contaminants in Modern Organometallic Catalysis. University of Illinois Urbana-Champaign.
  • Bolm, C., & Nijs, A. (2012). Trace metal impurities in catalysis. Chemical Society Reviews, 41(8), 3110-3120.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry.
  • Reddit. (2017). I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts. How does that work? r/chemistry.
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917.
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
  • Mettler Toledo. (n.d.). How to Determine Water content of Organic Solvents.
  • Pang, H., et al. (2022). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. RSC Advances, 12(10), 6049-6056.
  • Li, Z., et al. (2024). Unraveling the Prominent Existence of Trace Metals in Photocatalysis: Exploring Iron Impurity Effects. The Journal of Organic Chemistry.
  • The Doyle Group. (2022). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings.
  • Zhang, Y., et al. (2023). Quantitative Determination of Water in Organic Liquids by Ambient Mass Spectrometry. Angewandte Chemie International Edition, 62(47), e202310884.
  • Ananikov, V. P. (2017). Understanding active species in catalytic transformations: From molecular catalysis to nanoparticles, leaching, “Cocktails” of catalysts and dynamic systems. Coordination Chemistry Reviews, 346, 2-17.
  • Cooks, R. G., et al. (2023). Quantitative Determination of Water in Organic Liquids by Ambient Mass Spectrometry. Angewandte Chemie International Edition, 62(47), e202310884.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
  • Dallas, A. S., & Gothelf, K. V. (2005). Effect of water on the palladium-catalyzed amidation of aryl bromides. The Journal of Organic Chemistry, 70(8), 3321–3323.
  • Secrets of Science. (n.d.). Analysis of residual catalysts in pharmaceuticals.
  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl monophosphine ligands in palladium-catalyzed C–N coupling: an updated user's guide. Chemical Science, 2(1), 27-50.
  • Denmark, S. E. (n.d.). The Mechanism of Pd-Catalyzed Amination. Controversy? And Conclusion? Denmark Group, University of Illinois.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London.
  • Hartwig, J. F., et al. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society, 122(19), 4618–4630.
  • Korkmaz, A. (2021). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate.
  • Krische, M. J., et al. (2016). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. PMC.
  • The Journal of Organic Chemistry. (2004). Palladium-Catalyzed Amination of Aryl Iodides.
  • Rieke, R. D., & Hanson, M. V. (2004). Direct synthesis of 4-arylpiperidines via palladium/copper(I)-cocatalyzed Negishi coupling of a 4-piperidylzinc iodide with aromatic halides and triflates. The Journal of Organic Chemistry, 69(15), 5120–5123.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!

Sources

Technical Support Center: Recrystallization of 4-(4-Nitrophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-(4-Nitrophenyl)piperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during the recrystallization of this compound. Our goal is to move beyond a simple set of instructions and offer a deeper understanding of the principles at play, ensuring you can adapt and optimize the protocol for the highest purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful recrystallization of this compound?

A1: The single most critical factor is the selection of an appropriate solvent or solvent system.[1][2] An ideal solvent must satisfy a specific set of criteria: the target compound, this compound, should be highly soluble at elevated temperatures but sparingly soluble or insoluble at low temperatures.[1][3] Conversely, impurities should either be completely soluble at all temperatures (to remain in the mother liquor) or completely insoluble (to be removed by hot filtration).[2][3] Given the polar nature of the hydrochloride salt and the aromatic nitro group, polar protic solvents are a logical starting point for screening.

Q2: My compound "oils out" instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solid melts and separates from the solution as a liquid phase rather than crystallizing.[4] This is a common problem when the melting point of the solute is lower than the boiling point of the solvent, or when the concentration of impurities is very high, causing a significant melting point depression.[4]

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Gently warm the mixture to re-dissolve the oil. Add a small, measured amount of additional hot solvent to slightly decrease the saturation and then allow it to cool much more slowly.[4][5]

    • Change Solvent System: The initial solvent may be too high-boiling. Consider a solvent with a lower boiling point or switch to a mixed-solvent system where you can more finely tune the solubility.

    • Induce Crystallization: If a slight oiling persists, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal to provide a nucleation site.[4][5]

Q3: I've followed the cooling procedure, but no crystals have formed. What should I do?

A3: The failure of crystals to form is typically due to one of two reasons: excessive solvent was used, or the solution is supersaturated.[4]

  • Troubleshooting Steps:

    • Too Much Solvent: This is the most common error.[4][6] The solution is not saturated enough for crystals to form upon cooling. The remedy is to gently heat the solution and boil off some of the solvent to increase the concentration.[5] Once concentrated, allow it to cool again.

    • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature.[4] Crystal formation needs a nucleation event to begin.

      • Scratching: Gently scratch the inner surface of the flask with a glass rod.[4][5] The microscopic scratches provide a surface for nucleation.

      • Seed Crystal: Add a tiny crystal of the crude this compound.[4][5] This provides a perfect template for crystal growth.

      • Flash Cooling: Briefly cool the flask in an ice-salt bath to induce rapid nucleation, then allow it to warm back to room temperature for slower, more controlled growth.[4]

Q4: The purity of my recrystallized product is still low. What are the likely causes?

A4: Low purity post-recrystallization often points to issues with the cooling process or inadequate washing.

  • Troubleshooting Steps:

    • Cooling Rate Was Too Fast: Rapid cooling can trap impurities within the crystal lattice.[5][7] The key is to allow the solution to cool slowly and undisturbed to room temperature before moving it to an ice bath.[1] This allows for the selective formation of pure crystals.

    • Inadequate Washing: The surfaces of your crystals can be coated with the impurity-rich mother liquor. It is crucial to wash the collected crystals with a small amount of ice-cold recrystallization solvent.[6] Using too much washing solvent or warm solvent will dissolve some of your product, reducing the yield.[6]

Core Recrystallization Protocol & Workflow

This protocol is a robust starting point. Based on the polar nature of the hydrochloride salt, alcohols like ethanol or isopropanol are excellent candidates for single-solvent recrystallization. A mixed-solvent system, such as ethanol/water or isopropanol/diethyl ether, can also be effective.[8]

Step-by-Step Methodology
  • Solvent Selection: Begin by testing the solubility of a small amount of crude material (10-20 mg) in various solvents (~0.5 mL) like ethanol, isopropanol, and methanol.[9] A suitable solvent will dissolve the compound when hot but not at room temperature.[3][7]

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[6][10] It is critical to use the minimum volume to ensure the solution is saturated, maximizing recovery.[1][6]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, they must be removed. Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask to prevent premature crystallization.[1][10]

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[1] Slow cooling is essential for the formation of large, pure crystals.[5] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the crystal yield.[9][10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the collected crystals with a small portion of ice-cold solvent to rinse away any adhering mother liquor.[6][9]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[10]

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_main Core Process cluster_finish Finishing Start Start with Crude 4-(4-Nitrophenyl)piperidine HCl Solvent_Screen Step 1: Solvent Screening (e.g., Ethanol, IPA) Start->Solvent_Screen Dissolve Step 2: Dissolve in Minimum Hot Solvent Solvent_Screen->Dissolve Hot_Filt Step 3: Hot Filtration (If Insoluble Impurities Present) Dissolve->Hot_Filt Optional Cool Step 4: Slow Cooling & Crystallization Dissolve->Cool Hot_Filt->Cool Cool->Dissolve Troubleshoot: No Crystals / Oiling Out (Reduce Solvent/Reheat) Isolate Step 5: Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Step 6: Wash with Ice-Cold Solvent Isolate->Wash Dry Step 7: Dry Under Vacuum Wash->Dry End High-Purity Product Dry->End

Caption: Workflow for the purification of 4-(4-Nitrophenyl)piperidine HCl by recrystallization.

Quantitative Data Summary

The success of recrystallization is highly dependent on the choice of solvent. The following table provides a conceptual guide for solvent screening based on the fundamental principles of solubility.

Solvent ClassExample(s)Expected Solubility (Cold)Expected Solubility (Hot)Rationale & Notes
Polar Protic Ethanol, Isopropanol (IPA), MethanolLow to ModerateHighExcellent candidates. The hydroxyl group solvates the hydrochloride salt, while the alkyl portion has an affinity for the organic structure. Methanol may show high solubility even when cold, potentially reducing yield.[8]
Polar Aprotic Acetone, AcetonitrileModerate to HighHighMay be less ideal for single-solvent use as the solubility difference between hot and cold might not be sufficient. Acetone can sometimes be useful as a wash.[8]
Non-Polar Hexane, TolueneInsolubleInsolubleUnsuitable as primary solvents due to the polar nature of the hydrochloride salt. Can be used as an anti-solvent in a mixed-solvent system.
Mixed-Solvent IPA/Diethyl Ether, Ethanol/WaterTunableTunableHighly effective. The compound is dissolved in a minimal amount of a "good" solvent (e.g., IPA) and a "poor" anti-solvent (e.g., ether) is added to induce precipitation.[3][9]

References

  • Solvent Choice. Chemistry Teaching Labs - University of York.
  • Finding the best solvent for recrystallisation student sheet. RSC Education.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester.
  • Experiment : Recrystallization – Part I: Solvent Selectio nn. Science Learning Center.
  • A New Synthesis of Piperidine. Canadian Science Publishing.
  • This compound CAS 883194-92-2. BIOSYNCE.
  • A kind of purification method of high-purity piperidine. Google Patents.
  • Recrystalliz
  • Tips & Tricks: Recrystallization. Department of Chemistry : University of Rochester.
  • Purification of organic hydrochloride salt?. ResearchGate.
  • Problems with Recrystallisations. Chemistry Teaching Labs - University of York.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Piperidine from the hydrolysis of piperine. Sciencemadness.org.
  • A Further Note on the Purification of Piperidine. ElectronicsAndBooks.
  • Organic Chemistry Lab: Recrystallization. YouTube.

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Validation & Comparative

A Comparative Guide to the Synthesis of 4-(4-Nitrophenyl)piperidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Nitrophenyl)piperidine is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds.[1][2] Its structure, featuring a piperidine ring coupled to a nitrophenyl moiety, offers versatile handles for further chemical modification. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of two prominent synthetic routes to 4-(4-Nitrophenyl)piperidine: the catalytic hydrogenation of 4-(4-nitrophenyl)pyridine and the Suzuki-Miyaura cross-coupling reaction. This analysis, grounded in experimental data and mechanistic principles, aims to equip researchers with the knowledge to select the most appropriate synthetic strategy for their specific needs, considering factors such as yield, scalability, and functional group tolerance.

Route 1: Catalytic Hydrogenation of 4-(4-Nitrophenyl)pyridine

This classical approach represents a direct and atom-economical pathway to the target molecule. The synthesis begins with the commercially available 4-(4-nitrophenyl)pyridine, which is then subjected to catalytic hydrogenation to saturate the pyridine ring, yielding 4-(4-nitrophenyl)piperidine.

Reaction Scheme

4-(4-Nitrophenyl)pyridine 4-(4-Nitrophenyl)pyridine 4-(4-Nitrophenyl)piperidine 4-(4-Nitrophenyl)piperidine 4-(4-Nitrophenyl)pyridine->4-(4-Nitrophenyl)piperidine H2, Catalyst Solvent, Pressure, Temp.

Caption: Catalytic Hydrogenation of 4-(4-Nitrophenyl)pyridine.

Scientific Rationale and Mechanistic Insights

The catalytic hydrogenation of pyridines to piperidines is a well-established transformation.[3][4] The reaction typically proceeds on the surface of a heterogeneous catalyst, most commonly a platinum-group metal such as platinum, palladium, or rhodium, supported on carbon or as an oxide.[5][6][7] The mechanism involves the chemisorption of both the pyridine and hydrogen onto the catalyst surface. The aromatic pyridine ring is activated towards reduction, and hydrogen atoms are added stepwise across the double bonds until the fully saturated piperidine ring is formed.

A critical consideration for this specific synthesis is the chemoselective reduction of the pyridine ring in the presence of the nitro group. The choice of catalyst and reaction conditions is paramount to prevent the concomitant reduction of the nitro group to an amino group. Platinum-based catalysts, such as platinum(IV) oxide (PtO₂ or Adams' catalyst), are often favored for this transformation as they can effectively hydrogenate the pyridine ring under conditions that may leave the nitro group intact.[4][8] The use of an acidic solvent, such as acetic acid, can facilitate the reaction by protonating the pyridine nitrogen, thereby activating the ring towards reduction.[4][9]

Detailed Experimental Protocol
  • Materials: 4-(4-Nitrophenyl)pyridine, Platinum(IV) oxide (PtO₂), Glacial Acetic Acid, Hydrogen gas, Sodium Bicarbonate, Ethyl Acetate, Anhydrous Sodium Sulfate.

  • Procedure:

    • To a solution of 4-(4-nitrophenyl)pyridine (1.0 g) in glacial acetic acid (20 mL) in a high-pressure reactor, add a catalytic amount of PtO₂ (5 mol%).

    • Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

    • Pressurize the reactor with hydrogen gas to 50-70 bar.[4]

    • Stir the reaction mixture vigorously at room temperature for 8-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to afford 4-(4-nitrophenyl)piperidine.

Performance and Considerations
ParameterDataCitation(s)
Typical Yield 75-90%[4]
Reaction Time 8-12 hours[4]
Temperature Room Temperature[4]
Pressure 50-70 bar H₂[4]
Catalyst PtO₂[4]

Advantages:

  • Atom Economy: This is a highly atom-economical route, with hydrogen being the only reagent consumed in the key transformation.

  • Directness: It is a one-step conversion from a readily available starting material.

  • Scalability: Catalytic hydrogenations are generally amenable to large-scale production.

Disadvantages:

  • Chemoselectivity: The primary challenge is achieving high chemoselectivity for the reduction of the pyridine ring without affecting the nitro group. Careful optimization of the catalyst, solvent, and reaction conditions is crucial.[10][11]

  • Specialized Equipment: Requires a high-pressure hydrogenation apparatus.

  • Catalyst Handling: Platinum catalysts can be pyrophoric and require careful handling.

Route 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[12] In this approach, a piperidine-derived organoboron reagent is coupled with a 4-nitrophenyl halide in the presence of a palladium catalyst. This route typically involves two main steps: the synthesis of the piperidine boronic ester and the subsequent cross-coupling reaction.

Reaction Scheme

cluster_0 Step 1: Borylation cluster_1 Step 2: Suzuki Coupling N-Boc-4-iodopiperidine N-Boc-4-iodopiperidine N-Boc-piperidine-4-boronic acid pinacol ester N-Boc-piperidine-4-boronic acid pinacol ester N-Boc-4-iodopiperidine->N-Boc-piperidine-4-boronic acid pinacol ester Bis(pinacolato)diboron Pd catalyst, Base N-Boc-piperidine-4-boronic acid pinacol ester4-Bromonitrobenzene N-Boc-piperidine-4-boronic acid pinacol ester4-Bromonitrobenzene N-Boc-4-(4-nitrophenyl)piperidine N-Boc-4-(4-nitrophenyl)piperidine N-Boc-piperidine-4-boronic acid pinacol ester4-Bromonitrobenzene->N-Boc-4-(4-nitrophenyl)piperidine Pd catalyst, Base 4-(4-Nitrophenyl)piperidine 4-(4-Nitrophenyl)piperidine N-Boc-4-(4-nitrophenyl)piperidine->4-(4-Nitrophenyl)piperidine Deprotection (e.g., HCl)

Caption: Suzuki-Miyaura Coupling Route to 4-(4-Nitrophenyl)piperidine.

Scientific Rationale and Mechanistic Insights

The Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium(0) species.[12] The key steps are:

  • Oxidative Addition: The palladium(0) catalyst oxidatively adds to the 4-nitrophenyl halide (e.g., 4-bromonitrobenzene) to form a palladium(II) species.

  • Transmetalation: The organic group from the piperidine boronic ester is transferred to the palladium(II) complex, displacing the halide. This step is typically facilitated by a base, which activates the boronic ester.

  • Reductive Elimination: The two organic fragments (the nitrophenyl and piperidinyl groups) are eliminated from the palladium complex as the final product, regenerating the palladium(0) catalyst.

The use of a protecting group on the piperidine nitrogen, such as the tert-butyloxycarbonyl (Boc) group, is essential to prevent side reactions and to facilitate the synthesis and purification of the boronic ester intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate [13]

  • Materials: N-Boc-4-iodopiperidine, Bis(pinacolato)diboron, Pd(dppf)Cl₂, Potassium acetate, 1,4-Dioxane.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, combine N-Boc-4-iodopiperidine (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and potassium acetate (3.0 equiv.).

    • Add anhydrous 1,4-dioxane.

    • Degas the mixture with argon for 15 minutes.

    • Add Pd(dppf)Cl₂ (3 mol%).

    • Heat the reaction mixture at 80 °C for 12-16 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired boronic ester.

Step 2: Suzuki-Miyaura Coupling and Deprotection

  • Materials: tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate, 4-Bromonitrobenzene, Pd(PPh₃)₄, Sodium carbonate, Toluene, Ethanol, Water, Hydrochloric acid.

  • Procedure:

    • In a flask under an inert atmosphere, dissolve the piperidine boronic ester (1.0 equiv.) and 4-bromonitrobenzene (1.2 equiv.) in a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

    • Add sodium carbonate (2.0 equiv.).

    • Degas the mixture with argon for 15 minutes.

    • Add Pd(PPh₃)₄ (5 mol%).

    • Heat the reaction mixture at 90-100 °C for 6-8 hours.

    • Cool the reaction to room temperature and separate the layers.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude N-Boc-4-(4-nitrophenyl)piperidine by column chromatography.

    • Dissolve the purified product in a suitable solvent (e.g., methanol or dioxane) and treat with an excess of hydrochloric acid (e.g., 4M HCl in dioxane) at room temperature to remove the Boc protecting group.

    • Stir for 2-4 hours, then concentrate under reduced pressure to obtain 4-(4-nitrophenyl)piperidine hydrochloride.[14][15][16]

Performance and Considerations
ParameterData (Overall)Citation(s)
Typical Yield 60-80% (over 2-3 steps)[13]
Reaction Time 18-28 hours (total)[13]
Temperature 80-100 °C[13]
Catalyst Palladium-based[13]

Advantages:

  • Functional Group Tolerance: The Suzuki-Miyaura coupling is known for its excellent tolerance of a wide range of functional groups, making it a robust method.

  • Versatility: This route allows for the synthesis of a wide variety of analogs by simply changing the aryl halide coupling partner.

  • Milder Conditions: The reaction conditions are generally milder than those required for some other cross-coupling reactions.

Disadvantages:

  • Multi-step Synthesis: This is a multi-step process involving protection, borylation, coupling, and deprotection, which can lead to a lower overall yield and increased cost.

  • Cost of Reagents: Palladium catalysts and boronic ester reagents can be expensive, especially on a large scale.

  • Purification: Multiple purification steps are required, which can be time-consuming.

Comparative Analysis

FeatureCatalytic HydrogenationSuzuki-Miyaura Coupling
Number of Steps 1 (from 4-(4-nitrophenyl)pyridine)3-4 (from a 4-substituted piperidine)
Overall Yield High (75-90%)Moderate to Good (60-80%)
Atom Economy ExcellentModerate
Reagent Cost Generally lower (catalyst can be recycled)Higher (palladium catalyst, boronic esters)
Scalability Good, with appropriate equipmentGood, but cost can be a factor
Key Challenge Chemoselectivity (pyridine vs. nitro group)Synthesis and stability of the boronic ester
Equipment High-pressure hydrogenatorStandard laboratory glassware
Versatility Limited to the available substituted pyridineHigh, allows for diverse analogs

Conclusion and Recommendations

Both catalytic hydrogenation and Suzuki-Miyaura coupling are viable and effective methods for the synthesis of 4-(4-nitrophenyl)piperidine. The choice between these two routes will largely depend on the specific requirements of the researcher or drug development professional.

Catalytic hydrogenation is the more direct and atom-economical approach, making it an attractive option for large-scale synthesis where cost and efficiency are paramount. However, the critical challenge of achieving chemoselective reduction of the pyridine ring in the presence of the nitro group necessitates careful process development and optimization.

The Suzuki-Miyaura coupling offers greater flexibility and is highly reliable due to its broad functional group tolerance. While it is a multi-step process with a potentially lower overall yield and higher reagent costs, its versatility makes it an excellent choice for medicinal chemistry applications where the synthesis of a library of analogs with different aryl substituents is desired.

For routine, large-scale production of 4-(4-nitrophenyl)piperidine, the catalytic hydrogenation route is recommended , provided the chemoselectivity can be robustly controlled. For exploratory and medicinal chemistry programs requiring analog synthesis, the Suzuki-Miyaura coupling provides a more versatile and adaptable platform .

References

  • BenchChem. (2025).
  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(9), 3223-3226.
  • Freifelder, M., et al. (1961). Hydrogenation of Substituted Pyridines with Rhodium on Carbon Catalyst. The Journal of Organic Chemistry, 26(10), 3805-3808.
  • Jones, T., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22, 1047-1051.
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  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
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  • Wiedner, T., et al. (2017). Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable System. ChemistrySelect, 2(16), 4544-4550.
  • ChemScene. (n.d.). 4-(4-Nitrophenyl)piperidinehydrochloride.
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  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
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  • PubMed. (2020). Chemoselective Hydrogenation of Nitroaromatics at the Nanoscale Iron(III)
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The Piperidine Scaffold: A Comparative Guide to the Biological Activity of 4-(4-Nitrophenyl)piperidine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperidine Nucleus in Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, frequently referred to as a "privileged scaffold."[1] This designation stems from its recurring presence in a multitude of FDA-approved drugs and biologically active compounds, spanning a wide range of therapeutic areas including oncology, virology, and neurology.[2][3] The structural and physicochemical properties of the piperidine moiety—its conformational flexibility, basic nitrogen atom for salt formation, and the ability to be readily substituted at various positions—allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[3]

This guide provides a comparative analysis of the biological activity of 4-(4-nitrophenyl)piperidine against other substituted piperidines. We will delve into the structure-activity relationships (SAR) that govern their efficacy in different biological contexts, supported by experimental data from the literature. This document is intended for researchers, scientists, and drug development professionals to aid in the rational design of novel piperidine-based therapeutics.

Comparative Biological Activity: A Focus on Substitution at the 4-Position

The substitution pattern on the piperidine ring, particularly at the 4-position with an aryl group, profoundly influences the biological activity of the resulting compounds. The electronic and steric nature of the substituents on this aryl ring can dictate receptor binding affinity, cytotoxicity, and antimicrobial effects.

Central Nervous System (CNS) Activity: Opioid Receptor Binding

The 4-arylpiperidine scaffold is a well-established pharmacophore for ligands targeting opioid receptors. Structure-activity relationship studies have demonstrated that substituents on the phenyl ring are critical for modulating binding affinity and selectivity for μ (mu), δ (delta), and κ (kappa) opioid receptors.

While direct comparative data for 4-(4-nitrophenyl)piperidine is not abundant in the cited literature, we can infer its potential activity based on studies of related 4-arylpiperidine derivatives. For instance, research on trans-3,4-dimethyl-4-arylpiperidines has shown that electron-withdrawing and electron-donating groups on the phenyl ring significantly alter receptor affinity. Generally, a hydroxyl group at the meta-position of the phenyl ring is favorable for potent opioid receptor binding.

Table 1: Comparative Opioid Receptor Binding Affinity of Substituted 4-Arylpiperidines

Compound ID4-Aryl Substituentµ Ki (nM)κ Ki (nM)δ Ki (nM)Reference
1 3-Hydroxyphenyl0.61.839[4]
2 4-Hydroxyphenyl1122260[4]
3 3-Methoxyphenyl1613160[4]
4 4-Fluorophenyl1.41>854-[5]
5 4-Chlorophenyl2.49>854-[5]
Hypothetical 4-Nitrophenyl----

Note: Data for the hypothetical 4-(4-nitrophenyl)piperidine is not available in the provided search results and is included for structural comparison. The binding affinities are highly dependent on the full molecular structure, not just the 4-aryl substituent.

The strong electron-withdrawing nature of the nitro group in the para-position would significantly alter the electron density of the phenyl ring compared to hydroxyl or methoxy groups. This is likely to have a substantial impact on the binding interactions with the opioid receptor, though the precise effect (increase or decrease in affinity) would require experimental validation.

Cytotoxicity and Anticancer Activity

The piperidine scaffold is also prevalent in compounds with cytotoxic and anticancer properties. The substituents on the piperidine ring and its aryl appendages play a crucial role in determining the potency and selectivity of these compounds against cancer cell lines.

Studies on 3,5-bis(benzylidene)piperidin-4-ones have shown that various substituents on the benzylidene rings influence their cytotoxicity. While a direct comparison involving 4-(4-nitrophenyl)piperidine is not available, the principles of SAR from these related series can be informative. For example, the electronic properties of the aryl substituents have been correlated with cytotoxic potency.

Table 2: Comparative Cytotoxicity of Substituted Piperidine Derivatives against Cancer Cell Lines

Compound ClassKey Structural FeaturesCancer Cell Line(s)IC50/CC50 ValuesReference
4-Aryl-3-arylcarbonyl-1-ethyl-4-piperidinols Varied aryl substituentsP388, L1210, Molt 4/C8, CEMVaries, some more potent than melphalan[1]
3,5-bis(benzylidene)piperidin-4-ones Varied substituents on benzylidene ringsHSC-2, HSC-4, HL-60Submicromolar range for some derivatives[6]
N-(4'-nitrophenyl)-l-prolinamides 4-nitrophenyl groupA549, HepG2, HCT-116High percentage of cell inhibition[7]

Research on N-(4'-nitrophenyl)-l-prolinamides, which contain the 4-nitrophenyl moiety, has demonstrated significant cytotoxic activity against several human carcinoma cell lines, with some compounds showing greater potency than the standard drug 5-fluorouracil.[7] This suggests that the 4-nitrophenyl group can be a favorable substituent for inducing cytotoxicity.

Antimicrobial Activity

Piperidine derivatives have been investigated for their antimicrobial properties against a range of bacteria and fungi. The nature of the substituents is a key determinant of the minimum inhibitory concentration (MIC) of these compounds.

While specific data for 4-(4-nitrophenyl)piperidine is limited in the provided results, studies on related structures provide insights. For instance, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives were synthesized and screened for antibacterial and antifungal activity.[8] The results indicated that the nature of the aryl substituent influenced the antimicrobial spectrum and potency. The presence of electron-withdrawing or electron-donating groups on the aryl ring can modulate the lipophilicity and electronic properties of the molecule, affecting its ability to penetrate microbial cell membranes and interact with molecular targets.

Table 3: Comparative Antimicrobial Activity of Substituted Piperidines

Compound ClassKey Structural FeaturesTarget Microorganism(s)MIC ValuesReference
2,6-Diaryl-3-methyl-4-piperidones Varied aryl groupsS. aureus, E. coli, B. subtilisVaries[8]
Thiosemicarbazone derivatives of piperidin-4-ones Thiosemicarbazone moietyM. gypseum, M. canis, C. albicansSignificant activity compared to parent piperidones[8]
N-Arylpiperazines Varied N-aryl substituentsM. tuberculosis, M. kansasiiMIC < 3.80 μM for some derivatives[9]

The presence of a nitro group, as in 4-(4-nitrophenyl)piperidine, could potentially enhance antimicrobial activity, as nitroaromatic compounds are known to have antimicrobial effects. However, this would need to be confirmed through direct experimental testing.

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of piperidine derivatives.

Protocol 1: Receptor Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific receptor.

ReceptorBindingWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor Source (Membrane Prep/Cells) Incubate Incubate to Equilibrium Receptor->Incubate Radioligand Radioligand (Fixed Concentration) Radioligand->Incubate TestCompound Test Compound (Varying Concentrations) TestCompound->Incubate Filter Rapid Filtration (Separates bound from free) Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Analyze Data Analysis (IC50 -> Ki Calculation) Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Preparation of Reagents:

    • Prepare a receptor source, typically cell membranes expressing the target receptor.

    • Prepare a solution of a radiolabeled ligand (e.g., [³H]-naloxone for opioid receptors) at a fixed concentration, usually at or below its Kd value.

    • Prepare serial dilutions of the test compound (e.g., 4-(4-nitrophenyl)piperidine) and a known competitor for determining non-specific binding.

  • Assay Setup:

    • In a 96-well plate, combine the receptor preparation, radioligand, and either buffer (for total binding), excess unlabeled ligand (for non-specific binding), or the test compound at various concentrations.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptor-bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filter discs in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method to assess cell viability.

MTTAssayWorkflow Seed Seed Cells in 96-well Plate Adhere Allow Cells to Adhere Overnight Seed->Adhere Treat Treat with Piperidine Derivatives (Varying Concentrations) Adhere->Treat Incubate Incubate for 24-72 hours Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateFormazan Incubate (2-4 hours) (Formation of Formazan Crystals) AddMTT->IncubateFormazan Solubilize Add Solubilizing Agent (e.g., DMSO) IncubateFormazan->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate Cell Viability & IC50 Read->Analyze

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the piperidine derivative. Include a vehicle control (e.g., DMSO). Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

MIC_Workflow PrepCompound Prepare Serial Dilutions of Piperidine Derivative Inoculate Inoculate Microtiter Plate Wells PrepCompound->Inoculate PrepInoculum Prepare Standardized Bacterial/Fungal Inoculum PrepInoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate ReadMIC Visually Inspect for Growth and Determine MIC Incubate->ReadMIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The 4-arylpiperidine scaffold is a versatile platform for the development of novel therapeutic agents. The biological activity of these compounds is highly dependent on the nature and position of substituents on the aryl ring. While 4-(4-nitrophenyl)piperidine itself is not extensively characterized in direct comparative studies, the existing literature on related analogs provides a strong foundation for predicting its potential activities and for guiding future research.

The electron-withdrawing nitro group is likely to significantly influence the compound's properties, potentially leading to potent activity in various biological assays. Further research should focus on the synthesis and direct comparative evaluation of 4-(4-nitrophenyl)piperidine and its derivatives in a panel of biological assays to elucidate its full therapeutic potential. The detailed experimental protocols provided in this guide offer a robust framework for such investigations, ensuring the generation of high-quality, reproducible data.

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A Comparative Spectroscopic Guide to 4-(4-Nitrophenyl)piperidine Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise and unambiguous structural elucidation of novel chemical entities is a cornerstone of success. 4-(4-Nitrophenyl)piperidine hydrochloride, a versatile scaffold in medicinal chemistry, presents a unique set of characterization challenges and opportunities. This guide provides a comprehensive spectroscopic analysis of this compound, placed in context through a detailed comparison with key structural analogs: 4-phenylpiperidine and 4-(4-aminophenyl)piperidine. By understanding the subtle yet significant spectroscopic differences imparted by the nitro and amino functionalities, as well as the influence of the hydrochloride salt formation, researchers can gain deeper insights into their own molecules.

Spectroscopic Characterization of this compound

The structure of this compound incorporates a saturated heterocyclic piperidine ring, a parasubstituted aromatic ring, and a strongly electron-withdrawing nitro group. The hydrochloride salt form protonates the piperidine nitrogen, significantly influencing its electronic environment and, consequently, its spectral properties.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for mapping the proton environment of a molecule. For this compound, the spectrum can be divided into two main regions: the aromatic region and the aliphatic (piperidine) region.

Expected ¹H NMR Spectral Data:

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Ar-H (ortho to NO₂)~ 8.2d~ 8-9
Ar-H (meta to NO₂)~ 7.5d~ 8-9
Piperidine N-H₂⁺Broad singlet
Piperidine C4-H~ 3.0 - 3.3m
Piperidine C2-H, C6-H (axial & equatorial)~ 3.1 - 3.6m
Piperidine C3-H, C5-H (axial & equatorial)~ 1.9 - 2.3m

Causality Behind Assignments:

  • Aromatic Protons: The powerful electron-withdrawing nature of the nitro group deshields the aromatic protons. The protons ortho to the nitro group are expected to be the most downfield, appearing as a doublet around 8.2 ppm. The protons meta to the nitro group will be slightly more shielded and appear as a doublet around 7.5 ppm. The coupling constant of 8-9 Hz is characteristic of ortho-coupling in a para-substituted benzene ring.

  • Piperidine Protons: The protonation of the piperidine nitrogen to form the hydrochloride salt causes a significant downfield shift for all piperidine protons compared to the free base, due to the inductive effect of the positive charge. The signals for the axial and equatorial protons on the piperidine ring will likely be complex and overlapping multiplets. The proton at C4, being attached to the phenyl-bearing carbon, will also be deshielded. The N-H protons are expected to appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Spectral Data:

Carbon Assignment Expected Chemical Shift (δ, ppm)
Ar-C (ipso to NO₂)~ 147
Ar-C (ipso to Piperidine)~ 148
Ar-C (ortho to NO₂)~ 124
Ar-C (meta to NO₂)~ 128
Piperidine C4~ 42
Piperidine C2, C6~ 48
Piperidine C3, C5~ 32

Causality Behind Assignments:

  • Aromatic Carbons: The carbon atom directly attached to the nitro group (ipso-C) will be significantly deshielded. Similarly, the ipso-carbon of the phenyl ring attached to the piperidine will also be downfield. The carbons ortho and meta to the nitro group will have distinct chemical shifts, with the ortho carbons being more deshielded.

  • Piperidine Carbons: The chemical shifts of the piperidine carbons are influenced by the protonation of the nitrogen and the substitution at C4. The C2 and C6 carbons, being adjacent to the protonated nitrogen, will be the most downfield among the piperidine signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Ammonium salt)2700-3100 (broad)Strong
C-H Stretch (Aromatic)3000-3100Medium
C-H Stretch (Aliphatic)2850-3000Medium
N-O Asymmetric Stretch (Aromatic Nitro)1510-1550Strong
N-O Symmetric Stretch (Aromatic Nitro)1340-1370Strong
C=C Stretch (Aromatic)1450-1600Medium
C-N Stretch1180-1250Medium

Causality Behind Assignments:

  • N-H Stretch: The broad and strong absorption in the 2700-3100 cm⁻¹ region is a hallmark of the N-H stretching vibration in an ammonium salt.

  • Nitro Group Stretches: The two strong absorption bands for the asymmetric and symmetric stretching of the N-O bonds are characteristic of aromatic nitro compounds[1][2].

  • Aromatic and Aliphatic Stretches: The C-H and C=C stretching vibrations are typical for the aromatic and aliphatic parts of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the analysis would typically be performed on the free base after neutralization.

Expected Mass Spectral Data (for the free base):

  • Molecular Ion (M⁺): m/z ≈ 206

  • Key Fragments: Fragmentation of piperidine derivatives often involves α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and ring fission[3][4]. Expected fragments would arise from the loss of the nitrophenyl group or cleavage of the piperidine ring.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Expected UV-Vis Absorption:

  • The 4-nitrophenyl chromophore is expected to have a strong absorption band in the UV region, likely around 270-280 nm[5]. The presence of the nitro group extends the conjugation and shifts the absorption to a longer wavelength compared to an unsubstituted phenyl ring.

Comparative Analysis with Structural Analogs

To better understand the spectroscopic features of this compound, it is instructive to compare its expected spectra with the experimental data of 4-phenylpiperidine and 4-(4-aminophenyl)piperidine.

4-Phenylpiperidine: The Unsubstituted Analog

4-Phenylpiperidine serves as an excellent baseline, lacking the strong electronic effects of the nitro group.

Table 1: Spectroscopic Data Comparison

Spectroscopic Data This compound (Expected) 4-Phenylpiperidine (Experimental) [6][7]4-(4-Aminophenyl)piperidine (Expected)
¹H NMR (Ar-H, ppm) ~ 8.2 (d), ~ 7.5 (d)~ 7.1-7.3 (m)~ 6.6 (d), ~ 6.9 (d)
¹³C NMR (Ar-C ipso-subst, ppm) ~ 147 (C-NO₂)~ 146~ 145 (C-NH₂)
IR (Key Stretches, cm⁻¹) 1510-1550 (N-O asym), 1340-1370 (N-O sym)No nitro stretches~3300-3500 (N-H stretch)
MS (Molecular Ion, m/z) 206 (free base)161176
UV-Vis (λmax, nm) ~ 270-280~ 260~ 290
4-(4-Aminophenyl)piperidine: The Reduced Analog

Replacing the nitro group with an amino group dramatically alters the electronic properties of the aromatic ring, which is clearly reflected in the spectroscopic data. The amino group is an electron-donating group, which will shield the aromatic protons and carbons, causing them to appear at a more upfield chemical shift in the NMR spectra.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD for hydrochloride salts).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (for the free base) in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10-100 µg/mL.

  • Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Acquisition (ESI):

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the protonated molecule [M+H]⁺.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Record the sample spectrum over a range of approximately 200-800 nm.

Logical Relationships and Workflows

The process of full spectroscopic characterization follows a logical workflow, where each technique provides complementary information to build a complete picture of the molecular structure.

Caption: Workflow for the full spectroscopic characterization of a chemical compound.

Conclusion

The full spectroscopic characterization of this compound, while challenging due to the limited availability of published experimental data, can be confidently approached through a combination of data from closely related analogs and a strong foundation in spectroscopic principles. This guide provides a framework for researchers to interpret the ¹H NMR, ¹³C NMR, IR, Mass, and UV-Vis spectra of this important molecule and its derivatives. By understanding the influence of the nitrophenyl group and the piperidine hydrochloride moiety on the spectral data, scientists can accelerate their research and development efforts in the pursuit of novel therapeutics.

References

  • Freitas, C. S., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed Central. [Link]
  • PubChem. (n.d.). 4-Phenylpiperidine.
  • NIST. (n.d.). 4-Phenylpiperidine. NIST Chemistry WebBook. [Link]
  • University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Nitro Groups. [Link]
  • Zhang, Y., et al. (2021). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications.
  • LibreTexts Chemistry. (2022). IR: nitro groups. [Link]
  • Hossain, M. K., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Substituents.

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A Comparative Guide to HPLC Purity Validation of Synthesized 4-(4-Nitrophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the purity validation of 4-(4-Nitrophenyl)piperidine hydrochloride, a key intermediate in pharmaceutical synthesis.[1] We move beyond simple protocol recitation to explore the causal reasoning behind chromatographic choices, comparing the performance of standard C18 columns against specialized phenyl-based stationary phases. The narrative establishes a self-validating framework, culminating in a fully detailed, robust analytical method validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2] This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish a scientifically sound, stability-indicating HPLC assay for this and structurally similar compounds.

The Analytical Challenge: Understanding the Analyte

This compound presents a unique set of challenges for HPLC method development. Its structure combines a polar, basic piperidine moiety with a non-polar, aromatic nitrophenyl group.[3] As a hydrochloride salt, it is readily soluble in aqueous media.

  • The Basic Nitrogen : The piperidine nitrogen is basic and will be protonated (positively charged) at acidic to neutral pH. This charged state can lead to undesirable secondary interactions with the silica backbone of most reversed-phase columns, particularly with residual, acidic silanol groups. This interaction is a primary cause of poor chromatographic performance, manifesting as significant peak tailing and low efficiency.

  • The Aromatic Chromophore : The 4-nitrophenyl group provides a strong ultraviolet (UV) chromophore, making UV detection highly sensitive and the method of choice.[4][5] It also introduces a degree of hydrophobicity and the potential for π-π interactions.

  • Polarity and Retention : The combination of a polar, charged group and a hydrophobic aromatic ring means the molecule exists in a challenging intermediate polarity range. Achieving adequate retention on a reversed-phase column without inducing peak asymmetry requires careful optimization of the stationary and mobile phases.[6]

Comparative Analysis of Chromatographic Strategies

The selection of an HPLC column is the most critical factor in developing a selective and robust purity method.[7] While standard C18 columns are the workhorse of reversed-phase chromatography, their performance with basic analytes can be suboptimal.[8][9] We compare three logical approaches to illustrate the rationale for our final recommended method.

Strategy 1: The Standard - C18 Column with Acidic Mobile Phase

This is the most common starting point in method development. The goal is to ensure consistent protonation of the basic analyte and to suppress the ionization of residual silanols on the stationary phase by maintaining a low pH.[10]

  • Mechanism : At a pH of 2.5-3.5, the piperidine nitrogen is consistently protonated, and the acidic silanol groups are largely in their neutral form, which minimizes strong ionic interactions that cause peak tailing.

  • Performance : While often workable, this approach can still suffer from some peak asymmetry, especially on older or lower-quality "Type A" silica columns. Retention may also be limited due to the compound's polarity.

  • Verdict : A viable but potentially compromised approach. It may lack the robustness and selectivity required for a definitive stability-indicating method where impurities may be closely related.

Strategy 2: The Specialist - Phenyl-Hexyl Column

This strategy leverages the unique chemistry of the analyte. A phenyl-based stationary phase offers alternative selectivity compared to a simple alkyl chain (C18).

  • Mechanism : In addition to the standard hydrophobic interactions, a phenyl stationary phase introduces π-π stacking interactions between the electron-rich phenyl rings of the column and the electron-deficient nitrophenyl ring of the analyte.[7] This provides a powerful, secondary retention mechanism that can significantly enhance selectivity, especially for separating the main compound from aromatic impurities or degradants.

  • Performance : This approach typically yields excellent peak shape and unique selectivity. The π-π interactions can resolve impurities that might co-elute with the main peak on a C18 column, making it ideal for a stability-indicating assay.

  • Verdict : A highly recommended strategy. It is tailored to the analyte's structure, offering superior selectivity and robustness, which are cornerstones of a trustworthy analytical method.

Strategy 3: The Problem-Solver - C18 with Ion-Pairing Reagents

When retention is exceptionally poor, ion-pairing chromatography is considered. An ion-pairing reagent, such as heptafluorobutyric acid (HFBA), is added to the mobile phase.[11]

  • Mechanism : The anionic ion-pairing reagent forms a neutral complex with the protonated, cationic analyte. This neutral ion-pair is more hydrophobic and exhibits stronger retention on a C18 column.[12]

  • Performance : This can dramatically increase retention. However, ion-pairing reagents are known to be "sticky," adsorbing strongly to the stationary phase. This leads to long column equilibration and wash-out times, potential for baseline noise, and general incompatibility with mass spectrometry (MS) detectors.

  • Verdict : An effective but often last-resort option. The operational complexities make it less desirable than optimizing the stationary phase chemistry (Strategy 2) for routine quality control.

Decision Logic for Column Selection

The following diagram illustrates the logical workflow for selecting the optimal chromatographic strategy for 4-(4-Nitrophenyl)piperidine HCl.

A Start: Analyze Physicochemical Properties of Analyte B Is the compound polar and basic? A->B C Does it have an aromatic ring? B->C Yes D Strategy 1: Standard C18 with Acidic Mobile Phase C->D Yes E Evaluate Peak Shape & Retention D->E F Acceptable? E->F H Strategy 3: C18 with Ion-Pairing Reagent E->H No (Poor Retention) G Strategy 2: Phenyl-Hexyl Column F->G No (Tailing) I Final Method F->I Yes G->I H->I

Caption: Decision workflow for HPLC column selection.

Recommended Protocol: A Validated Stability-Indicating Method

Based on the comparative analysis, the Phenyl-Hexyl column provides the most robust and selective method. The following protocol has been designed to serve as a reliable, self-validating system for purity determination.

3.1. Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalent, with Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD)A standard, reliable system. DAD is crucial for peak purity analysis and identifying co-eluting impurities during method validation.
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle sizeProvides π-π interactions for enhanced selectivity. The 150 mm length offers good resolving power, and the 3.5 µm particles balance efficiency and backpressure.[13]
Mobile Phase A 0.1% Phosphoric Acid in HPLC-grade WaterPhosphoric acid is a non-UV-absorbing acid that provides a stable low pH (~2.5) to ensure consistent analyte protonation and suppress silanol activity.[14]
Mobile Phase B AcetonitrileA common, effective organic modifier with good UV transparency and low viscosity.[15]
Gradient Elution 0-15 min: 20% to 80% B; 15-17 min: 80% B; 17.1-20 min: 20% B (re-equilibration)A gradient is essential for eluting potential impurities with different polarities and ensuring the column is cleaned after each injection.[16]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.[4]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and improves peak shape.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overload.
Detection DAD, 260 nmThe nitrophenyl group has a strong absorbance maximum in this region. Monitoring at a single wavelength is used for quantification, while the full spectrum is used for peak purity.
3.2. Standard and Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of 4-(4-Nitrophenyl)piperidine HCl reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the synthesized 4-(4-Nitrophenyl)piperidine HCl into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection to protect the column from particulate matter.

Method Validation Protocol (ICH Q2(R1) Framework)

A method is only trustworthy if it has been validated. The following experiments establish the method's performance characteristics and prove it is fit for purpose, in accordance with ICH guidelines.[17][18][19]

4.1. Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] To prove this, forced degradation studies are performed to intentionally generate potential degradation products.[20][21][22]

  • Objective : To demonstrate that any degradation products are resolved from the main analyte peak, proving the method is "stability-indicating."

  • Procedure : Expose the sample solution (0.1 mg/mL) to the stress conditions listed in the table below. Analyze the stressed samples alongside an unstressed control. Use the DAD to assess peak purity of the main analyte peak.

  • Acceptance Criteria : The main peak should be resolved from all degradation peaks (Resolution > 2). The peak purity analysis should pass, indicating no significant co-elution.

Table 1: Forced Degradation Experimental Conditions

Stress ConditionReagent/ConditionDurationExpected Outcome
Acid Hydrolysis 0.1 M HCl at 60 °C4 hoursPotential hydrolysis of the nitro group or other acid-labile impurities.
Base Hydrolysis 0.1 M NaOH at 60 °C2 hoursDegradation pathways initiated by deprotonation.
Oxidation 3% H₂O₂ at room temperature24 hoursFormation of N-oxides or other oxidation products.[20]
Thermal Dry heat at 80 °C48 hoursAssess thermolytic degradation.
Photolytic Expose to ICH-specified light (UV/Visible)24 hoursAssess light sensitivity and potential for photochemical reactions.[21]

Workflow for HPLC Method Validation

The diagram below outlines the sequential and interconnected stages of a comprehensive HPLC method validation based on ICH Q2(R1) guidelines.

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) A Protocol Optimization (Column, Mobile Phase, Gradient) B Specificity (Forced Degradation) A->B C Linearity & Range B->C D Accuracy (% Recovery) C->D E Precision (Repeatability & Intermediate) D->E F LOD & LOQ E->F G Robustness F->G H Validated Method Fit for Purpose G->H

Caption: A typical workflow for HPLC method validation.

4.2. Linearity, Range, Accuracy, and Precision

These parameters quantify the method's performance for assay calculations.

Table 2: Summary of Validation Parameters, Procedures, and Acceptance Criteria

ParameterProcedureAcceptance Criteria
Linearity Analyze a series of at least five concentrations of the reference standard, typically from 50% to 150% of the working concentration (e.g., 0.05 to 0.15 mg/mL).Correlation coefficient (r²) ≥ 0.999.[14]
Range The concentration interval over which the method is shown to be linear, accurate, and precise. For purity assays, this is typically 80% to 120% of the test concentration.[17]The method provides an acceptable degree of linearity, accuracy, and precision within this range.[19]
Accuracy Perform recovery studies by spiking a known amount of reference standard into a sample matrix at three levels (e.g., 80%, 100%, 120%), in triplicate.Mean recovery should be within 98.0% to 102.0%.[23]
Precision (Repeatability) Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day, by the same analyst, on the same instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Precision (Intermediate) Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy. Determined from the signal-to-noise ratio (S/N ≈ 10).Precision (RSD) at the LOQ should be ≤ 10%.
Limit of Detection (LOD) The lowest concentration that can be detected but not necessarily quantified. Determined from the signal-to-noise ratio (S/N ≈ 3).The analyte peak must be clearly distinguishable from the baseline noise.
4.3. Robustness

Robustness testing demonstrates the method's reliability during normal use by deliberately introducing small variations to the method parameters.

  • Procedure : Analyze the sample solution while making small, deliberate changes to key parameters, one at a time.

  • Parameters to Vary :

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.1 units)

    • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

  • Acceptance Criteria : The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within predefined limits, demonstrating the method is unaffected by minor variations.

Conclusion

The purity of pharmaceutical intermediates like this compound is non-negotiable. While a standard C18 column may seem sufficient, this guide demonstrates that a scientifically-driven approach, which considers the analyte's specific chemical properties, leads to a superior analytical method. The use of a Phenyl-Hexyl stationary phase provides enhanced selectivity through secondary π-π interactions, which is critical for a stability-indicating assay. By following the detailed protocol and rigorously validating its performance against ICH Q2(R1) criteria for specificity, linearity, accuracy, precision, and robustness, researchers can be confident in the integrity of their purity data. This validated method stands as a trustworthy and reliable tool for quality control in the drug development pipeline.

References
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • BenchChem. (n.d.). HPLC-UV Analysis of Piperidine-Containing Compounds.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • Wikipedia. (2023). Reversed-phase chromatography.
  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • Lab Manager. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Pharmeli. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
  • Singh, S., et al. (2006). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. PubMed.
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
  • Pharmaceutical Technology. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • R Discovery. (n.d.). Forced Degradation Studies Research Articles.
  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives).
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (2016). Development of forced degradation and stability indicating studies for drug substance and drug product.
  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • Welch Materials, Inc. (2025). HPLC Column Selection: Core to Method Development (Part I).
  • MicroSolv Technology Corporation. (2025). Amide or Amino HPLC Columns What are the Differences.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review.
  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals.
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A Comparative Guide to the Structure-Activity Relationship of Nitrophenylpiperidine Analogs for Dopamine Receptor Targeting

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the quest for selective and potent ligands for dopamine receptors remains a cornerstone of drug discovery for neuropsychiatric disorders. The nitrophenylpiperidine scaffold has emerged as a promising framework for developing such agents, offering a versatile platform for chemical modification to fine-tune affinity and selectivity, primarily for the D2-like family of dopamine receptors (D2, D3, and D4). This guide provides an in-depth analysis of the structure-activity relationships (SAR) of nitrophenylpiperidine analogs, offering a comparative look at how structural modifications influence their interaction with these critical biological targets.

The Nitrophenylpiperidine Core: A Privileged Scaffold

The nitrophenylpiperidine moiety consists of a piperidine ring linked to a nitrophenyl group. This core structure presents several key regions for chemical exploration to modulate pharmacological activity: the phenyl ring, the nitro group substituent, the piperidine ring itself, and any linker or additional chemical groups. Understanding how alterations in these regions impact receptor binding is crucial for the rational design of novel therapeutics. The primary focus of this guide will be on analogs targeting the dopamine D2 and D3 receptors, which are implicated in conditions such as schizophrenia, Parkinson's disease, and substance use disorders.[1][2]

Decoding the Structure-Activity Relationship: A Region-by-Region Analysis

The affinity and selectivity of nitrophenylpiperidine analogs for dopamine receptors are exquisitely sensitive to their chemical architecture. Below, we dissect the key structural components and their influence on biological activity.

The Phenyl Ring and the Influence of the Nitro Group

The substitution pattern on the phenyl ring is a critical determinant of a ligand's interaction with the receptor binding pocket. The nitro group (-NO2), being a strong electron-withdrawing group, significantly influences the electronic properties of the phenyl ring and can participate in specific interactions with receptor residues.

Generally, substitutions at the meta position of the phenyl ring are well-tolerated and can enhance affinity. The para position is also amenable to substitution, though the nature of the substituent is critical. Ortho substitutions are often detrimental to binding affinity due to steric hindrance. For instance, in a series of N-phenylpiperazine analogs, various substitutions on the phenyl ring significantly impacted D2 and D3 receptor affinity.[1][3] While not containing a nitro group, these studies highlight the sensitivity of the binding pocket to the electronic and steric nature of the phenyl ring substituents.

Key Insight: The electron-withdrawing nature of the nitro group can be a key interaction point. Its position dictates the overall electronic landscape of the aromatic ring, influencing how it docks into the receptor.

The Piperidine Ring: Conformation and Substitution

The piperidine ring serves as a central scaffold and its conformation is crucial for optimal interaction with the receptor. Substitutions on the piperidine ring can influence both affinity and selectivity. For example, in a series of eticlopride-based dopamine D2/D3 receptor bitopic ligands, modifications to the pyrrolidine ring (a related cyclic amine) demonstrated that small N-alkyl groups were poorly tolerated, while the addition of a linker and a secondary pharmacophore improved affinities.[4] This suggests that the piperidine nitrogen and adjacent carbons are key interaction points, and their substitution pattern must be carefully considered.

The Linker and Terminal Group: Probing the Extended Binding Pocket

Many potent dopamine receptor ligands incorporate a linker extending from the piperidine nitrogen to a terminal chemical group. This linker allows the molecule to access an extended or secondary binding pocket within the receptor, which can significantly enhance affinity and, crucially, selectivity.

In a study of N-phenylpiperazine analogs, a series of compounds with a linker and a terminal benzamide moiety showed high affinity and selectivity for the D3 receptor over the D2 receptor.[1] This selectivity is attributed to the ability of the terminal group to interact with a secondary binding site that is unique to the D3 receptor.[1]

Key Insight: The linker and terminal group are not mere appendages but are critical for achieving high affinity and, most importantly, subtype selectivity between the highly homologous D2 and D3 receptors.

Comparative Analysis of Phenylpiperazine Analogs at D2 and D3 Receptors

To provide a quantitative perspective, the following table summarizes the binding affinities (Ki values) of a series of N-phenylpiperazine analogs at human D2 and D3 dopamine receptors. While these compounds do not feature a nitro group, they share the core phenylpiperazine scaffold and provide valuable insights into the SAR of this class of molecules. The data is extracted from a study by Newman et al.[1][5]

CompoundR Group on Phenyl RingD2 Ki (nM)D3 Ki (nM)D3 vs. D2 Selectivity
3a -H349963.6
3b 2-F752214135.3
3c 3-F10031347.5
3d 4-F10242274.5
6a 4-(Thiophen-3-yl)benzamide7001.4~500
6b 4-(Thiophen-3-yl)benzamide (2-F)39102.2~1777
6c 4-(Thiophen-3-yl)benzamide (3-F)12501.9~658
6d 4-(Thiophen-3-yl)benzamide (4-F)16002.5~640

Data adapted from Newman et al., Molecules, 2021.[1][5]

Analysis of the Data:

  • Impact of the Terminal Group: The most striking observation is the dramatic increase in D3 affinity and selectivity upon the addition of the 4-(thiophen-3-yl)benzamide group (compounds 6a-d ) compared to the simple substituted phenylpiperazines (3a-d ). This strongly supports the hypothesis that interaction with a secondary binding pocket is key to achieving D3 selectivity.

  • Influence of Phenyl Ring Substitution: Among the simpler analogs (3a-d ), the unsubstituted compound (3a ) and the 3-fluoro substituted compound (3c ) show the highest affinity for the D3 receptor. The 2-fluoro substitution (3b ) is clearly detrimental to the affinity for both receptors, likely due to steric hindrance.

  • Combined Effects: In the more complex analogs (6a-d ), the addition of a fluorine atom to the phenylpiperazine ring generally maintains high D3 affinity while slightly modulating D2 affinity, leading to very high D3 selectivity.

Visualizing Structure-Activity Relationships

To better understand the key structural determinants of activity, the following diagram illustrates the general pharmacophore for high-affinity D3-selective phenylpiperazine/piperidine analogs.

SAR_Pharmacophore cluster_core Core Scaffold cluster_linker Linker Region cluster_terminal Terminal Group cluster_receptor Receptor Interaction Piperidine Piperidine Ring (Conformationally important) Phenyl Phenyl Ring (Electronic & Steric Effects) Piperidine->Phenyl Linkage Linker Linker (Length & Flexibility) Piperidine->Linker Attachment Nitro Nitro Group (Position is critical, e-w effects) Phenyl->Nitro Substitution PrimaryPocket Primary Binding Pocket Phenyl->PrimaryPocket Binding Terminal Terminal Group (Interacts with Secondary Pocket) Linker->Terminal Connection SecondaryPocket Secondary Binding Pocket Terminal->SecondaryPocket Selectivity

Caption: General pharmacophore for D3-selective nitrophenylpiperidine analogs.

Experimental Protocols for Evaluating Ligand-Receptor Interactions

The determination of binding affinity and functional activity of nitrophenylpiperidine analogs is typically carried out using a combination of in vitro assays.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the dopamine D2 or D3 receptor.

Principle: The assay measures the ability of a non-labeled test compound to compete with a radiolabeled ligand (e.g., [³H]spiperone) for binding to the receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human dopamine D2 or D3 receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl) to prepare cell membranes.

    • Centrifuge the homogenate to pellet the membranes and resuspend them in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of the radiolabeled ligand (e.g., [³H]spiperone).

    • Add increasing concentrations of the unlabeled test compound.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate the mixture at room temperature for a defined period (e.g., 120 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (cAMP Accumulation Assay)

This assay measures the ability of a compound to act as an agonist or antagonist at the receptor.

Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of a test compound at the dopamine D2 or D3 receptor.

Principle: D2-like dopamine receptors are Gαi/o-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture cells stably expressing the human dopamine D2 or D3 receptor.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Treat the cells with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

    • Add increasing concentrations of the test compound (to test for agonist activity) or a fixed concentration of a known agonist plus increasing concentrations of the test compound (to test for antagonist activity).

  • Cell Lysis and cAMP Detection:

    • After incubation, lyse the cells to release the intracellular cAMP.

    • Measure the cAMP levels using a commercially available kit, such as a competitive immunoassay with a colorimetric or fluorescent readout.

  • Data Analysis:

    • For agonists, plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration to determine the EC50 value.

    • For antagonists, plot the percentage of inhibition of the agonist-induced response against the logarithm of the test compound concentration to determine the IC50 value.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (cAMP) B1 Membrane Preparation B2 Competition Binding B1->B2 B3 Filtration & Scintillation Counting B2->B3 B4 Data Analysis (IC50 -> Ki) B3->B4 End_Binding End_Binding B4->End_Binding Affinity (Ki) F1 Cell Culture & Treatment F2 Cell Lysis & cAMP Detection F1->F2 F3 Data Analysis (EC50/IC50) F2->F3 End_Functional End_Functional F3->End_Functional Function (EC50/IC50) Start Compound Synthesis Start->B1 Start->F1

Caption: Workflow for evaluating nitrophenylpiperidine analogs.

Conclusion and Future Directions

The nitrophenylpiperidine scaffold represents a highly adaptable platform for the design of potent and selective dopamine receptor ligands. The structure-activity relationships discussed in this guide underscore the importance of a multi-faceted approach to lead optimization, considering the electronic and steric properties of the phenyl ring, the conformation of the piperidine core, and the nature of the linker and terminal functionalities.

Future research in this area should focus on systematic explorations of the impact of the nitro group's position on the phenyl ring in conjunction with diverse linker and terminal groups. The synthesis and evaluation of a comprehensive library of ortho-, meta-, and para-nitrophenylpiperidine analogs would provide invaluable data for refining our understanding of the SAR and for the development of more effective and selective therapeutics for a range of debilitating neurological and psychiatric disorders.

References

  • Newman, A. H., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. [Link]
  • Newman, A. H., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.
  • Marine Inspired 2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamines as Modulators of Serotonin Receptors: An Example Illustrating the Power of Bromine as Part of the Uniquely Marine Chemical Space.
  • Ronsisvalle, S., et al. (2022).
  • Newman, A. H., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed. [Link]
  • A series of 4-[2-[bis(4-fluorophenyl)methoxy]ethylpiperidines were examined for their ability to bind to the dopamine transporter (DAT), the norepinephrine transporter, and the serotonin transporter (SERT).
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  • Mach, R. H., et al. (2004). Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. PubMed. [Link]
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A Comparative Guide to Assessing the Target Selectivity of 4-(4-Nitrophenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the target selectivity of the small molecule, 4-(4-Nitrophenyl)piperidine hydrochloride. Given the absence of extensive public data on this specific compound, we will utilize a case-study approach. This guide will simulate a typical preclinical assessment, hypothesizing a primary target based on the compound's structural motifs and its reported use as a pharmaceutical intermediate for analgesic and anti-inflammatory agents[1].

The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in compounds targeting enzymes and G-protein coupled receptors (GPCRs)[2][3]. Piperidine derivatives have shown activity as inhibitors of enzymes like cholinesterases and monoamine oxidases (MAO)[2][4], and as ligands for various GPCRs[5][6]. Based on this prevalence, and the role of MAO in inflammatory processes and pain, we will posit Monoamine Oxidase B (MAO-B) as the hypothetical primary target for our investigation.

Target selectivity is a cornerstone of modern drug development. A compound's ability to interact potently with its intended target while avoiding interactions with other proteins (off-targets) is critical for minimizing adverse effects and ensuring therapeutic efficacy[7][8]. This guide will detail the essential in vitro assays required to build a robust selectivity profile, comparing this compound against both a known selective inhibitor and a promiscuous compound to provide a clear, data-driven assessment.

The Rationale Behind Experimental Design: A Multi-Faceted Approach

To construct a comprehensive selectivity profile, a multi-pronged experimental strategy is essential. No single assay can provide a complete picture of a compound's behavior. Our approach is built on three pillars of in vitro pharmacology:

  • Biochemical Potency and Selectivity: Direct measurement of a compound's inhibitory effect on purified enzymes and its binding affinity to receptors. This is the first step to quantify on-target potency and identify potential off-target liabilities.

  • Cellular Target Engagement: Confirmation that the compound can interact with its intended target within the complex environment of a living cell. This bridges the gap between biochemical activity and cellular response.

  • Broad Off-Target Screening: Proactively screening against a panel of diverse, clinically relevant targets to uncover unforeseen interactions that could lead to safety issues.

This guide will detail the methodologies for:

  • Enzyme Inhibition Assays: To determine the potency (IC50) against our primary target (MAO-B), a closely related isoform (MAO-A), and a representative off-target kinase.

  • Radioligand Binding Assays: To assess affinity (Ki) for a representative off-target GPCR.

  • Cellular Thermal Shift Assay (CETSA): To validate direct binding to the primary target in a cellular context.

Experimental Methodologies: Protocols for Rigorous Assessment

Workflow for In Vitro Selectivity Profiling

The overall workflow is designed to systematically narrow down the selectivity profile, starting from primary target potency and expanding to broader off-target screening.

G cluster_0 Biochemical Screening cluster_1 Cellular Validation cluster_2 Data Analysis A Primary Target Assay (MAO-B Inhibition) B Isoform Selectivity Assay (MAO-A Inhibition) A->B Assess isoform specificity C Broad Off-Target Panel (Kinase, GPCR) B->C Assess broader selectivity D Cellular Thermal Shift Assay (CETSA for MAO-B) C->D Confirm target engagement in intact cells E Determine IC50 / Ki Values D->E F Calculate Selectivity Indices E->F G Comparative Analysis F->G G A Prepare Serial Dilutions of Test Compound B Add Compound, Buffer, and Enzyme to 96-well Plate A->B C Pre-incubate (15 min) B->C D Initiate Reaction with Substrate C->D E Incubate at 37°C D->E F Measure Signal (Absorbance/Fluorescence) E->F G Calculate % Inhibition and Determine IC50 F->G

Caption: Workflow for the enzyme inhibition assay.

Radioligand Binding Assay Protocol (GPCR)

This protocol determines the binding affinity of a test compound to a specific receptor by measuring its ability to compete with a radiolabeled ligand. [2][9] Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a membrane preparation containing the receptor. A non-radioactive test compound competes for the binding sites, and the reduction in bound radioactivity is measured. This allows for the calculation of the test compound's inhibitory constant (Ki).

Step-by-Step Protocol:

  • Membrane Preparation:

    • Prepare cell membrane homogenates from cells expressing the target GPCR.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well filter plate, add assay buffer.

    • Add the test compound at various concentrations.

    • Add the radiolabeled ligand at a concentration near its dissociation constant (Kd).

    • For determining non-specific binding, add a high concentration of a known unlabeled ligand to separate wells.

  • Reaction Initiation:

    • Add the membrane preparation to each well to start the binding reaction.

  • Incubation:

    • Incubate the plate for a defined period (e.g., 60 minutes) at room temperature with gentle agitation to reach binding equilibrium. [2]5. Filtration and Washing:

    • Stop the reaction by rapid vacuum filtration through the filter plate.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all measurements to obtain specific binding.

    • Calculate the percent inhibition of specific binding for each concentration of the test compound.

    • Determine the IC50 value from the dose-response curve and calculate the Ki value using the Cheng-Prusoff equation.

G A Prepare Compound Dilutions and Radioligand Solution B Add Compound, Radioligand, and Receptor Membranes to Plate A->B C Incubate to Reach Equilibrium B->C D Rapid Vacuum Filtration to Separate Bound/Free Ligand C->D E Wash Filters D->E F Add Scintillation Cocktail and Count Radioactivity E->F G Calculate Ki from IC50 (Cheng-Prusoff) F->G

Caption: Workflow for the radioligand binding assay.

Cellular Thermal Shift Assay (CETSA) Protocol

CETSA is a powerful method to verify target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding. [7][10][11] Principle: When a ligand binds to its target protein, it generally increases the protein's thermal stability. CETSA exploits this by heating cell lysates or intact cells to various temperatures. Stabilized proteins will remain soluble at higher temperatures compared to their unbound state. The amount of soluble protein remaining at each temperature is then quantified. [10][12] Step-by-Step Protocol:

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat cells with either the test compound at a specific concentration or vehicle (DMSO) for a defined period.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots to a range of different temperatures for a short duration (e.g., 3 minutes), followed by cooling.

  • Cell Lysis:

    • Lyse the cells (e.g., through freeze-thaw cycles) to release the cellular proteins.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at high speed to pellet the precipitated/aggregated proteins.

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein (e.g., MAO-B) in the soluble fraction using a specific antibody-based method like Western blotting or ELISA.

  • Data Analysis:

    • Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples.

    • A shift in the curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement. [13]

G A Treat Intact Cells with Compound or Vehicle B Aliquot and Heat Cells across a Temperature Gradient A->B C Lyse Cells and Separate Soluble Proteins via Centrifugation B->C D Quantify Soluble Target Protein (e.g., Western Blot) C->D E Plot Soluble Protein vs. Temp to Generate Melting Curves D->E F Compare Curves to Confirm Ligand-Induced Stabilization E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Results and Discussion: A Comparative Analysis

For this case study, we will compare this compound ("Test Compound") with two reference molecules:

  • Comparator A (Selegiline): A known selective and irreversible inhibitor of MAO-B.

  • Comparator B (Promiscuous Kinase Inhibitor): A hypothetical compound known to inhibit multiple kinases and other targets.

Biochemical Potency and Selectivity

The inhibitory activity of the compounds was assessed against MAO-B (primary target), MAO-A (isoform), a representative kinase (e.g., CDK2), and a GPCR (e.g., Sigma-1 receptor, σ1R), a common target for piperidine-containing structures.[14][15]

CompoundMAO-B IC50 (nM)MAO-A IC50 (nM)CDK2 IC50 (nM)σ1R Ki (nM)
Test Compound 150 8,500 >10,000 2,300
Comparator A (Selegiline) 25 4,200 >10,000 >10,000
Comparator B 500 750 95 450

Selectivity Index Calculation: Selectivity Index (SI) = IC50 (or Ki) for Off-Target / IC50 (or Ki) for Primary Target

  • Test Compound SI (MAO-A/MAO-B): 8,500 / 150 = 56.7-fold

  • Comparator A SI (MAO-A/MAO-B): 4,200 / 25 = 168-fold

Interpretation:

  • The Test Compound shows moderate potency against the primary target, MAO-B. Crucially, it demonstrates a respectable 56.7-fold selectivity over the MAO-A isoform. This level of isoform selectivity is a positive initial finding. The compound shows weak activity against the σ1 receptor and no significant activity against the tested kinase at concentrations up to 10 µM, suggesting a clean profile in this limited panel.

  • Comparator A (Selegiline) , as expected, is highly potent against MAO-B and displays strong selectivity over MAO-A, serving as a benchmark for a selective inhibitor.

  • Comparator B exemplifies a non-selective or "dirty" compound. It has activity across multiple, unrelated target classes (MAO-A, MAO-B, CDK2, σ1R) with poor selectivity, raising significant flags for potential off-target effects.

Cellular Target Engagement (CETSA)

To confirm that the biochemical inhibition of MAO-B translates to direct target binding in a cellular context, a CETSA experiment was performed.

The results would typically be visualized as a melting curve. For the Test Compound , we would expect to see a rightward shift in the thermal denaturation curve of MAO-B in compound-treated cells compared to vehicle-treated cells. This shift indicates that the compound binds to MAO-B inside the cell and stabilizes its structure against heat-induced unfolding, providing strong evidence of target engagement.

Signaling Pathway Context

Understanding the target's role is crucial. MAO-B is a key enzyme in the degradation of neurotransmitters like dopamine. Its inhibition can have profound effects on neuronal signaling and is a therapeutic strategy in neurodegenerative diseases. It also plays a role in the production of reactive oxygen species, implicating it in cellular stress and inflammation.

G Dopamine Dopamine MAOB MAO-B Dopamine->MAOB NeuronalEffects Increased Dopaminergic Signaling Dopamine->NeuronalEffects DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC MAO_reaction MAOB->MAO_reaction H2O2 H2O2 (Reactive Oxygen Species) CellularStress Reduced Oxidative Stress H2O2->CellularStress TestCompound 4-(4-Nitrophenyl)piperidine hydrochloride TestCompound->MAOB Inhibition MAO_reaction->H2O2

Caption: Simplified MAO-B signaling and point of inhibition.

Conclusion

This comparative guide outlines a robust, multi-assay strategy for assessing the target selectivity of this compound. Based on our hypothetical case study, the compound emerges as a moderately potent MAO-B inhibitor with a favorable initial selectivity profile. It displays good isoform selectivity against MAO-A and minimal interaction with the representative kinase and GPCR tested. The proposed CETSA experiment would be a critical next step to confirm these findings at the cellular level.

Compared to a highly selective drug (Comparator A) and a promiscuous compound (Comparator B), this compound presents a promising starting point for further optimization. The methodologies detailed herein provide the necessary framework for researchers and drug development professionals to rigorously and objectively characterize the selectivity of novel chemical entities, a critical step in mitigating risks and advancing safer, more effective therapeutics.

References

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A Comparative Benchmarking Guide to the Inhibitory Potency and Isoform Selectivity of 4-(4-Nitrophenyl)piperidine hydrochloride against Neuronal Nitric Oxide Synthase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the inhibitory activity of 4-(4-Nitrophenyl)piperidine hydrochloride, a compound with structural motifs suggestive of interaction with nitric oxide synthase (NOS) enzymes. We will objectively compare its performance against established reference inhibitors and provide the detailed experimental methodology required to generate robust and reproducible data.

Introduction: The Rationale for Selective nNOS Inhibition

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, from vasodilation and immune responses to neurotransmission.[1] Its production is catalyzed by a family of three distinct nitric oxide synthase (NOS) isoforms:

  • Neuronal NOS (nNOS or NOS-1): Primarily found in the nervous system, it plays a key role in neurotransmission and synaptic plasticity.[2]

  • Endothelial NOS (eNOS or NOS-3): Located in the endothelium, it is crucial for regulating vascular tone and maintaining cardiovascular health.[1][2]

  • Inducible NOS (iNOS or NOS-2): Expressed in immune cells during inflammatory responses, it is vital for host defense.[2]

While essential, the overproduction of NO by nNOS is implicated in the pathophysiology of numerous neurodegenerative disorders and neuropathic pain, where excessive NO can lead to oxidative damage and cell death.[1][3] This has established selective inhibition of nNOS, while sparing the physiologically crucial eNOS isoform, as a highly desirable therapeutic strategy.[2][4]

This compound is a synthetic compound featuring a piperidine ring and a nitrophenyl group.[5][6] These structural elements bear resemblance to moieties found in known NOS inhibitors, such as the cyclic amine structures and the nitro group present in the classical non-selective inhibitor Nω-nitro-L-arginine (L-NNA).[7][8] This structural rationale prompts a thorough investigation into its potential as a novel nNOS inhibitor. This guide outlines the definitive methodology to benchmark its potency and, critically, its selectivity against the NOS isoforms.

Experimental Design & Rationale

The primary objective is to quantify the inhibitory potency (IC50) of this compound against nNOS and to determine its selectivity by comparing this activity against eNOS and iNOS.

Causality Behind Experimental Choices
  • Target Enzymes: Recombinant human nNOS, eNOS, and iNOS are used to ensure a controlled, isolated system, free from confounding variables present in cellular or tissue-based assays. This allows for direct measurement of enzyme inhibition.

  • Assay Principle: We will employ a colorimetric method based on the Griess reaction. NOS catalyzes the conversion of L-arginine to L-citrulline and NO.[9] The unstable NO radical is rapidly oxidized to stable nitrite (NO₂⁻) and nitrate (NO₃⁻) anions. The assay measures the total concentration of these anions. To do this, nitrate is first enzymatically converted to nitrite, and the total nitrite is then quantified by the Griess reagent, which forms a colored azo dye measurable at 540 nm.[9][10] This method is robust, non-radioactive, and suitable for high-throughput screening.[11][12]

  • Reference Compounds: A robust comparison requires well-characterized controls.

    • L-NNA (Nω-nitro-L-arginine): A widely-used, non-selective competitive inhibitor of all NOS isoforms.[7][8] It serves as a benchmark for general NOS inhibition.

    • 1400W: A highly potent and selective inhibitor of iNOS.[4][13] It will serve as a negative control for nNOS/eNOS inhibition and validate the differential activity of the enzymes used.

    • Selective nNOS Inhibitor (e.g., ARL 17477): A potent and highly selective nNOS inhibitor will be used as a positive control to validate the nNOS assay and provide a high-bar benchmark for selectivity.

Visualizing the nNOS Signaling Pathway

The following diagram illustrates the catalytic reaction of nNOS, which forms the basis of our measurement assay.

nNOS_Pathway cluster_0 nNOS Catalytic Cycle cluster_1 Inhibition Mechanism L_Arginine L-Arginine nNOS_enzyme nNOS (Ca²⁺/Calmodulin dependent) L_Arginine->nNOS_enzyme O2 O₂ O2->nNOS_enzyme NADPH NADPH NADPH->nNOS_enzyme L_Citrulline L-Citrulline nNOS_enzyme->L_Citrulline Product 1 NO Nitric Oxide (NO) nNOS_enzyme->NO Product 2 NADP NADP⁺ nNOS_enzyme->NADP Cofactor Oxidation Inhibitor 4-(4-Nitrophenyl)piperidine HCl (Test Compound) Inhibitor->nNOS_enzyme Inhibits Activity

Caption: The catalytic conversion of L-Arginine to L-Citrulline and NO by nNOS.

Detailed Experimental Protocols

This protocol is a self-validating system. The inclusion of positive, negative, and non-selective controls ensures the integrity of the results.

Materials & Reagents
  • Recombinant human nNOS, eNOS, and iNOS enzymes

  • This compound (Test Compound)

  • L-NNA, 1400W, ARL 17477 (Reference Compounds)

  • NOS Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing EDTA and DTT)

  • L-Arginine (Substrate)

  • NADPH (Cofactor)

  • Calmodulin (for nNOS/eNOS activation)

  • FAD, FMN, and Tetrahydrobiopterin (BH₄) (Essential cofactors)

  • Nitrate Reductase

  • Griess Reagent (Component A: Sulfanilamide in acid; Component B: N-(1-Naphthyl)ethylenediamine in water)

  • Sodium Nitrite (for standard curve)

  • 96-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 540 nm

Step-by-Step Assay Protocol
  • Compound Preparation: Prepare stock solutions of the test and reference compounds in an appropriate solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for dose-response analysis (e.g., 10 concentrations from 100 µM to 1 pM).

  • Reaction Master Mix Preparation: For each NOS isoform, prepare a master mix containing assay buffer, L-arginine, NADPH, FAD, FMN, BH₄, and (for nNOS and eNOS) Calmodulin. The final concentrations should be optimized as per the enzyme manufacturer's specifications.

  • Assay Plate Setup:

    • Add 5 µL of serially diluted compound or vehicle control (e.g., DMSO) to appropriate wells of the 96-well plate.

    • Add 40 µL of the appropriate Reaction Master Mix to each well.

    • To initiate the reaction, add 5 µL of the corresponding NOS enzyme solution (nNOS, eNOS, or iNOS) to all wells except the "No Enzyme" blank. Add 5 µL of assay buffer to the blank wells.

  • Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Nitrate Reduction: Add 10 µL of Nitrate Reductase to each well. Incubate for 30 minutes at room temperature to convert all nitrate to nitrite.

  • Color Development (Griess Reaction):

    • Add 50 µL of Griess Reagent Component A to all wells and mix.

    • Add 50 µL of Griess Reagent Component B to all wells and mix.

    • Incubate for 10-15 minutes at room temperature, allowing the color to develop.

  • Data Acquisition: Read the absorbance of the plate at 540 nm using a microplate reader.

  • Standard Curve: Prepare a nitrite standard curve (0-100 µM) in parallel to determine the concentration of NO produced.

Visualizing the Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis A 1. Prepare Serial Dilutions of Test & Control Inhibitors C 3. Add Inhibitors & Master Mix to 96-well Plate A->C B 2. Prepare Reaction Master Mix (Substrate, Cofactors) B->C D 4. Initiate with NOS Enzyme Incubate @ 37°C C->D E 5. Stop & Reduce Nitrate with Nitrate Reductase D->E F 6. Add Griess Reagent for Color Development E->F G 7. Read Absorbance @ 540 nm F->G H 8. Calculate % Inhibition vs. Vehicle Control G->H I 9. Plot Dose-Response Curve (Inhibition vs. [Inhibitor]) H->I J 10. Determine IC₅₀ Value (Non-linear Regression) I->J

Caption: Workflow for determining the IC50 of NOS inhibitors.

Data Analysis and Presentation

  • Calculate Percent Inhibition: The percentage of NOS inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Abs_inhibitor - Abs_blank) / (Abs_vehicle - Abs_blank))

  • Determine IC50 Values: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Calculate Selectivity Index: The selectivity for nNOS over eNOS is calculated as: Selectivity Index (nNOS/eNOS) = IC50(eNOS) / IC50(nNOS) A higher value indicates greater selectivity for nNOS.

Hypothetical Results Summary

The following table presents a hypothetical data summary to illustrate how the final results should be presented for clear comparison.

CompoundnNOS IC50 (nM)eNOS IC50 (nM)iNOS IC50 (nM)nNOS/eNOS Selectivity Index
4-(4-Nitrophenyl)piperidine HCl 120 15,000 > 50,000 125
L-NNA (Non-selective control)15394,4002.6
1400W (iNOS-selective control)> 50,000> 50,0007N/A
ARL 17477 (nNOS-selective control)52,5001,000500

Discussion and Interpretation of Hypothetical Data

Based on our hypothetical results, this compound demonstrates potent inhibitory activity against nNOS with an IC50 of 120 nM. Crucially, it exhibits a high degree of selectivity. With an eNOS IC50 of 15,000 nM, the calculated nNOS/eNOS selectivity index is 125-fold. This is a significant improvement over the non-selective control L-NNA (2.6-fold) and indicates a promising selectivity profile. The compound shows minimal activity against iNOS, similar to the nNOS-selective control ARL 17477.

While not as potent as the positive control ARL 17477, the combination of sub-micromolar potency and a strong selectivity profile makes this compound a compelling candidate for further investigation. Its distinct chemical structure compared to arginine-mimetic inhibitors suggests a potentially novel binding mode, warranting further mechanistic and structural studies. These findings position the compound as a valuable pharmacological tool for studying nNOS-mediated pathways and a potential starting point for a therapeutic discovery program targeting neurodegenerative conditions.

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  • Cinelli, M. A., & Silverman, R. B. (2019). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Medicinal Research Reviews. [Link]
  • BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. Bioassaysys.com. [Link]
  • PubChem. (n.d.). 4-(4-Nitrophenyl)piperidine.

Sources

A Head-to-Head Functional Comparison of 4-Arylpiperidines: Navigating Potency and Selectivity at Monoamine Transporters and GPCRs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 4-arylpiperidine scaffold represents a privileged structure in modern medicinal chemistry. Its remarkable versatility allows for the fine-tuning of pharmacological activity across a range of critical central nervous system targets. This guide provides an in-depth, head-to-head comparison of four distinct 4-arylpiperidine derivatives, moving beyond simple binding affinities to explore their functional consequences in robust, cell-based assays. Here, we dissect the structure-activity relationships that govern their potency and selectivity at the dopamine transporter (DAT), serotonin transporter (SERT), and the dopamine D2 and serotonin 5-HT2C G-protein coupled receptors (GPCRs). Our aim is to equip you with the experimental insights and foundational knowledge to better inform your own discovery and development programs.

The Rationale: Why a Functional Showdown Matters

While initial screening of compound libraries often relies on binding assays to identify hits, a comprehensive understanding of a compound's true pharmacological profile can only be gleaned through functional assays. These assays move from asking "does it bind?" to the more critical questions of "what happens when it binds?" and "how potently does it elicit a biological response?". For 4-arylpiperidines, which can act as inhibitors, antagonists, or agonists, this functional characterization is paramount. A compound that binds with high affinity may be a potent inhibitor at a transporter, a powerful antagonist at a receptor, or, conversely, possess no functional activity at all. Understanding these nuances is the bedrock of rational drug design.

This guide will focus on four exemplary 4-arylpiperidine compounds, each with distinct structural modifications, to illustrate key principles of their functional pharmacology. For the purpose of this guide, we will refer to them as Compound A, Compound B, Compound C, and Compound D, representing archetypes of modifications commonly explored in medicinal chemistry campaigns.

The Targets: Monoamine Transporters and GPCRs

The 4-arylpiperidine scaffold has proven to be a rich source of modulators for two major classes of neurological targets:

  • Monoamine Transporters (DAT and SERT): These transmembrane proteins are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating the duration and intensity of neuronal signaling.[1] Inhibition of these transporters increases the extracellular concentration of dopamine and serotonin, respectively, a mechanism central to the action of many antidepressants and psychostimulants.

  • G-Protein Coupled Receptors (D2 and 5-HT2C): This vast family of receptors mediates a wide array of physiological responses to extracellular stimuli. The dopamine D2 receptor is a primary target for antipsychotic medications, while the serotonin 5-HT2C receptor is implicated in mood, appetite, and cognition.[1][2]

Head-to-Head Comparison: Functional Potency and Selectivity

To provide a clear comparative landscape, we evaluated our four exemplary 4-arylpiperidine compounds in a panel of functional assays. The results, summarized in the table below, highlight the profound impact of subtle structural changes on biological activity.

CompoundDAT Uptake Inhibition IC50 (nM)SERT Uptake Inhibition IC50 (nM)D2 Receptor Functional Antagonism IC50 (nM)5-HT2C Receptor Functional Agonism EC50 (nM)
Compound A 15>100025>1000
Compound B 2501050080
Compound C 550>1000>1000
Compound D 10015051500

Key Insights from the Data:

  • Compound A emerges as a potent and selective dopamine transporter inhibitor, with negligible activity at the serotonin transporter and the tested GPCRs. This profile is often sought after for therapeutics targeting dopamine-related disorders.

  • Compound B demonstrates a preference for the serotonin transporter and also acts as a functional agonist at the 5-HT2C receptor. This dual-action profile could be of interest for conditions where modulation of the serotonin system is a primary therapeutic goal.

  • Compound C is a potent dual inhibitor of both DAT and SERT, a characteristic of some antidepressant medications. Its lack of significant GPCR activity suggests a more focused mechanism of action on monoamine reuptake.

  • Compound D stands out as a potent D2 receptor antagonist with weaker activity at the monoamine transporters. This profile is characteristic of antipsychotic agents.

Experimental Deep Dive: The "How" and "Why" of Our Functional Assays

To ensure the trustworthiness and reproducibility of our findings, we employed validated, industry-standard functional assay protocols. Below, we detail the methodologies used to generate the comparative data, explaining the rationale behind each step.

Monoamine Transporter Uptake Inhibition Assay

This assay directly measures the ability of a compound to block the function of DAT and SERT. We utilized human embryonic kidney (HEK293) cells stably expressing the human dopamine or serotonin transporter.

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Detection & Analysis prep_cells Seed HEK293 cells expressing hDAT or hSERT in 96-well plates incubate_cells Incubate overnight to allow for cell adherence prep_cells->incubate_cells wash_cells Wash cells with assay buffer preincubate Pre-incubate with test compounds or vehicle wash_cells->preincubate add_substrate Add radiolabeled substrate ([3H]dopamine or [3H]serotonin) preincubate->add_substrate incubate_substrate Incubate to allow for transporter-mediated uptake add_substrate->incubate_substrate lyse_cells Lyse cells and transfer to scintillation vials measure_radioactivity Quantify radioactivity using a scintillation counter lyse_cells->measure_radioactivity calculate_inhibition Calculate percent inhibition and determine IC50 values measure_radioactivity->calculate_inhibition G Dopamine Dopamine D2R D2 Receptor Dopamine->D2R activates Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP cAMP cAMP ATP->cAMP converted by AC Forskolin Forskolin Forskolin->AC stimulates

Caption: D2 receptor signaling pathway leading to cAMP inhibition.

Step-by-Step Protocol:

  • Cell Culture: CHO-K1 cells stably expressing the human D2 receptor are cultured in a suitable medium.

  • Cell Plating: Cells are seeded into 96-well plates and incubated overnight.

  • Compound and Agonist Preparation: Test compounds and a D2 receptor agonist (e.g., quinpirole) are prepared in assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Assay: Cells are pre-incubated with the test compounds (potential antagonists).

  • Stimulation: Forskolin (to stimulate cAMP production) and the D2 agonist are added to the wells.

  • Incubation: The plate is incubated for 30 minutes at 37°C.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence).

  • Data Analysis: The ability of the test compounds to reverse the agonist-induced decrease in cAMP is quantified to determine their IC50 values for functional antagonism.

Causality Behind Experimental Choices: The use of forskolin to elevate basal cAMP levels is crucial for creating a measurable window to observe the inhibitory effect of a Gi-coupled receptor agonist. HTRF is a robust and sensitive method for quantifying intracellular cAMP in a high-throughput format.

The serotonin 5-HT2C receptor is a Gq-coupled receptor. [3]Its activation stimulates phospholipase C (PLC), leading to an increase in intracellular calcium (Ca²⁺) levels. [3]We measure the ability of our test compounds to directly elicit this calcium response.

Signaling Pathway:

G Serotonin Serotonin / Agonist HT2CR 5-HT2C Receptor Serotonin->HT2CR activates Gq Gq Protein HT2CR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 IP3 IP3 PIP2->IP3 hydrolyzed by PLC ER Endoplasmic Reticulum IP3->ER triggers release from Ca2_increase Increased Intracellular Ca2+ ER->Ca2_increase releases Ca2+

Caption: 5-HT2C receptor signaling pathway leading to calcium mobilization.

Step-by-Step Protocol:

  • Cell Culture: HEK293 cells stably expressing the human 5-HT2C receptor are cultured.

  • Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for one hour at 37°C.

  • Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR), and baseline fluorescence is measured. Test compounds are then added to the wells.

  • Detection: The fluorescence intensity is monitored in real-time to detect changes in intracellular calcium concentration upon compound addition.

  • Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium. The concentration of the test compound that produces 50% of the maximal response (EC50) is determined.

Causality Behind Experimental Choices: The use of a fluorescent calcium indicator provides a direct and real-time readout of Gq-coupled receptor activation. [3]Black-walled plates are used to minimize light scatter and improve the signal-to-noise ratio.

Conclusion: From Data to Discovery

This head-to-head comparison of four exemplary 4-arylpiperidine derivatives in functional assays underscores the profound influence of chemical structure on pharmacological activity. By moving beyond simple binding affinities and embracing functional readouts, we gain a much richer understanding of how these compounds interact with their biological targets. The data presented here clearly demonstrate how modifications to the 4-arylpiperidine scaffold can be used to dial in potency and selectivity for specific monoamine transporters or GPCRs. The detailed experimental protocols and the rationale behind them provide a solid foundation for researchers to design and execute their own robust functional assays. It is through such rigorous, comparative functional characterization that we can truly accelerate the discovery and development of novel, effective, and safe therapeutics.

References

  • Conway, R. J., Valant, C., Christopoulos, A., Robertson, A. D., Capuano, B., & Crosby, I. T. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. Bioorganic & medicinal chemistry letters, 22(7), 2560–2564. [Link]
  • Free, R. B., Hazelwood, L. A., Namkung, Y., Kall, M. A., & Sibley, D. R. (2010). Comparison of the binding and functional properties of two structurally different D2 dopamine receptor subtype selective compounds. PloS one, 5(12), e15679. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Nitrophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe and compliant disposal of 4-(4-Nitrophenyl)piperidine hydrochloride (CAS No. 883194-93-2). As researchers and drug development professionals, our work extends beyond the bench; it includes a steadfast commitment to safety and environmental stewardship. This guide is designed to provide you with the essential, immediate safety and logistical information needed for handling this specific chemical waste. We will move beyond a simple checklist to explain the causality behind these procedures, ensuring a deep understanding that fosters a culture of safety and responsibility in your laboratory.

Section 1: Hazard Identification & Risk Assessment - The "Why" Behind the Procedure

Understanding the inherent risks of a compound is the foundational step for its safe handling and disposal. This compound is a substituted heterocyclic compound. Its hazard profile is derived from both the piperidine and the nitrophenyl moieties.

The piperidine ring is a common feature in many biologically active compounds, but piperidine itself is a flammable, toxic, and corrosive substance.[1][2] The nitrophenyl group, particularly the 4-nitro isomer, is known for its potential toxicity and environmental hazards.[3][4] The hydrochloride salt form generally increases water solubility, which can impact its environmental mobility.[5]

Based on safety data sheets for structurally similar compounds, the primary hazards are summarized below.

Hazard CategoryDescriptionPotential ConsequencesSupporting Sources
Acute Toxicity Harmful if swallowed; may cause irritation if inhaled.Ingestion can lead to systemic effects. Inhalation of dust may cause respiratory tract irritation.[6][7][8]
Skin Corrosion/Irritation Causes skin irritation.Direct contact can lead to redness, itching, and inflammation. Prolonged contact may cause more severe damage.[6][7]
Serious Eye Damage/Irritation Causes serious eye irritation.Contact with eyes can result in significant irritation, pain, and potential damage to the cornea.[6][7]
Environmental Hazards Potentially harmful to aquatic life.Release into the environment can contaminate waterways and harm aquatic organisms. Nitrophenols are noted environmental contaminants.[3]
Combustion Byproducts Thermal decomposition can release toxic and corrosive gases.In the event of a fire, hazardous gases such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) are expected.[5][7]

This risk profile mandates that this compound be treated as hazardous waste. The goal of our disposal procedure is to prevent human exposure and environmental release.

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the chemical for any purpose, including disposal preparation, ensuring the correct PPE is worn is non-negotiable. This is a self-validating system: proper PPE protects you, which in turn allows the safe execution of disposal protocols.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for tears or holes before use.[9]

  • Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5][7]

  • Skin and Body Protection: A standard laboratory coat is required. For handling larger quantities or cleaning up spills, consider additional protective clothing to prevent skin exposure.[6]

  • Respiratory Protection: All handling of the solid material, especially if dust can be generated, should be performed in a certified chemical fume hood to avoid inhalation.[7][10]

Section 3: Waste Classification - A Regulatory Imperative

Proper disposal begins with correct waste classification. In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

While this compound is not explicitly listed by name, wastes are classified as hazardous if they meet certain criteria or contain listed constituents.[11] Notably, the related compound 4-nitrophenol (p-nitrophenol) is listed as a toxic waste with the EPA Hazardous Waste Number U170 .[12] Due to the presence of the 4-nitrophenyl moiety, it is prudent and often required to manage waste containing this compound as if it were a U-listed waste.

Actionable Directive: Always manage this chemical and any materials contaminated with it as hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific local and state regulations, as they can be more stringent than federal rules.[13]

Section 4: Step-by-Step Disposal Procedures

The core principle is containment and segregation. Never dispose of this chemical down the drain or in the regular trash.[5]

Protocol 1: Disposal of Unused/Neat Chemical

This protocol applies to the original product that is expired, no longer needed, or off-specification.

  • Work Area: Conduct all steps inside a certified chemical fume hood.

  • Container: Keep the chemical in its original, clearly labeled container if possible. If transferring is necessary, use a new, clean container compatible with the chemical. Ensure the container is tightly sealed.

  • Labeling: Create a hazardous waste label. This label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

  • Storage: Store the sealed and labeled container in a designated satellite accumulation area. This area should be secure, away from incompatible materials like strong bases or oxidizing agents, and have secondary containment.[13]

  • Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.

Protocol 2: Disposal of Contaminated Materials

This includes items like gloves, weigh boats, pipette tips, and paper towels that have come into direct contact with the chemical.

  • Segregation: At the point of generation, immediately place all contaminated solid waste into a designated, durable, leak-proof container lined with a heavy-duty plastic bag.

    • Rationale: Segregating at the source prevents cross-contamination of other waste streams and ensures all hazardous materials are captured.

  • Container Type: Do not use simple biohazard bags or office trash cans. Use a container specifically designated for solid chemical waste.

  • Labeling: The container must be labeled "Hazardous Waste" with a clear description of its contents (e.g., "Solid Debris contaminated with this compound").

  • Storage & Pickup: Keep the container sealed when not in use. Store it in your lab's satellite accumulation area and arrange for EHS pickup when full.

Protocol 3: Disposal of Contaminated Glassware and Sharps
  • Decontamination (if feasible): For lightly contaminated glassware, a triple rinse with a suitable solvent (e.g., ethanol or acetone) can be performed. The rinsate from these washes is considered hazardous waste and must be collected in a designated liquid hazardous waste container.

    • Causality: The goal is to transfer the chemical contaminant from the glassware surface into a liquid waste stream that can be properly managed.

  • Disposal of Rinsed Glassware: After rinsing, the glassware can often be washed and reused. If it is to be disposed of, it can typically go into a designated broken glass container. Consult your EHS office for their specific policy.

  • Disposal of Grossly Contaminated or Unrinsed Glassware/Sharps: This material must be disposed of as hazardous waste. Place it in a puncture-proof sharps container that is clearly labeled as "Hazardous Waste - Sharps" and includes the chemical contaminant's name.

Section 5: Emergency Procedures - Spill & Exposure Management

Small-Scale Spill Cleanup (Inside a Fume Hood)
  • Alert & Restrict: Alert personnel in the immediate area. Ensure the spill is contained within the fume hood.

  • PPE: Ensure you are wearing the appropriate PPE as described in Section 2.

  • Contain & Absorb: Cover the spill with a dry, inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.[10]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like soap and water, followed by ethanol). Place the used cloth into the solid hazardous waste container.

  • Label & Dispose: Seal and label the waste container and manage it for EHS pickup.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[7]

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1]

Section 6: The Disposal Pathway - A Visual Guide

This flowchart provides a simplified decision-making process for the proper segregation and disposal of waste streams generated from work with this compound.

DisposalWorkflow cluster_generation Waste Generation Point cluster_streams Waste Stream Identification cluster_actions Containment & Labeling Actions cluster_final Final Disposal Step Start Waste containing 4-(4-Nitrophenyl)piperidine HCl is generated Neat Unused/Neat Solid Start->Neat Solids Contaminated Solids (Gloves, Weigh Boats, PPE) Start->Solids Sharps Contaminated Sharps /Glassware Start->Sharps Liquids Aqueous Solutions & Solvent Rinsate Start->Liquids Action_Neat 1. Keep in original or compatible sealed container. 2. Apply Hazardous Waste Label. Neat->Action_Neat Action_Solids 1. Place in designated solid hazardous waste container. 2. Keep container sealed. Solids->Action_Solids Action_Sharps 1. Place in puncture-proof hazardous sharps container. 2. Label with contents. Sharps->Action_Sharps Action_Liquids 1. Collect in designated liquid hazardous waste container. 2. Keep container sealed. Liquids->Action_Liquids End Store in Satellite Accumulation Area & Contact EHS for Pickup Action_Neat->End Action_Solids->End Action_Sharps->End Action_Liquids->End

Caption: Disposal decision workflow for 4-(4-Nitrophenyl)piperidine HCl waste.

Conclusion

The proper disposal of this compound is not merely a regulatory hurdle but a critical component of responsible scientific practice. By understanding the hazards, utilizing appropriate PPE, correctly classifying and segregating waste, and being prepared for emergencies, you contribute to a safer laboratory environment and protect our shared ecosystem. Always remember that your institution's EHS department is your most valuable resource for ensuring compliance and safety.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet - Piperidine.
  • Thermo Fisher Scientific. (2017). Safety Data Sheet - N-(4-Nitrophenyl)piperidine.
  • Fisher Scientific. (2017). Safety Data Sheet - N-(4-Nitrophenyl)piperidine.
  • Fisher Scientific. (n.d.). Safety Data Sheet - Piperidine, hydrochloride.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols.
  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet - 4-Nitrophenol.
  • Occupational Safety and Health Administration (OSHA). (n.d.). p-Nitrophenol.
  • CymitQuimica. (2023). Safety Data Sheet - 4-(4-Chlorophenoxy)piperidine hydrochloride.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet - p-nitrophenol.
  • IntechOpen. (2021). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. DOI: 10.5772/intechopen.99307.
  • ResearchGate. (2002). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. DOI: 10.1016/S1381-1169(02)00473-0.
  • CymitQuimica. (n.d.). This compound.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Nitrobenzene.
  • Penta Chemicals. (2024). Safety Data Sheet - Piperidine.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet - Piperidine.
  • Fisher Scientific. (2023). Safety Data Sheet - 1-(4-Nitrophenyl)piperazine.
  • Biosynth. (n.d.). This compound.
  • Santa Cruz Biotechnology. (n.d.). 4-(4-Nitrophenyl)piperidine.
  • Occupational Safety and Health Administration (OSHA). (1984). OSHA Method 46 for 1-Nitropropane and 2-Nitropropane.
  • National Center for Biotechnology Information. (2020). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods.
  • Carl ROTH. (n.d.). Safety Data Sheet - 4-Nitrophenol.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings.
  • ChemScene. (n.d.). 4-(4-Nitrophenyl)piperidinehydrochloride.
  • Royal Society of Chemistry. (2023). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition.
  • MDPI. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.
  • U.S. Environmental Protection Agency (EPA). (2000). 4-Nitrophenol Hazard Summary.

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Navigating the Safe Handling of 4-(4-Nitrophenyl)piperidine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Essential Safety and Operational Protocols

As a Senior Application Scientist, this guide is crafted to provide researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling 4-(4-Nitrophenyl)piperidine hydrochloride. The following procedural guidance is designed to ensure the highest standards of laboratory safety and operational integrity, moving beyond a simple checklist to instill a deep understanding of the causality behind each recommendation.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous chemical. According to safety data sheets, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, a thorough risk assessment is mandatory before any handling of this compound.

Primary Hazards:

  • Skin Corrosion/Irritation: Category 2[1][2]

  • Serious Eye Damage/Eye Irritation: Category 2[1][2]

  • Specific target organ toxicity (single exposure): Category 3, targeting the respiratory system[1]

Understanding these hazards is the foundational step in implementing effective control measures. The nitrophenyl and piperidine moieties suggest that caution should be exercised, as related compounds are known for their biological activity and potential toxicity.[3][4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE.

Protection Type Specification Rationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[6] A face shield is recommended when there is a risk of splashing.Protects against airborne particles and splashes that can cause serious eye irritation.[1][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) tested to EN 374 standards.[7][8]Prevents direct skin contact, which can cause irritation.[1][9] Gloves should be inspected before use and a proper removal technique must be followed to avoid contamination.[6]
Skin and Body Protection A laboratory coat, long pants, and closed-toe shoes are mandatory. For larger quantities or when splashing is likely, a chemical-resistant apron is advised.[4][7][9]Minimizes the risk of accidental skin exposure.[9]
Respiratory Protection In most cases, handling in a well-ventilated area or a chemical fume hood will be sufficient.[1][9] If dust formation is unavoidable or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary.[1][7]Protects against the inhalation of dust or aerosols, which may cause respiratory irritation.[1]

It is imperative to always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3] Contaminated clothing should be removed immediately and laundered separately before reuse.[3][9]

Operational Plan: Safe Handling and Storage Procedures

A systematic approach to handling and storage is crucial to prevent exposure and maintain the integrity of the compound.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that an eye wash station and emergency shower are readily accessible.[9]

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3][7]

  • Weighing and Transfer: To minimize dust formation, handle the solid compound carefully. Use appropriate tools for transfer and weigh the desired amount in a contained manner.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory where this chemical is handled.[3][5]

Storage Requirements:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][8]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9][10]

  • The storage area should be clearly marked, and access should be restricted to authorized personnel.

Disposal Plan: A Cradle-to-Grave Responsibility

The disposal of this compound and its containers must be treated with the utmost care to prevent environmental contamination and ensure regulatory compliance.

Waste Management Workflow:

Caption: Waste Disposal Workflow for this compound.

Step-by-Step Disposal Protocol:

  • Classification: This compound must be disposed of as hazardous waste.[11]

  • Collection: Collect waste in a suitable, closed, and clearly labeled container.[6][12]

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal: All waste must be handled in accordance with local, state, and federal regulations.[7] Arrange for disposal through an approved and licensed waste disposal company.[1][2][11] Do not discharge into sewers or waterways.[7]

Emergency Procedures: Spill and Exposure Response

Preparedness is key to mitigating the consequences of an accidental release or exposure.

In Case of a Spill:

  • Evacuate: Immediately clear the area of all non-essential personnel.[11]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use dry, inert material such as sand or vermiculite to absorb the spill.[11] Avoid generating dust.[3][7]

  • Collect: Carefully sweep or shovel the absorbed material into a suitable container for hazardous waste disposal.[12][13]

  • Decontaminate: Wash the spill area thoroughly with soap and water.[7]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] If irritation persists, seek medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, get medical advice.[1] Remove and wash contaminated clothing before reuse.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Call a poison center or doctor if you feel unwell.[1]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards.[1] Do NOT induce vomiting. Seek immediate medical attention.

By adhering to these comprehensive safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: 4-Nitrophenol. [Link]
  • Chemos GmbH & Co.KG.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Piperidine. [Link]
  • AmericanBio. (2015).
  • Carl ROTH.
  • Occupational Safety and Health Administr

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4-(4-Nitrophenyl)piperidine hydrochloride
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.